3-Amino-5-bromo-4-hydroxybenzoic acid
Description
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Properties
IUPAC Name |
3-amino-5-bromo-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEMQZCZWWQMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742637 | |
| Record name | 3-Amino-5-bromo-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860182-21-4 | |
| Record name | 3-Amino-5-bromo-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-5-bromo-4-hydroxybenzoic Acid
Introduction
3-Amino-5-bromo-4-hydroxybenzoic acid is a valuable substituted aromatic compound with significant potential in pharmaceutical and materials science research. Its unique structure, featuring amino, bromo, and hydroxyl functional groups on a benzoic acid core, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional polymers. This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, offering detailed experimental protocols and discussing the chemical principles that underpin each step. The synthesis of related compounds, such as 3-amino-4-hydroxybenzoic acid, provides a foundation for the proposed pathway. The presented methodologies are designed to be robust and reproducible, ensuring the highest standards of scientific integrity.
Strategic Approach to Synthesis
The synthesis of this compound necessitates a multi-step approach involving the sequential introduction of functional groups onto a 4-hydroxybenzoic acid backbone. The chosen pathway is designed to control the regioselectivity of the reactions, ensuring the desired isomer is obtained in high purity. The core strategy involves:
-
Nitration: Introduction of a nitro group at the 3-position of the aromatic ring.
-
Bromination: Introduction of a bromine atom at the 5-position.
-
Reduction: Conversion of the nitro group to an amino group to yield the final product.
The order of nitration and bromination is a critical consideration, as the directing effects of the existing substituents will influence the position of the incoming electrophile. This guide will explore a logical sequence based on established chemical principles.
Proposed Synthesis Pathway
The following diagram illustrates the proposed multi-step synthesis of this compound, starting from 4-hydroxybenzoic acid.
Caption: Proposed synthesis pathway for this compound.
Step 1: Nitration of 4-Hydroxybenzoic Acid to 4-Hydroxy-3-nitrobenzoic Acid
Causality of Experimental Choices: The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzoic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are both ortho, para-directing and meta-directing, respectively. However, the hydroxyl group is a much stronger activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho to it. The use of a mixture of nitric acid and sulfuric acid is standard for generating the nitronium ion in situ.
Experimental Protocol:
A common method for the nitration of p-hydroxybenzoic acid esters is described, which can be adapted for the free acid. A related patent describes the nitration of 4-chlorobenzoic acid, which provides insight into the reaction conditions.[1]
-
To a solution of 4-hydroxybenzoic acid in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction temperature is maintained at a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side product formation.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.
-
The reaction is quenched by pouring it onto ice, leading to the precipitation of the product.
-
The crude 4-hydroxy-3-nitrobenzoic acid is collected by filtration, washed with cold water, and can be purified by recrystallization.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxybenzoic Acid | |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1] |
| Temperature | 0-10 °C | [1] |
| Expected Yield | High | [1] |
Step 2: Bromination of 4-Hydroxy-3-nitrobenzoic Acid to 5-Bromo-4-hydroxy-3-nitrobenzoic Acid
Causality of Experimental Choices: The second step is the bromination of the nitrated intermediate. The hydroxyl group remains the strongest activating group, directing the incoming bromine to the other ortho position (position 5). The nitro group is a deactivating group, which will slow down the reaction but will not prevent the substitution at the desired position due to the powerful activating effect of the hydroxyl group. A patent for the preparation of methyl 3-bromo-4-hydroxybenzoate suggests that direct bromination is feasible.[2]
Experimental Protocol:
A procedure for the bromination of methyl p-hydroxybenzoate provides a useful starting point.[2]
-
4-Hydroxy-3-nitrobenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid or a halogenated alkane.
-
A solution of bromine (Br₂) in the same solvent is added dropwise to the reaction mixture.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, which may involve quenching with a reducing agent (e.g., sodium bisulfite) to remove excess bromine, followed by extraction and purification.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxy-3-nitrobenzoic Acid | |
| Reagents | Br₂, Glacial Acetic Acid (catalyst) | [2] |
| Solvent | Dichloromethane and/or Ether | [2] |
| Temperature | -10 °C to 50 °C | [2] |
| Expected Yield | High | [2] |
Step 3: Reduction of 5-Bromo-4-hydroxy-3-nitrobenzoic Acid to this compound
Causality of Experimental Choices: The final step is the reduction of the nitro group to an amino group. This is a common transformation in organic synthesis, and several methods are available. A widely used and effective method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[3] Another common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1]
Experimental Protocol (using SnCl₂):
The general procedure for the reduction of a nitro group on a similar molecule is as follows.[3]
-
5-Bromo-4-hydroxy-3-nitrobenzoic acid is suspended in a mixture of concentrated hydrochloric acid and a suitable solvent.
-
Tin(II) chloride dihydrate is added portion-wise to the mixture.
-
The reaction mixture is heated to reflux for a specified period to ensure complete reduction.
-
After cooling, the product is isolated by adjusting the pH of the solution to precipitate the amino acid.
-
The crude product is collected by filtration, washed, and can be purified by recrystallization.
Experimental Protocol (using Catalytic Hydrogenation):
A patent for the preparation of 3-amino-4-hydroxybenzoic acid provides a protocol for catalytic hydrogenation.[1]
-
5-Bromo-4-hydroxy-3-nitrobenzoic acid is dissolved in a suitable solvent, such as water or ethanol, in the presence of hydrochloric acid.
-
A catalytic amount of 5% palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to an atmosphere of hydrogen gas, often under pressure, and stirred vigorously.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration, and the product is isolated from the filtrate by adjusting the pH.
Data Summary:
| Parameter | Value (SnCl₂ Method) | Value (Catalytic Hydrogenation) | Reference |
| Starting Material | 5-Bromo-4-hydroxy-3-nitrobenzoic Acid | 5-Bromo-4-hydroxy-3-nitrobenzoic Acid | |
| Reagents | SnCl₂·2H₂O, conc. HCl | H₂, 5% Pd/C, HCl | [1][3] |
| Temperature | Reflux | 95 °C | [1][3] |
| Expected Yield | >90% | High | [1][3] |
Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved through a reliable and scalable three-step process starting from 4-hydroxybenzoic acid. The key transformations—nitration, bromination, and reduction—are well-established reactions in organic chemistry. By carefully controlling the reaction conditions at each stage, it is possible to obtain the desired product in high yield and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of drug development and materials science, enabling the efficient synthesis of this important chemical intermediate.
References
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European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1). Retrieved from [Link]
-
PubMed Central. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Retrieved from [Link]
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
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PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 8(5), 385-392.
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
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An In-Depth Technical Guide to 3-Amino-5-bromo-4-hydroxybenzoic Acid
This guide provides a comprehensive technical overview of 3-Amino-5-bromo-4-hydroxybenzoic acid, a substituted aromatic carboxylic acid of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core chemical identity, physicochemical properties, a validated synthesis protocol, potential applications, and essential safety protocols, grounding all claims in authoritative references.
Core Compound Identification and Structure
This compound is a polysubstituted benzoic acid derivative. The strategic placement of its functional groups—an amine, a bromine atom, a hydroxyl group, and a carboxylic acid—makes it a highly versatile building block in organic synthesis.
-
Chemical Name: this compound
-
CAS Number: 860182-21-4[1]
-
Molecular Formula: C₇H₆BrNO₃
-
Structure: The core structure consists of a benzene ring functionalized with a carboxyl group. The substituents are arranged as follows: a hydroxyl group at position 4, an amino group at position 3, and a bromine atom at position 5.
Below is a diagram illustrating the logical relationship of the functional groups that define the compound's identity and reactivity.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid [2]1. Dissolve 50 g (0.37 mol) of 4-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating with stirring. 2. Once dissolved, bring the solution to a boil. 3. Rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid to the boiling mixture. This rapid addition is crucial to prevent bumping. 4. Reflux the reaction mixture for 6 hours with continuous stirring. 5. After reflux, allow the solution to cool to room temperature. 6. Pour the cooled solution into 2 liters of cold water to precipitate the product. 7. Filter the white precipitate by suction and recrystallize from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.
Step 2: Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzoic acid
-
To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, slowly add the 3-bromo-4-hydroxybenzoic acid from the previous step.
-
Maintain the temperature while slowly adding a nitrating mixture (concentrated nitric acid and sulfuric acid).
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture over crushed ice to precipitate the dually substituted product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Synthesis of this compound [3]1. Suspend the 3-bromo-4-hydroxy-5-nitrobenzoic acid in a suitable solvent like ethanol or concentrated hydrochloric acid. 2. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O). 3. Heat the mixture to reflux for 1-2 hours. The progress of the reduction can be monitored by TLC. 4. After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) to precipitate the tin salts. 5. Filter the mixture to remove the inorganic salts. 6. Adjust the pH of the filtrate to precipitate the target compound, this compound. 7. The crude product can be purified by recrystallization or column chromatography.
Applications in Research and Drug Development
While specific applications of this exact molecule are not widely published, its structure is emblematic of a versatile scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups.
-
Pharmaceutical Intermediate: The amino and carboxylic acid groups are ideal handles for constructing amide bonds, a cornerstone of many active pharmaceutical ingredients (APIs). [4]The hydroxyl group can be derivatized into ethers or esters, and the bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.
-
Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent fragment for screening against biological targets. The hydrogen-bonding capabilities of the hydroxyl, amino, and carboxyl groups can form key interactions within protein binding pockets.
-
Monomer for Specialty Polymers: Similar to other hydroxybenzoic acids, this compound could potentially be used as a monomer for the synthesis of liquid crystalline polymers, where the rigid aromatic core and reactive termini are desirable. [5]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on structurally related compounds is mandatory.
Hazard Identification
Based on analogs like 3-bromo-5-hydroxybenzoic acid and other substituted benzoic acids, the following hazards should be anticipated:
-
Skin Irritation: Causes skin irritation. [6][7]* Serious Eye Irritation: Causes serious eye irritation. [6][7][8]* Respiratory Irritation: May cause respiratory irritation if inhaled as a dust. [6][7]* Acute Toxicity: May be harmful if swallowed.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [9]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [10] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [10] * Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. [9]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9]
-
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place. [7][9]* Store away from strong oxidizing agents and strong bases. [9]
References
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- ChemBK. 3-Amino-5-bromo-4-hydroxy-benzoic acid methyl ester.
- PubChem. 4-amino-3-bromo-5-cyano-2-hydroxy-benzoic Acid.
- TCI Chemicals. (n.d.). 3-Bromo-4-hydroxybenzoic Acid | 14348-41-5.
- Thermo Fisher Scientific. (2025-09-05).
- Fisher Scientific. (2009-09-22).
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- Sigma-Aldrich. (2024-09-07).
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- PubChem. 3-Bromo-5-chloro-4-hydroxybenzoic acid.
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- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
- Matrix Fine Chemicals. (n.d.). 3-BROMO-4-HYDROXYBENZOIC ACID | CAS 14348-41-5.
- ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid synthesis.
- ChemicalBook. (n.d.). This compound CAS#: 860182-21-4.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxybenzoic acid 97 14348-41-5.
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- Nordmann. (n.d.). 3-Amino-4-hydroxybenzoic acid.
- YouTube. (2021-01-09). 2, 3, and 4 hydroxybenzoic acid syntheses.
- NIH. (2021-12-01). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks.
- Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
- ChemShuttle. (n.d.). 3-bromo-4-hydroxy-5-nitrobenzoic acid.
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An In-depth Technical Guide to the Solubility of 3-Amino-5-bromo-4-hydroxybenzoic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-5-bromo-4-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and standardized methodologies for experimental determination.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a substituted aromatic carboxylic acid, possesses a unique combination of functional groups that dictate its behavior in various solvent systems. This guide navigates the complex interplay of these functionalities—an amino group, a bromine atom, a hydroxyl group, and a carboxylic acid moiety—to provide a robust framework for understanding and predicting its solubility in organic solvents. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of physical organic chemistry and data from analogous structures to offer expert insights.
Molecular Structure and its Implications for Solubility
The solubility of this compound is intrinsically linked to its molecular architecture. The presence of multiple functional groups on the benzene ring creates a molecule with distinct polar and non-polar regions, capable of various intermolecular interactions.
-
Carboxylic Acid Group (-COOH): This primary acidic functional group is a strong hydrogen bond donor and acceptor. Its presence suggests increased solubility in polar protic solvents. The acidity of the carboxylic acid also implies that its solubility will be highly pH-dependent in aqueous and partially aqueous systems; in basic media, it will deprotonate to form a more soluble carboxylate salt.[1]
-
Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the phenolic hydroxyl group further enhances the molecule's affinity for polar solvents like alcohols.
-
Amino Group (-NH2): This basic functional group can also participate in hydrogen bonding, contributing to solubility in polar protic solvents.[2] Like the carboxylic acid, its basicity means that in acidic solutions, it can be protonated to form an ammonium salt, which generally exhibits higher solubility in polar solvents.[3]
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group that increases the overall molecular weight and size. While it contributes to the molecule's polarity, its primary effect is often an increase in hydrophobicity, which can decrease solubility in highly polar solvents like water but may enhance it in solvents of intermediate polarity.
-
Aromatic Ring: The benzene ring is inherently non-polar and contributes to the hydrophobic character of the molecule, favoring solubility in non-polar or moderately polar solvents.
The synergistic and antagonistic effects of these groups determine the overall solubility profile. The presence of both acidic and basic centers gives the molecule amphoteric properties.
Caption: Interplay of functional groups influencing the solubility of this compound.
Predicted Solubility in Common Organic Solvents
While specific experimental data for this compound is not widely published, we can predict its solubility based on the "like dissolves like" principle and data from structurally similar compounds.[4] The polarity and hydrogen bonding capability of the solvent are key determinants.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's carboxylic acid, hydroxyl, and amino groups.[5][6] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents are strong hydrogen bond acceptors and can interact favorably with the solute's acidic and hydroxyl protons. |
| Polar Aprotic (Intermediate) | Acetone, Ethyl Acetate | Moderate to Low | Can act as hydrogen bond acceptors, but their overall polarity is lower than DMSO or DMF. The non-polar regions of these solvents may have some affinity for the aromatic ring. |
| Halogenated | Dichloromethane, Chloroform | Low | While slightly polar, these solvents are poor hydrogen bonders and are less likely to effectively solvate the highly polar functional groups of the solute. |
| Non-Polar Aromatic | Toluene | Very Low | The primary interaction would be van der Waals forces with the aromatic ring, which are not strong enough to overcome the solute-solute interactions (crystal lattice energy). |
| Non-Polar Aliphatic | Hexane, Heptane | Insoluble | Significant mismatch in polarity; the non-polar solvent cannot disrupt the strong intermolecular hydrogen bonding of the solute. |
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[7]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.
Caption: Standard workflow for the shake-flask equilibrium solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility. A preliminary rough estimation may be required.
-
Add the solid to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Add a precise volume of the desired organic solvent.
-
-
Equilibration:
-
Place the sealed container in a constant temperature shaker bath (e.g., set to 25 °C ± 0.5 °C).
-
Agitate the mixture at a consistent rate that ensures thorough mixing without creating a vortex.
-
Continue agitation for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Remove the container from the shaker and allow it to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a Liquid Chromatography-Mass Spectrometry (LC-MS) method for higher sensitivity and specificity.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the solubility in standard units (e.g., mg/mL or mol/L) along with the solvent and temperature.
-
Conclusion and Field-Proven Insights
The molecular structure of this compound, with its array of polar, hydrogen-bonding functional groups, strongly indicates a preference for solubility in polar organic solvents, particularly polar protic solvents like methanol and ethanol. Conversely, its solubility is expected to be negligible in non-polar aliphatic and aromatic hydrocarbons.
For drug development professionals, this predicted solubility profile has significant implications. For formulation in non-polar vehicles, derivatization, such as esterification of the carboxylic acid, might be necessary to enhance solubility. The amphoteric nature of the molecule also suggests that pH adjustment will be a powerful tool for controlling its solubility in systems containing water, a critical consideration for oral and parenteral formulations.
While predictive models provide a valuable starting point, there is no substitute for empirical data. The validated shake-flask protocol outlined in this guide provides a robust framework for generating the high-quality, reliable solubility data essential for informed decision-making in the research and development pipeline.
References
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Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. Available at: [Link]
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The Unwritten Discovery: A Technical Guide to the Historical Synthesis of 3-Amino-5-bromo-4-hydroxybenzoic Acid
A Note from the Senior Application Scientist: In the annals of chemical literature, the formal "discovery" of every compound is not always a heralded event. Some molecules emerge from the systematic exploration of a class of compounds, their first synthesis a logical step in a broader investigation rather than a standalone breakthrough. 3-Amino-5-bromo-4-hydroxybenzoic acid appears to be one such molecule. While a singular, definitive discovery paper has remained elusive in historical archives, the principles of 19th and early 20th-century organic chemistry provide a clear and logical path to its synthesis. This guide, therefore, takes a deductive approach, reconstructing the most probable historical pathways to its creation, grounded in the documented syntheses of its close chemical relatives. We will proceed with the scientific integrity and logical rigor that would have guided our predecessors in the golden age of synthetic chemistry.
Part 1: The Chemical Landscape of the Time - A World of Aromatic Substitution
The late 19th and early 20th centuries were a period of immense growth in the field of organic chemistry, largely driven by the burgeoning dye industry. The ability to manipulate the structure of aromatic compounds like benzene, and its derivatives, through the addition of various functional groups (halogens, nitro groups, amino groups, hydroxyl groups) was a key focus of research. The synthesis of substituted benzoic acids was of particular interest, as these compounds served as crucial intermediates in the production of dyes, pharmaceuticals, and other fine chemicals.
The logical approach to synthesizing a polysubstituted benzene derivative like this compound would have involved a series of electrophilic aromatic substitution reactions on a readily available starting material. The directing effects of the substituents would have been a primary consideration in planning the synthetic route.
Part 2: Plausible Historical Synthetic Pathways
Based on the established chemical knowledge of the era, two primary synthetic routes emerge as the most logical for the first preparation of this compound. Both pathways begin with a common and accessible starting material: p-hydroxybenzoic acid.
Pathway A: Bromination followed by Nitration and Reduction
This pathway leverages the activating and ortho-, para-directing effects of the hydroxyl group.
-
Bromination of p-Hydroxybenzoic Acid: The initial step would involve the bromination of p-hydroxybenzoic acid. The hydroxyl group is a strong activating group, directing the incoming bromine atom to the positions ortho to it (positions 3 and 5). Due to steric hindrance from the adjacent carboxyl group, and the strong activation, dibromination would be a likely outcome if the reaction was not carefully controlled. However, selective monobromination at the 3-position could be achieved under milder conditions.
-
Nitration of 3-Bromo-4-hydroxybenzoic Acid: The next step would be the nitration of the brominated intermediate. The hydroxyl group would direct the incoming nitro group to the remaining ortho position (position 5). The presence of the deactivating bromine atom would make this step require slightly harsher conditions than the nitration of p-hydroxybenzoic acid itself.
-
Reduction of 3-Bromo-5-nitro-4-hydroxybenzoic Acid: The final step would be the reduction of the nitro group to an amino group. This was a very common transformation at the time, with reagents like tin and hydrochloric acid, or iron filings in acetic acid, being the methods of choice.
Caption: Pathway A: Bromination, Nitration, Reduction.
Pathway B: Nitration followed by Bromination and Reduction
This alternative pathway would involve introducing the nitro group before the bromine atom.
-
Nitration of p-Hydroxybenzoic Acid: The nitration of p-hydroxybenzoic acid would yield 3-nitro-4-hydroxybenzoic acid, with the hydroxyl group directing the nitration to the ortho position.
-
Bromination of 3-Nitro-4-hydroxybenzoic Acid: The subsequent bromination would be directed by the hydroxyl group to the other ortho position (position 5). The presence of the deactivating nitro group would make this bromination more challenging than the bromination of p-hydroxybenzoic acid itself, likely requiring a catalyst or harsher conditions.
-
Reduction of 3-Nitro-5-bromo-4-hydroxybenzoic Acid: The final step, as in Pathway A, would be the reduction of the nitro group to an amine using standard reducing agents of the time.
Unraveling the Therapeutic Potential: A Technical Guide to the Theoretical Mechanism of Action of 3-Amino-5-bromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-bromo-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid, a structural motif prevalent in a variety of biologically active compounds. While direct and extensive research on this specific molecule is nascent, its structural features suggest a compelling theoretical mechanism of action centered around antioxidant and anti-inflammatory activities. This guide synthesizes information from related compounds to propose a plausible mechanistic framework, offering a foundation for future research and drug development endeavors. By examining the established biological activities of its parent compounds and structurally similar molecules, we can infer its potential molecular targets and signaling pathway interactions. The primary proposed mechanisms involve the scavenging of reactive oxygen species (ROS) and the modulation of key inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Introduction: A Structurally-Informed Hypothesis
The therapeutic potential of many small molecules is often predicted from their structural relationship to compounds with known biological activities. This compound belongs to the family of p-hydroxybenzoic acid (PHBA) derivatives, a class of compounds recognized for a wide array of biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects[1][2]. The core p-hydroxybenzoic acid structure is a key building block in numerous natural and synthetic compounds[1][3]. The addition of an amino (-NH2) group and a bromine (-Br) atom to this scaffold at positions 3 and 5, respectively, is anticipated to significantly modulate its physicochemical properties and biological activity.
The presence of the hydroxyl and amino groups suggests potential for hydrogen bonding and antioxidant activity through the donation of hydrogen atoms to neutralize free radicals[3][4]. The bromine atom, a halogen, can alter the electronic properties of the aromatic ring and enhance the lipophilicity of the molecule, potentially influencing its membrane permeability and interaction with molecular targets[5][6]. This guide will explore the theoretical underpinnings of these potential activities in detail.
Proposed Mechanism of Action: A Dual-Pronged Approach
Based on the available evidence from structurally related compounds, the theoretical mechanism of action for this compound can be conceptualized as a two-pronged approach: direct antioxidant activity and modulation of inflammatory signaling pathways.
Antioxidant Activity: Scavenging Reactive Oxygen Species
A fundamental property of phenolic compounds, including hydroxybenzoic acid derivatives, is their ability to act as antioxidants[3]. This activity is primarily attributed to their capacity to donate a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress[3]. Oxidative stress is a key pathological feature in numerous diseases, making compounds with antioxidant properties attractive therapeutic candidates.
The antioxidant capacity of this compound is likely enhanced by the presence of the electron-donating amino group on the aromatic ring, which can stabilize the resulting phenoxy radical through resonance.
Hypothesized Antioxidant Mechanism
Caption: Theoretical inhibition of MAPK and NF-κB pathways by this compound.
Potential Therapeutic Applications
Given the proposed antioxidant and anti-inflammatory mechanisms, this compound could be investigated for its therapeutic potential in a range of conditions, including:
-
Neurodegenerative Diseases: Over-activated microglial cells contribute to neuroinflammation in diseases like Alzheimer's and Parkinson's disease.[7] By suppressing microglial activation, this compound could offer neuroprotective benefits.
-
Inflammatory Skin Disorders: Topical application could be explored for conditions like eczema and psoriasis, where inflammation and oxidative stress are key pathological features.
-
Cardiovascular Diseases: The antioxidant properties may help in mitigating atherosclerosis, which is driven by oxidative damage to lipids.[3]
-
Antimicrobial Agent: As a derivative of p-hydroxybenzoic acid, it may possess antibacterial or antifungal properties, which warrants further investigation.[1][8]
Experimental Protocols for Mechanism Validation
To validate the theoretical mechanisms of action proposed in this guide, a series of in vitro experiments are recommended.
In Vitro Antioxidant Activity Assays
| Assay | Principle | Endpoint |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change. | Decrease in absorbance at ~517 nm. |
| ABTS Radical Cation Decolorization Assay | Measures the reduction of the pre-formed ABTS radical cation by the antioxidant compound. | Decrease in absorbance at ~734 nm. |
| Cellular ROS Assay | Utilizes fluorescent probes (e.g., DCFH-DA) in cell culture to quantify the reduction of intracellular ROS levels after treatment with the compound. | Decrease in fluorescence intensity. |
Step-by-Step Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
In Vitro Anti-inflammatory Activity Assays
Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: Experimental workflow to validate the anti-inflammatory activity of this compound.
Conclusion and Future Directions
While direct experimental data on this compound is limited, a strong theoretical framework for its mechanism of action can be constructed based on its structural similarity to other biologically active hydroxybenzoic acid derivatives. The proposed dual mechanism of direct antioxidant activity and inhibition of the MAPK and NF-κB inflammatory signaling pathways provides a solid foundation for future research.
Future studies should focus on the experimental validation of these hypotheses using the protocols outlined in this guide. Furthermore, in vivo studies in relevant animal models of inflammatory and neurodegenerative diseases will be crucial to ascertain the therapeutic potential of this promising compound. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could further optimize its biological activity and pharmacokinetic properties, paving the way for its development as a novel therapeutic agent.
References
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A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]
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The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of PharmTech Research. [Link]
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]
-
Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH. [Link]
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- 5. 2-Amino-4-bromo-5-hydroxybenzoic acid | Benchchem [benchchem.com]
- 6. CAS 14348-41-5: 3-Bromo-4-hydroxybenzoic acid | CymitQuimica [cymitquimica.com]
- 7. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
A Technical Guide to the Investigational Landscape of 3-Amino-5-bromo-4-hydroxybenzoic Acid: Potential Biological Activities
Introduction
3-Amino-5-bromo-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid (4-HBA), a phenolic compound that serves as a foundational scaffold for numerous biologically active molecules. While direct and extensive research on this specific substituted molecule is emerging, its structural motifs—a p-hydroxybenzoic acid core, an amino group, and a bromine atom—provide a strong rationale for exploring its potential pharmacological activities. The parent 4-HBA and its derivatives are known to possess a wide array of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The addition of a bromine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing its therapeutic potential.[3][4]
This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals. It synthesizes evidence from structurally analogous compounds to delineate the most promising avenues of investigation for this compound. We will detail the mechanistic rationale behind its potential activities, provide validated experimental protocols for their assessment, and propose data visualization frameworks. This document serves as a roadmap for unlocking the therapeutic promise of this intriguing compound.
Section 1: Anti-inflammatory Potential
Expertise & Experience: The Rationale
Inflammation is a critical biological response, but its dysregulation is central to numerous chronic diseases. A key feature of many anti-inflammatory agents is a substituted aromatic ring capable of interfering with pro-inflammatory signaling cascades. The structure of this compound is analogous to other brominated phenolic compounds that have demonstrated potent anti-inflammatory effects. For instance, the compound 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) has been shown to be a powerful inhibitor of inflammatory responses in microglia, the resident immune cells of the central nervous system.[5] This inhibition is achieved by suppressing key signaling pathways like mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), which are master regulators of inflammatory gene expression.[5] Given these precedents, it is highly probable that this compound could exert similar effects.
Proposed Mechanism of Action: Inhibition of the MAPK/NF-κB Axis
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of inflammatory cells like macrophages and microglia. Upon binding to its receptor (TLR4), it triggers a cascade involving MAPKs (e.g., ERK, JNK, p38) and the IKK complex. This leads to the phosphorylation and nuclear translocation of the NF-κB p65 subunit, which then initiates the transcription of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[5] We hypothesize that this compound could interrupt this pathway, potentially by inhibiting the phosphorylation of MAPK proteins or NF-κB p65, thereby downregulating the expression of these inflammatory molecules.
Mandatory Visualization: Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibition of LPS-induced MAPK and NF-κB pathways.
Experimental Protocol: In-Vitro Nitric Oxide (NO) Inhibition Assay
This protocol is designed to be a self-validating system for assessing the anti-inflammatory activity of the test compound.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture media. Pre-treat the cells with the compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Leave a set of untreated cells as a negative control.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.
-
Cell Viability (Trustworthiness Check): Concurrently, perform an MTT or similar viability assay on the remaining cells in the plate to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Presentation: Hypothetical NO Inhibition
| Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition | Cell Viability (%) |
| Control (No LPS) | 1.2 ± 0.3 | - | 100 |
| LPS + Vehicle (DMSO) | 25.8 ± 1.9 | 0 | 98 ± 2.1 |
| 1 | 21.5 ± 1.5 | 16.7 | 99 ± 1.8 |
| 5 | 15.4 ± 1.1 | 40.3 | 97 ± 2.5 |
| 10 | 9.8 ± 0.9 | 62.0 | 96 ± 2.3 |
| 25 | 4.6 ± 0.5 | 82.2 | 95 ± 3.0 |
| 50 | 2.1 ± 0.4 | 92.6 | 94 ± 2.8 |
Section 2: Antioxidant Potential
Expertise & Experience: The Rationale
Phenolic acids are archetypal antioxidants due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS).[6] This direct scavenging activity is a well-established property of the hydroxybenzoic acid family.[1] However, a more potent and lasting antioxidant effect is often achieved by upregulating the cell's own defense mechanisms. Certain brominated marine compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), have been shown to protect cells against oxidative damage not just by direct scavenging, but by activating the Nrf2/HO-1 signaling pathway.[7] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the antioxidant response, inducing the expression of a suite of cytoprotective enzymes, including heme oxygenase-1 (HO-1).[7] The structural similarity of our target compound to 3-BDB suggests it could possess this dual-action antioxidant capability.
Proposed Mechanism of Action: Nrf2-Mediated Antioxidant Response
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds or ROS can modify cysteine residues on Keap1, leading to the release of Nrf2. Once free, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of protective enzymes like HO-1, SOD, and catalase. We hypothesize that this compound can act as an Nrf2 activator, thereby bolstering the cell's intrinsic antioxidant capacity.
Mandatory Visualization: Nrf2/HO-1 Activation Workflow
Caption: Activation of the Nrf2/ARE antioxidant pathway.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a rapid and reliable method for assessing direct antioxidant capacity.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain various test concentrations (e.g., 10-200 µg/mL).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of the DPPH solution to each well.
-
Controls:
-
Positive Control: Use Ascorbic acid or Gallic acid as a reference standard.
-
Blank Control: Use 100 µL of methanol instead of the compound solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation: Hypothetical Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| This compound | 45.8 |
| Gallic Acid (Standard)[1] | 8.2 |
| Ascorbic Acid (Standard) | 12.5 |
Section 3: Antimicrobial Potential
Expertise & Experience: The Rationale
The antimicrobial properties of phenolic compounds are well-documented.[2][8] Furthermore, aminobenzoic acid derivatives have been specifically investigated as potent antibacterial agents, showing efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4] The mechanism often involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular contents, or the inhibition of critical bacterial enzymes.[8] The combination of the acidic carboxyl group, the phenolic hydroxyl group, and the lipophilic bromine atom in this compound creates a molecule with the potential to effectively interact with and disrupt bacterial structures.
Proposed Mechanism of Action: Cell Membrane Disruption
Phenolic acids can interfere with the phospholipid bilayer of bacterial membranes. Their acidic nature can lead to hyperacidification of the cytoplasm, while their structure can permeabilize the membrane.[8] This disruption compromises essential cellular processes, such as electron transport and ATP synthesis, ultimately leading to bacterial death.
Mandatory Visualization: MIC Determination Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the antimicrobial susceptibility of a compound.
-
Preparation:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a 2x concentrated stock of the test compound in MHB. Add 100 µL of this stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of this final bacterial inoculum to wells 1 through 11.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination (Trustworthiness Check): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye. The sterility control should show no growth, and the growth control should show robust growth.
Data Presentation: Hypothetical Antimicrobial Activity
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 64 |
| MRSA (Clinical Isolate) | Gram-positive | 128 |
| Escherichia coli | Gram-negative | 128 |
| Klebsiella pneumoniae | Gram-negative | >256 |
Section 4: Anticancer Potential
Expertise & Experience: The Rationale
The search for novel anticancer agents frequently focuses on compounds that can selectively induce apoptosis (programmed cell death) in cancer cells or inhibit metabolic pathways on which tumors are heavily reliant. Derivatives of the isomeric 2-Amino-4-bromo-5-hydroxybenzoic acid have been explored for their ability to induce apoptosis in cancer cells.[4] Furthermore, other brominated compounds have been identified as inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway that is often upregulated in cancer cells to meet their high energy demands.[9] The structural elements of this compound are consistent with molecules that could possess antiproliferative activity through these or related mechanisms.
Proposed Mechanism of Action: Induction of Apoptosis
Apoptosis is a tightly regulated process involving the activation of a cascade of cysteine proteases called caspases. Many chemotherapeutic agents function by triggering this intrinsic or extrinsic apoptotic pathway. We hypothesize that this compound could interact with key regulatory proteins in the apoptotic pathway (e.g., Bcl-2 family proteins) or generate intracellular stress that leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), culminating in cell death.
Mandatory Visualization: Simplified Apoptosis Pathway
Sources
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- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling precautions for 3-Amino-5-bromo-4-hydroxybenzoic acid
An In-depth Technical Guide to the Safe Handling of 3-Amino-5-bromo-4-hydroxybenzoic Acid
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for this compound (CAS No. 860182-21-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes data from analogous chemical structures to establish a robust safety framework, ensuring the well-being of laboratory personnel and the integrity of research.
Compound Profile and Physicochemical Properties
This compound is a substituted aromatic compound. Its trifunctional nature—featuring an amine, a halogen, and a carboxylic acid—makes it a versatile building block in organic synthesis, particularly for novel pharmaceutical agents. However, these same functional groups dictate its reactivity and potential hazards. While comprehensive experimental data for this specific molecule is limited, its properties can be inferred from structurally related compounds.
| Property | Data/Information | Source |
| CAS Number | 860182-21-4 | [1][2] |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 232.03 g/mol | N/A |
| Appearance | Likely a solid, potentially a white to off-white or slightly brown powder/crystalline solid. | [4][5] |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like alcohols, DMSO, and DMF. | N/A |
| Stability | Stable under recommended storage conditions. May be sensitive to light and air. | [6] |
Hazard Identification and Toxicological Assessment
A thorough toxicological profile for this compound has not been established. Therefore, a conservative approach based on the Globally Harmonized System (GHS) classifications of close structural analogs, such as 3-Bromo-5-hydroxybenzoic acid, is necessary. The primary hazards are associated with acute toxicity if swallowed and significant environmental risk.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [6][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [9][10] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | [7] |
Causality of Hazards:
-
Oral Toxicity: The presence of the bromine atom and the overall aromatic structure can interfere with key biological pathways upon ingestion.
-
Irritation: Benzoic acid derivatives are known to be irritants. The acidic nature of the carboxylic group and the reactivity of the phenol and amine groups can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[6][8][11]
-
Aquatic Toxicity: Halogenated aromatic compounds are often persistent in the environment and can be toxic to aquatic organisms.[7] It is imperative that this compound is not released into drains or waterways.[7]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate PPE to create a self-validating system of safety.
Engineering Controls
-
Ventilation: All work involving solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[4][6]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[6][12]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following diagram outlines the logical workflow for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles approved under government standards like NIOSH (US) or EN 166 (EU).[7] A face shield may be required for splash hazards.
-
Skin Protection: Handle with impervious gloves, such as nitrile rubber. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[10] Wear a lab coat to protect personal clothing.
-
Respiratory Protection: If significant dust is generated or work is performed outside a fume hood, a NIOSH/MSHA-approved respirator should be used.[6]
Safe Handling and Storage Protocols
Handling
-
Avoid contact with skin, eyes, and clothing.[13]
-
Avoid ingestion and inhalation. Minimize dust generation and accumulation.[4]
-
Do not eat, drink, or smoke in work areas.[7]
-
Wash hands and any exposed skin thoroughly after handling.[6][7]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][9] Some suppliers recommend refrigeration (0-8°C) for long-term stability.[3][5] Protect from light, as aromatic amino acids can be photosensitive.[3][6]
-
Security: Due to its acute toxicity, the substance should be stored in a locked cabinet or an area accessible only to qualified and authorized personnel.[7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[6][13]
Emergency and First Aid Procedures
Immediate and appropriate response is crucial in the event of an exposure or spill.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. [7] If the person is conscious, give two glasses of water to drink.[7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[6][7] Seek medical attention if irritation persists.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[14]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[6][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6][7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][14]
Accidental Release Measures (Spill Cleanup)
For any spill, the priority is to ensure personnel safety, contain the spill, and then decontaminate the area. The following decision tree provides a logical framework for spill response.
Caption: Decision tree for chemical spill response.
Detailed Protocol for a Minor Solid Spill:
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat. If there is a risk of dust, use a respirator.
-
Containment: Carefully cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill powder.[15] Start from the outside and work inwards to prevent spreading.[15] Avoid raising dust.[7]
-
Collection: Gently sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[6]
-
Decontamination: Wipe the spill area with a wet paper towel, followed by cleaning with soap and water.[15] All cleaning materials must also be disposed of as hazardous waste.[15]
-
Disposal: Seal the waste container and dispose of it according to institutional and local environmental regulations.[7]
Waste Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[7]
-
Product: Do not dispose of the chemical down the drain or with general laboratory trash. It must be collected in a labeled hazardous waste container.[7]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[7] Leave chemicals in their original containers and do not mix with other waste.[7]
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dibromo-4-hydroxybenzoic acid. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-4-hydroxybenzaldehyde. [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Tennessee State University. (n.d.). Spill Response Procedures. [Link]
-
OECD. (n.d.). 4-hydroxybenzoic acid SIDS Initial Assessment Report. [Link]
-
Chem-Impex. (n.d.). 3-Bromo-4-hydroxybenzoic acid hydrate. [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxy-5-nitrobenzoic acid. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzoic acid. [Link]
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Methodological & Application
Application and Protocol Guide for the Novel MALDI Matrix: 3-Amino-5-bromo-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Scientific Exploration
The following document outlines a theoretical framework and proposed protocols for the utilization of 3-Amino-5-bromo-4-hydroxybenzoic acid as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. As of the current scientific literature, this compound is not an established MALDI matrix. Therefore, this guide is presented from a senior application scientist's perspective to aid researchers in the systematic evaluation of this promising, yet unvalidated, candidate. The protocols herein are based on established principles of MALDI-MS and analogies drawn from structurally similar, well-characterized matrices. This document is intended to be a starting point for investigation, not a reflection of a validated, existing application.
Introduction: The Rationale for a New Matrix
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a cornerstone technique for the analysis of a wide range of molecules, from large proteins to small molecule drugs. The success of a MALDI experiment is intrinsically linked to the choice of matrix, a crystalline compound that co-crystallizes with the analyte and facilitates its desorption and ionization upon laser irradiation.
While numerous matrices are commercially available, the search for novel matrices continues, driven by the need for improved sensitivity, reduced background interference in the low mass range, and enhanced ionization efficiency for specific classes of compounds.[1][2] this compound presents a compelling, albeit theoretical, candidate for a MALDI matrix due to its chemical structure:
-
Aromatic Core and Hydroxybenzoic Acid Moiety: The benzoic acid structure is a common feature in many successful MALDI matrices, such as 2,5-dihydroxybenzoic acid (DHB), providing strong UV absorption necessary for laser energy uptake.[3][4]
-
Amino Group: The presence of an amino group can enhance proton affinity, potentially aiding in the ionization of analytes, particularly in negative ion mode.[4]
-
Bromo Group: The electron-withdrawing nature of the bromine atom may influence the photochemistry of the matrix upon laser irradiation, potentially leading to unique ionization pathways.
This guide will provide a comprehensive, step-by-step approach to preparing and utilizing this compound as a MALDI matrix, with a focus on validating its performance for small molecule analysis.
Proposed Experimental Workflow
The systematic evaluation of a new MALDI matrix requires a multi-step approach, from basic characterization to application with complex samples. The following workflow is proposed for the investigation of this compound.
Figure 1: A proposed workflow for the systematic validation of this compound as a novel MALDI matrix.
Materials and Reagents
-
This compound (synthesis may be required if not commercially available)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water
-
Standard analytes for performance testing (e.g., Angiotensin II, Verapamil, a lipid standard)
-
Standard MALDI matrices for comparison (e.g., α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB))
-
MALDI target plate (stainless steel)
-
Calibrated micropipettes and tips
Detailed Protocols
Protocol 1: Preparation of this compound Matrix Solution
Rationale: The choice of solvent is critical for dissolving the matrix and promoting co-crystallization with the analyte. A typical solvent system for small molecule matrices is a mixture of an organic solvent and water, often with a small amount of acid to aid in analyte protonation.
Step-by-Step Procedure:
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL.
-
The recommended starting solvent system is ACN/Water (1:1, v/v) with 0.1% TFA.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. If solubility is an issue, gentle heating or sonication may be employed.
-
Centrifuge the solution at 10,000 x g for 1 minute to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution.
Protocol 2: Sample Preparation using the Dried-Droplet Method
Rationale: The dried-droplet method is a simple and widely used technique for MALDI sample preparation. The goal is to create a homogenous crystalline lattice of the matrix and analyte.
Step-by-Step Procedure:
-
Prepare a stock solution of your analyte of interest at a concentration of 1 mg/mL in a suitable solvent (e.g., ACN/Water 1:1, v/v).
-
Create a 1:1 (v/v) mixture of the analyte solution and the this compound matrix solution in a microcentrifuge tube. The final analyte concentration will be 0.5 mg/mL, and the matrix concentration will be 5 mg/mL.
-
Vortex the mixture briefly.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature. This may take several minutes. The formation of fine, needle-like crystals is often indicative of good co-crystallization.
-
Once dry, the sample is ready for analysis in the mass spectrometer.
Proposed Ionization Mechanism
The ionization of an analyte in MALDI is a complex process involving energy transfer from the laser to the matrix, leading to desorption and ionization of both matrix and analyte molecules. For a benzoic acid derivative like this compound, a plausible primary ionization mechanism in positive ion mode is proton transfer.
Figure 2: A simplified diagram illustrating a plausible proton transfer ionization mechanism for this compound with an analyte.
Data Interpretation and Performance Metrics
When evaluating the performance of this compound, several key metrics should be considered and compared against a standard matrix like CHCA or DHB.
| Parameter | Description | Ideal Outcome for New Matrix |
| Signal-to-Noise (S/N) Ratio | The ratio of the analyte peak intensity to the baseline noise. | Higher S/N ratio indicates better sensitivity. |
| Resolution | The ability to distinguish between two peaks of similar m/z values. | Higher resolution indicates better mass accuracy. |
| Background Interference | The presence of matrix-related ions in the low mass range. | A "cleaner" background with fewer matrix peaks is desirable. |
| Shot-to-Shot Reproducibility | The consistency of the analyte signal across different laser shots on the same spot. | High reproducibility indicates homogenous crystal formation. |
| Spot-to-Spot Reproducibility | The consistency of the analyte signal across different spots on the target plate. | High reproducibility is crucial for quantitative applications. |
Troubleshooting and Optimization
-
Poor Signal/No Signal:
-
Check matrix and analyte solubility: Ensure both are fully dissolved in the chosen solvent system.
-
Vary the matrix-to-analyte ratio: The optimal ratio can vary significantly. Try ratios from 1:1 to 10:1 (matrix:analyte).
-
Adjust laser power: Start with low laser energy and gradually increase until a signal is observed. Excessive laser power can cause fragmentation.
-
-
Low Resolution:
-
Improve crystal formation: Try different solvents or a faster evaporation method (e.g., vacuum drying).
-
Optimize mass spectrometer settings: Calibrate the instrument and adjust detector voltage and delay times.
-
-
High Background Noise:
-
Use a lower concentration of the matrix solution.
-
Consider alternative solvent systems that may reduce the formation of matrix clusters.
-
Conclusion and Future Directions
The exploration of novel MALDI matrices is a vital area of research for advancing the capabilities of mass spectrometry. This compound, based on its chemical structure, holds theoretical promise as a matrix for small molecule analysis. The protocols and validation framework outlined in this guide provide a systematic approach for researchers to investigate its potential.
Successful validation of this compound could lead to a new tool for drug discovery, metabolomics, and other fields where sensitive and reliable analysis of small molecules is paramount. Future work should focus on a broad range of analytes, including lipids, peptides, and various classes of small molecule drugs, to fully characterize the application scope of this potential new matrix.
References
-
Calvano, C.D., Monopoli, A., Cataldi, T.R.I., & Palmisano, F. (2018). MALDI matrices for low molecular weight compounds: an endless story? Analytical and Bioanalytical Chemistry, 410(17), 4015–4038. [Link][2]
-
A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. (2013). Analyst, 138(3), 855-861. [Link][5]
-
Schiller, J., Süß, R., Fuchs, B., Müller, M., Zschörnig, O., & Arnold, K. (2018). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. Molecules, 23(12), 3329. [Link][6]
-
Dreisewerd, K. (2014). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. ChemistryOpen, 3(5), 159-173. [Link][4]
-
Fuchs, B., Schiller, J., & Süß, R. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3236. [Link][3]
Sources
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- 3. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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applications of 3-Amino-5-bromo-4-hydroxybenzoic acid in proteomics
Application Note & Protocol
Topic: A Novel Photo-Activatable and MS-Cleavable Cross-Linking Strategy Using a 3-Amino-5-bromo-4-hydroxybenzoic Acid Core for Proteome-Wide Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for this purpose.[1][2] However, a significant challenge lies in capturing transient or weak interactions and accurately identifying the cross-linked species from complex biological mixtures. This document describes a novel strategy centered around a versatile chemical scaffold, This compound , to create a new class of hetero-bifunctional, photo-activatable, and MS-cleavable cross-linking reagents. We propose the synthesis of a reagent, termed Photo-Clevable Bromo-Benzoic Linker (PCBL) , and provide detailed protocols for its application in mapping protein interaction networks. The unique bromo-hydroxy-aryl core of PCBL is designed for UV-activated, zero-length cross-linking, offering high temporal resolution and the ability to trap fleeting interactions that traditional cross-linkers might miss.[3]
Introduction: The Rationale for a Novel Cross-Linker
Cross-linking mass spectrometry (XL-MS) provides critical distance constraints for modeling the structure of proteins and protein complexes.[2][4] The majority of existing reagents are homo-bifunctional cross-linkers, such as those based on N-hydroxysuccinimide (NHS) esters, which primarily target lysine residues.[1][5] While effective, these reagents have limitations:
-
Fixed Spacer Arms: The rigid length of the spacer arm dictates the distance that can be cross-linked, potentially missing interactions that fall outside this range.
-
Lack of Temporal Control: The reaction begins immediately upon addition to the sample, making it difficult to study dynamic interactions.
-
Complexity in Data Analysis: Non-cleavable cross-linkers generate chimeric MS/MS spectra that are computationally challenging to deconvolute.[1]
Photo-reactive cross-linkers address the need for temporal control, allowing researchers to initiate the cross-linking reaction at a precise moment using UV light.[3][6][7] Upon photoactivation, groups like diazirines or phenyl azides form highly reactive carbene or nitrene intermediates that can insert into a wide range of chemical bonds in proximal amino acid residues.[7][8][9]
Here, we propose a novel approach using this compound as a foundational building block. Its inherent functionalities allow for the development of a hetero-bifunctional reagent with distinct advantages.
The PCBL Reagent: A Multi-Functional Design
The proposed Photo-Clevable Bromo-Benzoic Linker (PCBL) is a synthetic derivative of this compound. Its design leverages each of the core molecule's functional groups for a specific purpose in a proteomics workflow.
| Functional Group | Parent Molecule | Role in PCBL Reagent |
| Carboxylic Acid | This compound | Activated as an NHS ester for specific and efficient covalent linkage to primary amines (Lysine residues) on a "bait" protein. |
| Amine | This compound | Serves as an attachment point for a linker arm containing an MS-cleavable disulfide bond and a second reactive group (e.g., biotin for enrichment). |
| Bromo-Hydroxy-Aryl Core | This compound | Functions as the photo-activatable moiety . Upon UV irradiation (approx. 300-350 nm), the aryl halide can form a reactive species capable of inserting into C-H or N-H bonds of a proximal "prey" protein, forming a zero-length cross-link. |
This multi-functional design creates a powerful tool for identifying protein-protein interactions with high spatial and temporal resolution.
Experimental Workflow & Protocols
The application of PCBL involves a multi-stage process, from initial protein labeling to final mass spectrometry analysis. This workflow is designed to first isolate a bait protein and its interactors, then specifically capture the interacting partners using photo-activation, and finally allow for their identification through MS-cleavable enrichment.
}
PCBL Experimental Workflow Diagram.
Protocol 1: Covalent Labeling of Bait Protein with PCBL
This protocol details the initial reaction to attach the PCBL reagent to the protein of interest (the "bait").
Rationale: The NHS ester end of the PCBL reagent reacts specifically with primary amines (the ε-amino group of lysine residues and the N-terminus) on the bait protein to form a stable amide bond.[10] The reaction is performed in an amine-free buffer at a slightly alkaline pH to ensure the target amines are deprotonated and reactive.
Materials:
-
Purified "Bait" Protein (1-5 mg/mL in PBS, pH 7.4)
-
PCBL Reagent (10 mM stock in anhydrous DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette (e.g., 7K MWCO)
Procedure:
-
Protein Preparation: Ensure the bait protein solution is in an amine-free buffer (like PBS or HEPES). Buffers containing Tris or glycine will compete with the reaction and must be removed.
-
Molar Ratio Calculation: Determine the desired molar excess of PCBL to protein. A starting point of 20:1 (PCBL:Protein) is recommended. Higher ratios may be needed for less reactive proteins, but can lead to excessive labeling.
-
Reaction Setup:
-
Add the calculated volume of 10 mM PCBL stock solution to the protein solution.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light to prevent premature photo-activation.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted PCBL. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted PCBL and quenching buffer by passing the reaction mixture through a desalting column or by dialyzing against PBS overnight at 4°C.
-
Verification (Optional): Confirm successful labeling by analyzing the molecular weight shift of the bait protein using SDS-PAGE or intact mass analysis via mass spectrometry.
Protocol 2: Photo-Cross-Linking of Bait-Prey Complexes
This protocol describes the critical step where transient interactions are captured through UV activation.
Rationale: The bromo-hydroxy-aryl core of PCBL becomes highly reactive upon exposure to UV light. This generates a short-lived reactive species that forms a covalent bond with any nearby molecule, effectively "trapping" the prey protein at the site of interaction. The use of UV light provides precise temporal control over the cross-linking event.[8]
Materials:
-
PCBL-labeled Bait Protein
-
Cell lysate, purified protein mixture, or other source of "prey" proteins
-
UV Cross-linking instrument (e.g., Analytik Jena UVP CL-1000L) with 300-350 nm bulbs[8]
-
Ice bucket and microcentrifuge tubes
Procedure:
-
Binding Incubation:
-
Combine the PCBL-labeled bait protein with the prey protein source in a suitable interaction buffer (e.g., PBS with mild detergent).
-
Incubate for 30-60 minutes on ice or at 4°C to allow protein complexes to form.
-
-
UV Irradiation:
-
Place the tubes on ice in the UV cross-linker, approximately 5-10 cm from the light source.
-
Irradiate with 320 nm UV light for 15-30 minutes. Optimization of time and distance may be required depending on the instrument and sample.
-
Control: Prepare a parallel sample that is not exposed to UV light to identify non-specific interactions.
-
-
Post-Cross-Linking: The sample now contains covalently linked bait-prey complexes and is ready for enrichment.
Protocol 3: Enrichment and Cleavage for MS Analysis
This protocol details the isolation of cross-linked peptides and their preparation for mass spectrometry.
Rationale: The biotin tag on the PCBL linker arm allows for highly specific enrichment of any species attached to the bait protein using streptavidin-coated magnetic beads. The disulfide bond within the linker is cleavable by reducing agents like DTT. This releases the prey peptides from the beads, while the bait protein and the PCBL remnant remain bound, simplifying the resulting peptide mixture for MS analysis. This cleavable strategy is crucial for confident identification of cross-linked peptides in complex samples.[3][6]
Materials:
-
Cross-linked protein mixture from Protocol 2
-
Streptavidin-coated magnetic beads
-
Wash Buffers (e.g., PBS with varying salt and detergent concentrations)
-
Denaturation/Reduction Buffer: 6 M Urea, 10 mM DTT in 100 mM Tris-HCl, pH 8.5
-
Alkylation Solution: 55 mM iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5
-
Trypsin (mass spectrometry grade)
-
Elution/Cleavage Buffer: 50 mM DTT in PBS
-
C18 desalting spin tips
Procedure:
-
Bead Incubation: Add streptavidin magnetic beads to the cross-linked sample and incubate for 1 hour at 4°C with gentle rotation to capture biotinylated complexes.
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with a series of stringent buffers to remove non-specific binders (e.g., high salt buffer, low salt buffer, PBS).
-
-
On-Bead Digestion:
-
Resuspend the beads in Denaturation/Reduction Buffer and incubate for 30 minutes at 37°C.
-
Cool to room temperature, and add Alkylation Solution. Incubate for 20 minutes in the dark.
-
Wash the beads with PBS to remove urea and IAA.
-
Resuspend the beads in a trypsin digestion buffer (e.g., 50 mM Ammonium Bicarbonate) and add trypsin. Digest overnight at 37°C.
-
-
Cleavage and Elution:
-
After digestion, wash the beads to remove non-cross-linked peptides.
-
Add Elution/Cleavage Buffer to the beads and incubate for 30 minutes at 37°C to cleave the disulfide bond in the PCBL linker.
-
Place the tube on the magnetic stand and collect the supernatant, which now contains only the prey peptides.
-
-
Sample Preparation for MS: Desalt the eluted peptides using C18 spin tips according to the manufacturer's protocol. The sample is now ready for LC-MS/MS analysis.
Data Analysis and Interpretation
The resulting MS/MS data should be searched against a relevant protein database using standard proteomics software (e.g., MaxQuant, Proteome Discoverer). The search parameters should account for the expected modifications. Since the prey peptides were cleaved from the PCBL reagent, they will not contain a large mass modification, simplifying the database search. The final output will be a list of proteins that were in close proximity to the bait protein at the moment of UV irradiation, providing a high-confidence snapshot of the protein interaction network.
Conclusion
The proposed application of a this compound-derived cross-linker, PCBL, offers a promising new strategy for the study of protein-protein interactions. By combining a lysine-reactive NHS ester, a photo-activatable aryl-halide core for zero-length cross-linking, and an MS-cleavable, biotinylated linker arm, this approach provides the spatial resolution, temporal control, and analytical tractability required for modern proteomics research. This methodology has the potential to uncover novel and transient protein interactions that are inaccessible using conventional cross-linking techniques.
References
-
Götze, M., et al. (2012). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Journal of Mass Spectrometry, 47(11), 1395-1406. Available at: [Link]
-
Zanella, M., et al. (2011). Nested Arg-specific bifunctional crosslinkers for MS-based structural analysis of proteins and protein assemblies. Journal of The American Society for Mass Spectrometry, 22(10), 1795-1809. Available at: [Link]
-
Leitner, A., et al. (2016). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Trends in Biochemical Sciences, 41(1), 20-32. Available at: [Link]
-
Kao, A., et al. (2011). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of Proteome Research, 10(12), 5202-5212. Available at: [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology, 25(11), 1000-1008. Available at: [Link]
-
Lasham, J., et al. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. Available at: [Link]
-
Scott, D. (2022). Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. YouTube. Available at: [Link]
-
ChemBK. (n.d.). 3-Amino-5-bromo-4-hydroxy-benzoic acid methyl ester. ChemBK.com. Available at: [Link]
-
Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Analytical Chemistry, 90(20), 11982-11989. Available at: [Link]
-
Wang, L., et al. (2020). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules, 25(21), 5033. Available at: [Link]
-
Zhang, J., et al. (2016). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS PharmSciTech, 17(1), 1-10. Available at: [Link]
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- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nested Arg-specific bifunctional crosslinkers for MS-based structural analysis of proteins and protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
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- 8. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: 3-Amino-5-bromo-4-hydroxybenzoic Acid for the Advanced Analysis of Lipids and Small Molecules
Abstract
The analysis of lipids and small molecules by mass spectrometry and chromatography is fundamental to lipidomics, metabolomics, and drug development. Success in these fields hinges on the methodologies used for sample preparation, ionization, and detection. This document explores the theoretical and practical applications of 3-Amino-5-bromo-4-hydroxybenzoic acid as a novel analytical tool. While not a conventionally documented matrix or derivatization agent, its structural characteristics—a substituted benzoic acid core—suggest potential utility in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and as a derivatization agent for Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a scientifically-grounded rationale for its use, alongside detailed, adaptable protocols for researchers.
Introduction: The Analytical Challenge of Lipids and Small Molecules
Lipids and small molecules (typically <1000 Da) present unique analytical challenges. In mass spectrometry, particularly MALDI-MS, efficient desorption and ionization are paramount. The ideal MALDI matrix must co-crystallize with the analyte, absorb laser energy, and facilitate proton transfer, all while generating minimal background interference in the low-mass region.[1] The analysis of small molecules is often hampered by matrix-related peaks that can obscure analyte signals.[2][3]
In chromatography, many lipids and small molecules lack chromophores or fluorophores, or exhibit poor ionization efficiency, necessitating derivatization to enhance their detection by UV-Vis or mass spectrometry detectors.[4][5] Derivatization can improve chromatographic separation, increase volatility for gas chromatography, and enhance ionization for mass spectrometry.[4]
This note proposes this compound as a candidate for addressing these challenges, based on the established roles of structurally similar compounds. Its properties are analogous to benzoic acid derivatives like 2,5-dihydroxybenzoic acid (DHB) and cinnamic acid derivatives, which are standard MALDI matrices for lipids and small molecules.[6][7] Furthermore, the presence of an amino group offers a reactive handle for derivatization, similar to other tagging reagents used in LC-MS.
Rationale for Use: A Mechanistic Perspective
The potential of this compound stems from its key structural features:
-
Chromophore for Laser Absorption: The substituted aromatic ring is expected to absorb UV light strongly, a prerequisite for any MALDI matrix. This property is essential for absorbing the energy from the nitrogen laser (typically 337 nm) used in most MALDI instruments.
-
Proton-Donating Hydroxyl Group: The acidic phenolic hydroxyl and carboxylic acid groups can act as proton sources, facilitating the ionization of analyte molecules in positive-ion mode ([M+H]⁺).
-
Amino Group for Reactivity and Ionization: The amino group can act as a proton acceptor, potentially enhancing ionization in positive-ion mode. It also serves as a reactive site for derivatization reactions, for instance, by coupling with carboxylic acids on fatty acids or other small molecules.
-
Halogen Substitution (Bromo): The electron-withdrawing nature of the bromine atom can influence the acidity of the phenolic proton and the overall electronic properties of the molecule, potentially affecting the ionization process. Halogenated matrices, such as 5-chlorosalicylic acid, have shown utility for specific analyte classes like nonpolar polymers.[8]
-
Potential for "Cool" Matrix Properties: Structurally related compounds like 5-aminosalicylic acid have been described as "cool" matrices, meaning they cause less fragmentation of labile analytes during the desorption/ionization process.[9][10] This property would be highly advantageous for the analysis of delicate lipid structures.
Table 1: Comparison of this compound with Standard MALDI Matrices
| Property | 2,5-Dihydroxybenzoic Acid (DHB) | α-Cyano-4-hydroxycinnamic Acid (CHCA) | This compound (Hypothesized) |
| Core Structure | Benzoic Acid Derivative | Cinnamic Acid Derivative | Benzoic Acid Derivative |
| Primary Use | Peptides, Glycans, Lipids[11] | Peptides, Small Molecules[12] | Lipids, Small Molecules |
| Ionization Mechanism | Proton Donation | Proton Donation | Proton Donation/Acceptance |
| Key Functional Groups | -OH, -COOH | -OH, -COOH, -CN | -OH, -COOH, -NH₂, -Br |
| Expected Advantages | Good for a wide range of analytes | "Hot" matrix, good for fragmentation | Potentially a "cool" matrix, low background signal |
| Expected Disadvantages | Can produce strong matrix signals | Can cause analyte fragmentation | Efficacy is not yet established |
Application I: As a Novel MALDI-MS Matrix
The primary hypothesized application is as a MALDI matrix for the analysis of lipids and other small molecules, where minimizing matrix background is critical.
Experimental Workflow: MALDI-MS Analysis
The following diagram outlines the general workflow for using this compound as a MALDI matrix.
Caption: Workflow for Lipid/Small Molecule Analysis using a Novel MALDI Matrix.
Detailed Protocol: MALDI-MS of a Lipid Extract
This protocol is designed as a starting point and may require optimization for specific lipid classes or small molecules.
1. Materials and Reagents:
-
This compound (Assumed purity >98%)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Chloroform, HPLC grade
-
Lipid extract (e.g., from plasma or tissue, prepared by Folch or Bligh-Dyer extraction)
-
MALDI target plate (stainless steel)
-
Calibrant solution (e.g., peptide or polymer standards)
2. Preparation of Matrix Solution:
-
Prepare a stock solution of this compound at 10 mg/mL.
-
The choice of solvent is critical and may need optimization. A good starting point is a 70:30 (v/v) mixture of Acetonitrile and 0.1% aqueous Trifluoroacetic acid. Sonicate for 5 minutes to ensure complete dissolution.
-
Rationale: ACN promotes rapid evaporation and the formation of fine crystals. TFA provides an acidic environment to promote protonation of the analyte.
-
3. Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent, such as chloroform:methanol (1:1, v/v), to a concentration of approximately 1 mg/mL.
-
Further dilute the sample solution 1:10 or 1:100 in the same solvent to avoid detector saturation.
4. Sample Spotting (Dried-Droplet Method):
-
In a microcentrifuge tube, mix the diluted analyte solution with the matrix solution. A 1:1 (v/v) ratio is a common starting point. Vortex briefly.
-
Rationale: This ensures a homogenous mixture, which is crucial for achieving uniform co-crystallization on the target plate.
-
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. A uniform, crystalline film should be visible.
-
Rationale: Slow evaporation allows the analyte molecules to be incorporated into the growing matrix crystals.
-
5. MALDI-MS Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Calibrate the instrument using a standard calibrant mixture in the mass range of interest.
-
Acquire mass spectra from the sample spots. Optimize the laser power to achieve good signal intensity with minimal fragmentation.
-
Rationale: Start with low laser energy and gradually increase it. Excessive energy can lead to fragmentation of lipid headgroups or acyl chains.
-
-
Analyze the resulting spectra to identify lipid species based on their mass-to-charge ratio. The use of salt adducts (e.g., [M+Na]⁺, [M+K]⁺) is common in lipid analysis.[13]
Application II: As a Derivatization Agent for LC-MS
The primary amino group on this compound makes it a suitable candidate for a derivatization agent, particularly for analytes containing carboxylic acid groups, such as free fatty acids. The reaction would form a stable amide bond, attaching a tag that can be readily ionized.
Derivatization and Analysis Workflow
This workflow illustrates the process of derivatizing a sample followed by LC-MS analysis.
Caption: Workflow for Derivatization and LC-MS Analysis of Carboxylic Acids.
Detailed Protocol: Derivatization of Free Fatty Acids for LC-MS
This protocol uses a standard carbodiimide coupling chemistry.
1. Materials and Reagents:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Sample containing free fatty acids (e.g., plasma extract)
-
LC-MS system with an electrospray ionization (ESI) source
2. Derivatization Procedure:
-
In a clean glass vial, dissolve the dried fatty acid extract in 100 µL of anhydrous DMF.
-
Prepare a solution of this compound (10 mM), EDC (20 mM), and NHS (20 mM) in anhydrous DMF.
-
Rationale: EDC and NHS are used to activate the carboxylic acid group of the fatty acid, forming a more reactive intermediate that readily couples with the amino group of the derivatization reagent.
-
-
Add 50 µL of the reagent mixture to the sample vial.
-
Vortex the mixture and incubate at 60°C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 µL of water.
3. Sample Cleanup (Optional but Recommended):
-
Excess derivatization reagent can interfere with the analysis. A simple solid-phase extraction (SPE) step using a C18 cartridge can be employed to separate the derivatized (more hydrophobic) fatty acids from the unreacted (more polar) reagent.
4. LC-MS Analysis:
-
Dilute the final sample solution with the initial mobile phase (e.g., 1:10 in 50% Methanol/Water).
-
Inject the sample onto a reverse-phase C18 column.
-
Perform a gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a non-polar mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Detect the derivatized fatty acids using the mass spectrometer in positive-ion ESI mode. Monitor for the specific m/z of the derivatized analytes.
Conclusion and Future Outlook
While this compound is not a mainstream analytical reagent, its chemical structure presents compelling possibilities for the analysis of lipids and small molecules. Its potential as a low-background, "cool" MALDI matrix warrants further investigation, particularly in the burgeoning fields of lipidomics and imaging mass spectrometry. Similarly, its utility as a derivatization agent for LC-MS could provide a new tool for sensitively quantifying free fatty acids and other carboxyl-containing metabolites. The protocols provided herein offer a robust starting point for researchers to explore the capabilities of this promising compound. Validation and optimization will be key to establishing its place in the analytical scientist's toolkit.
References
- Analyst (RSC Publishing). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules.
- Journal of the American Society for Mass Spectrometry. A novel strategy for MALDI-TOF MS analysis of small molecules. ACS Publications.
- Analyst (RSC Publishing). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites.
- PubMed. MALDI matrices for low molecular weight compounds: an endless story?.
- MDPI. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids.
- Analytical Chemistry. Analysis of Lipids Using 2,4,6-Trihydroxyacetophenone as a Matrix for MALDI Mass Spectrometry. ACS Publications.
- MDPI. The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids.
- Journal of the American Society for Mass Spectrometry. Evaluation of 6 MALDI-Matrices for 10 μm Lipid Imaging and On-Tissue MSn with AP-MALDI-Orbitrap. ACS Publications.
- PubMed Central. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments.
- ACS Publications. In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry.
- PubMed. In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry.
- LCGC International. Analyte Derivatization as an Important Tool for Sample Preparation.
- Sigma-Aldrich. Derivatization-reagents.
- Benchchem. 5-Chlorosalicylic Acid: A Specialized MALDI Matrix for Mass Spectrometry.
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- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Sample Preparation of 3-Amino-5-bromo-4-hydroxybenzoic Acid for Analytical Quantification
Introduction
3-Amino-5-bromo-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, featuring an amino group, a bromine atom, and a hydroxyl group on a benzoic acid backbone, presents unique challenges and opportunities for sample preparation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation of samples containing this compound for subsequent analytical analysis, primarily focusing on high-performance liquid chromatography (HPLC).
The presence of both acidic (carboxylic acid and hydroxyl) and basic (amino) functional groups means that the compound's solubility and retention characteristics are highly pH-dependent. This property is central to developing robust extraction and purification protocols. This application note will detail a liquid-liquid extraction (LLE) protocol from an aqueous matrix, followed by solid-phase extraction (SPE) for sample clean-up, ensuring a concentrated and purified sample suitable for sensitive analytical instrumentation.
Physicochemical Properties of this compound and Related Analogs
A thorough understanding of the physicochemical properties of the target analyte and structurally similar compounds is fundamental to designing an effective sample preparation strategy.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | Inferred from related compounds |
| Appearance | Likely a solid, crystalline powder | [2][3] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone, with limited solubility in water. Solubility is pH-dependent. | [2][3][4] |
| pKa | The presence of a carboxylic acid group suggests an acidic pKa, while the amino group imparts a basic pKa. | [5] |
| Stability | Store in a cool, dry place in a tightly sealed container. Avoid strong oxidizing agents and strong bases. | [5][6] |
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow for the extraction and purification of this compound from an aqueous sample matrix.
Caption: Figure 1. Sample Preparation Workflow
Detailed Protocols
The following protocols are designed to provide a starting point for method development. Optimization may be required based on the specific sample matrix and analytical instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) from an Aqueous Matrix
This protocol is suitable for the extraction of this compound from aqueous samples such as biological fluids (post-protein precipitation) or pharmaceutical formulations.
Rationale: By adjusting the pH of the aqueous sample to be acidic, the carboxylic acid group of the analyte will be protonated, making the molecule less polar and more amenable to extraction into an organic solvent. Ethyl acetate is a common choice for extracting moderately polar compounds.
Materials:
-
Aqueous sample containing this compound
-
Ethyl acetate (HPLC grade)
-
Formic acid (or another suitable acid)
-
Anhydrous sodium sulfate
-
Conical tubes or separatory funnel
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
Sample Collection: Pipette a known volume (e.g., 1 mL) of the aqueous sample into a conical tube.
-
pH Adjustment: Acidify the sample to a pH of approximately 3-4 by adding a small amount of formic acid. This ensures the protonation of the carboxylic acid group.
-
Extraction: Add 3 mL of ethyl acetate to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) on the remaining aqueous layer with a fresh aliquot of ethyl acetate to maximize recovery. Combine the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase for your HPLC analysis. Vortex briefly to ensure complete dissolution. The sample is now ready for injection.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration
For complex matrices, an additional SPE cleanup step can significantly improve the purity of the sample, leading to better chromatographic performance and reduced instrument contamination. A mixed-mode cation exchange SPE cartridge is recommended to leverage the amino functionality of the analyte.
Rationale: Mixed-mode SPE allows for a more selective purification. The stationary phase possesses both reversed-phase and ion-exchange properties. This enables the retention of the analyte through hydrophobic interactions and ionic interactions with the protonated amino group.
Materials:
-
Reconstituted sample from LLE (or a pre-treated sample)
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonia solution (or another suitable base)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of methanol to remove non-polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge using 2 mL of a methanolic solution containing a small percentage of ammonia (e.g., 2-5%). The basic modifier will neutralize the charge on the amino group, disrupting the ionic interaction and allowing for elution.
-
-
Final Preparation:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for HPLC analysis.
-
Analytical Method Considerations
While this document focuses on sample preparation, the end goal is accurate analysis. Based on methods for similar compounds, a reversed-phase HPLC method is appropriate.[7][8][9]
-
Column: A C18 column is a good starting point.[10]
-
Mobile Phase: A gradient of acetonitrile or methanol with water, containing an acidic modifier like formic or phosphoric acid, is typically used.[7][8][11] For mass spectrometry (MS) detection, volatile modifiers like formic acid are necessary.[7][8]
-
Detection: UV detection can be performed at a wavelength determined by a UV scan of a standard solution. Mass spectrometry will provide greater sensitivity and selectivity.[12][13][14]
Conclusion
The successful analysis of this compound is highly dependent on a well-designed sample preparation protocol. The methods outlined in this application note provide a robust framework for the extraction and purification of this analyte from various matrices. The dual functionality of the molecule (acidic and basic groups) should be leveraged to optimize selectivity and recovery. As with any analytical method, validation of the chosen sample preparation technique is crucial to ensure accuracy and precision.
References
-
SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
ChemBK. (2024). 3-Bromo-4-hydroxybenzoic acid. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Amino-5-bromo-4-methylbenzoic acid | CAS#:34545-19-2. Retrieved from [Link]
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- 7. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Application Note: Strategies for the Crystallization of 3-Amino-5-bromo-4-hydroxybenzoic Acid
An Application Note from the Senior Applications Scientist
Introduction
3-Amino-5-bromo-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid. Molecules of this class are pivotal as intermediates and building blocks in the development of pharmaceuticals, agrochemicals, and specialized polymers.[1][2] The precise control over the purity and solid-state form (e.g., polymorph, crystal habit) of such active pharmaceutical ingredients (APIs) or key intermediates is non-negotiable for ensuring consistent performance, bioavailability, and processability. Crystallization is the primary unit operation for achieving requisite purity and isolating the desired solid-state form.
This guide provides detailed protocols for three fundamental crystallization methods applicable to this compound: Cooling Crystallization , Solvent-Antisolvent Crystallization , and Slow Evaporation . The selection of a method depends on the desired outcome, whether it is bulk purification or the growth of high-quality single crystals for structural elucidation. The underlying principles and the rationale behind procedural steps are explained to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Profile and Pre-Crystallization Considerations
Understanding the molecular structure is key to designing a successful crystallization strategy. This compound possesses multiple functional groups that dictate its solubility and intermolecular interactions:
-
Carboxylic Acid (-COOH): A primary site for strong hydrogen bonding, often forming dimers with neighboring molecules.[3] It also confers acidic properties.
-
Hydroxyl (-OH): Acts as both a hydrogen bond donor and acceptor.
-
Amino (-NH2): A basic group that is a strong hydrogen bond donor.
-
Bromo (-Br): A bulky, electronegative substituent that influences molecular packing and reduces aqueous solubility.
The presence of both acidic (-COOH) and basic (-NH2) groups suggests amphoteric behavior and significant pH-dependent solubility. The molecule's ability to form extensive hydrogen bond networks is a critical factor in crystal lattice formation.[1][4]
Table 1: Physicochemical Properties of Related Benzoic Acid Analogs
| Property | 3-Bromo-4-hydroxybenzoic acid | 3-Amino-4-hydroxybenzoic acid | Rationale for Inclusion |
| Molecular Formula | C₇H₅BrO₃[1] | C₇H₇NO₃[5] | These analogs help predict the behavior of the target molecule by isolating the effects of the bromo and amino substituents, respectively. |
| Molecular Weight | 217.02 g/mol [6][7] | 153.13 g/mol [5] | |
| Appearance | Colorless to pale yellow crystalline powder[8] | Gray to tan powder[5] | |
| Melting Point | ~155-160 °C[6] | ~201 °C[5] | |
| Solubility | Limited in water; soluble in organic solvents like alcohols and ethers.[1][8] | Very soluble in water.[5] | The target molecule's solubility is expected to be intermediate, with the bromo group decreasing water solubility and the polar functional groups enhancing it. |
Method 1: Cooling Crystallization from an Aqueous System
This is the most common and effective method for purifying solid organic compounds.[9] It leverages the principle that the solubility of most solids increases with temperature.[10][11] By dissolving the compound in a minimum amount of a hot solvent and then allowing it to cool slowly, the solution becomes supersaturated, leading to the formation of pure crystals while impurities remain in the mother liquor.
Causality: This method is ideal for separating the target compound from impurities with different solubility profiles. The slow cooling rate is crucial for forming large, well-defined crystals, which inherently exclude impurities from their growing lattice structure.[11]
Experimental Protocol: Cooling Crystallization
-
Solvent Selection: Begin with deionized water. Due to the amphoteric nature of the molecule, solubility can be adjusted by adding a few drops of acid (e.g., HCl) or base (e.g., NaOH) to the water, although this may result in crystallizing a salt form of the compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of solvent and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[12] Note: Avoid adding an excess of solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[11]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[9][12] This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. To promote the formation of larger crystals, the flask can be placed in an insulated container.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[10]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a drying oven at a moderate temperature or dry under vacuum.
Workflow for Cooling Crystallization
Caption: Workflow for purification via cooling crystallization.
Method 2: Solvent-Antisolvent Crystallization
This technique is particularly useful when no single solvent meets the ideal criteria of high solubility at high temperatures and low solubility at low temperatures. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "antisolvent" in which the compound is poorly soluble, thereby inducing precipitation.
Causality: By carefully controlling the rate of antisolvent addition, one can precisely manage the level of supersaturation. This control is key to influencing crystal nucleation and growth, often yielding crystals of uniform size. The choice of solvent can also direct the formation of specific polymorphs, as solvents that strongly interact with functional groups like the carboxylic acid can inhibit certain packing arrangements and favor others.[3]
Experimental Protocol: Solvent-Antisolvent Crystallization
-
Solvent System Selection:
-
Good Solvent: Select a solvent in which this compound is freely soluble at room temperature (e.g., ethanol, methanol, DMSO, or glacial acetic acid).[3][13]
-
Antisolvent: Select a solvent that is miscible with the good solvent but in which the target compound is poorly soluble (e.g., water, hexane, or toluene).
-
-
Dissolution: Dissolve the crude material in a minimal amount of the good solvent at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Antisolvent Addition: Slowly add the antisolvent to the stirred solution dropwise. Continue adding the antisolvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Crystal Growth: Stop the addition and allow the solution to stand undisturbed. If desired, a small amount of additional antisolvent can be added after an initial period to increase the yield.
-
Maturation: Allow the crystals to "mature" or "digest" in the solution for several hours to improve crystal size and perfection.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the solvent-antisolvent mixture or pure antisolvent.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvents.
Workflow for Solvent-Antisolvent Crystallization
Caption: Workflow for the solvent-antisolvent crystallization method.
Method 3: Slow Evaporation for Single-Crystal Growth
This method is the simplest for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The principle is to slowly increase the concentration of the solute past its saturation point by allowing the solvent to evaporate over an extended period.
Causality: The extremely slow rate of solvent removal ensures that nucleation is minimized and the growth of a few, large, and highly ordered crystals is favored. This method is not intended for bulk purification but for generating exemplary crystals for analytical purposes.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound is moderately soluble. The solvent should also be sufficiently volatile to evaporate over a period of several days to weeks. A mixture of ethanol and water, or acetone and hexane, could be suitable starting points.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) directly into a clean, small vial or beaker. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering with a needle. This slows down the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer or a dedicated crystallization chamber) and leave it undisturbed.
-
Monitoring: Monitor the vial over time. Crystals should appear and grow as the solvent evaporates.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the remaining solution using tweezers or by decanting the mother liquor.
Workflow for Slow Evaporation
Caption: Workflow for growing single crystals via slow evaporation.
Summary of Methods and Troubleshooting
Table 2: Comparison of Crystallization Methods
| Method | Principle | Typical Solvents | Best For... | Common Issues & Solutions |
| Cooling Crystallization | Temperature-dependent solubility | Water, Ethanol, Acetic Acid | Bulk purification, high yield. | No Crystals Form: Too much solvent used (boil off some solvent and re-cool); solution cooled too quickly (re-heat and cool slower). Oiling Out: Compound is insoluble at that temperature (add more solvent or switch solvents). |
| Solvent-Antisolvent | Inducing precipitation via insolubility | Solvent: EtOH, MeOH, DMSO Antisolvent: Water, Hexane | Control over crystal size, purification when cooling is ineffective. | Precipitate is Amorphous/Oily: Antisolvent added too quickly (re-dissolve with good solvent and add antisolvent much slower). |
| Slow Evaporation | Slow increase in concentration | Moderately volatile solvents (e.g., Ethanol/Water) | Growing large, high-quality single crystals for X-ray analysis. | Too Many Small Crystals: Evaporation is too fast (use fewer/smaller holes in the cover). No Crystals Form: Solution is not saturated enough (allow more solvent to evaporate). |
Conclusion
The successful crystallization of this compound is achievable through several well-established techniques. For bulk purification, cooling crystallization from a single solvent like water is a robust starting point. For more nuanced control over particle size or when a suitable single solvent cannot be found, the solvent-antisolvent method offers greater flexibility. Finally, for definitive structural characterization, slow evaporation remains the gold standard for producing high-quality single crystals. The choice of method and solvent should be guided by the experimental goal and the physicochemical properties of the molecule.
References
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University of South Alabama Department of Chemistry. Recrystallization of Benzoic Acid. USA Department of Chemistry. Available at: [Link]
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University of Canterbury Department of Chemistry. Recrystallisation of benzoic acid. University of Canterbury. Available at: [Link]
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PubChem. 4-amino-3-bromo-5-cyano-2-hydroxy-benzoic Acid. National Center for Biotechnology Information. Available at: [Link]
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University of Missouri-St. Louis Department of Chemistry. The Recrystallization of Benzoic Acid. UMSL Chemistry. Available at: [Link]
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StudyMoose. Recrystallization of Benzoic Acid. StudyMoose. Available at: [Link]
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ChemBK. 3-Amino-5-bromo-4-hydroxy-benzoic acid methyl ester. ChemBK. Available at: [Link]
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ChemBK. 3-Bromo-4-hydroxybenzoic acid. ChemBK. Available at: [Link]
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European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. European Patent Office. Available at: [Link]
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Chem-Impex. Hidrato de ácido 3-bromo-4-hidroxibenzoico. Chem-Impex. Available at: [Link]
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PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. Available at: [Link]
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PubChem. 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Available at: [Link]
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PubChem. 3-Bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. Theobromine cocrystals with monohydroxybenzoic acids – synthesis, X-ray structural analysis, solubility and thermal properties. CrystEngComm (RSC Publishing). Available at: [Link]
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Application and Protocol Guide for Tissue Imaging Mass Spectrometry using 3-Amino-5-bromo-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pursuit of Novel Matrices in High-Resolution Tissue Imaging
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has emerged as a powerful, label-free technique for mapping the spatial distribution of a wide array of molecules—from endogenous metabolites and lipids to pharmaceutical compounds and their metabolic byproducts—directly within tissue sections.[1][2] The choice of the matrix, a crystalline compound that co-crystallizes with the analyte and absorbs laser energy, is a critical determinant of ionization efficiency, sensitivity, and the quality of the resulting molecular images.[3] While established matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are widely used, the continuous quest for novel matrices is driven by the need to enhance the detection of specific classes of molecules, particularly in the low molecular weight range, and to minimize background interference.[4][5]
This document introduces 3-Amino-5-bromo-4-hydroxybenzoic acid as a potential novel matrix for tissue imaging mass spectrometry. As a substituted benzoic acid derivative, its chemical structure suggests properties conducive to effective energy absorption and proton transfer, which are key characteristics of a successful MALDI matrix.[6][7] This guide provides a comprehensive overview of its inferred properties, a theoretical framework for its mechanism of action, and detailed protocols for its application in tissue imaging workflows. It is designed to serve as a foundational resource for researchers seeking to explore and validate the efficacy of this promising new matrix.
Physicochemical Properties and Inferred Mechanism of Action
While extensive empirical data for this compound as a MALDI matrix is not yet widely published, we can infer its potential mechanism of action based on its structural features and the established principles of MALDI.[8]
Key Structural Features:
-
Hydroxybenzoic Acid Core: This fundamental structure is common to many successful MALDI matrices, providing a chromophore for UV laser energy absorption and an acidic proton for analyte ionization.[6][7]
-
Amino Group (-NH2): The electron-donating nature of the amino group can enhance the proton affinity of the molecule, potentially facilitating the ionization of a broader range of analytes.
-
Bromo Group (-Br): The presence of a halogen atom can influence the crystallinity and vacuum stability of the matrix, which are important for achieving high-quality imaging results.[3]
Inferred Mechanism of Action:
The primary role of a MALDI matrix is to absorb the energy from the laser and facilitate the desorption and ionization of the analyte molecules with minimal fragmentation.[8] For this compound, the proposed mechanism involves:
-
Energy Absorption: The aromatic ring of the benzoic acid core is expected to strongly absorb UV laser energy (typically at 337 nm or 355 nm).
-
Analyte Co-crystallization: The matrix solution is applied to the tissue section, where it penetrates the tissue and co-crystallizes with the endogenous analytes.
-
Soft Ionization: Upon laser irradiation, the matrix rapidly heats up and desorbs into the gas phase, carrying the analyte molecules with it. In the gas-phase plume, proton transfer from the acidic matrix to the analyte is believed to occur, resulting in the formation of protonated analyte ions ([M+H]⁺) that can be detected by the mass spectrometer.
Experimental Workflow and Protocols
The successful application of a novel matrix requires meticulous attention to detail in every step of the experimental workflow, from tissue preparation to data acquisition. The following protocols are provided as a robust starting point for the evaluation of this compound in your laboratory.
Visualizing the Workflow
Caption: A schematic overview of the key stages in a tissue imaging mass spectrometry experiment using a novel matrix.
Protocol 1: Tissue Sectioning and Preparation
-
Tissue Collection and Freezing: Rapidly freeze fresh tissue samples in liquid nitrogen or on a bed of dry ice immediately after collection to minimize degradation of biomolecules. Store at -80°C until sectioning.
-
Cryosectioning: Using a cryostat, cut tissue sections at a thickness of 10-20 µm. The optimal thickness may vary depending on the tissue type and the analytes of interest.
-
Thaw-Mounting: Mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides. Allow the sections to briefly thaw and adhere to the slide.
-
Dehydration: Dehydrate the mounted tissue sections under vacuum in a desiccator for at least 30 minutes prior to matrix application. This step is crucial for preventing delocalization of analytes.
Protocol 2: Preparation of this compound Matrix Solution
The optimal concentration and solvent system for a novel matrix often require empirical determination. The following provides a recommended starting point.
| Parameter | Recommended Starting Condition | Rationale |
| Concentration | 10 mg/mL | A common starting concentration for many MALDI matrices, providing a good balance between signal intensity and crystal size. |
| Solvent System | 70% Acetonitrile, 30% Water, 0.1% Trifluoroacetic Acid (TFA) | This solvent mixture is effective for dissolving many substituted benzoic acids and promotes good co-crystallization with a wide range of analytes. TFA aids in the ionization process by providing a source of protons. |
Step-by-Step Preparation:
-
Weigh out 10 mg of this compound into a microcentrifuge tube.
-
Add 700 µL of acetonitrile and 300 µL of ultrapure water.
-
Add 1 µL of trifluoroacetic acid (TFA).
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the solution.
-
Centrifuge the solution at high speed for 1 minute to pellet any insoluble material.
-
Carefully transfer the supernatant to a fresh tube. The matrix solution is now ready for application. It is recommended to prepare the matrix solution fresh for each experiment.
Protocol 3: Matrix Application
The goal of matrix application is to create a uniform layer of fine crystals that completely covers the tissue section. Automated spraying is generally preferred for its reproducibility.
Automated Spraying (Recommended):
-
Use an automated matrix sprayer (e.g., TM-Sprayer, HTX M5 Sprayer).
-
Set the nozzle temperature, flow rate, and spray pattern according to the manufacturer's instructions to achieve a fine, even coating. A typical starting point would be a flow rate of 0.1-0.2 mL/min with a nozzle temperature of 75°C.
-
Apply multiple thin layers of the matrix solution, allowing each layer to dry completely before applying the next. This helps to build up a uniform crystal bed.
Manual Spraying (Alternative):
-
Use a handheld airbrush or nebulizer.
-
Hold the sprayer approximately 10-15 cm from the slide and apply the matrix solution in short, sweeping motions.
-
Allow each layer to dry before applying the next. This method requires practice to achieve a uniform coating.
Sublimation (For Small Molecules):
For the analysis of small molecules where minimal analyte delocalization is critical, sublimation can be an effective alternative.
-
Place the dehydrated tissue slide and a container with the solid this compound matrix into a sublimation apparatus.
-
Evacuate the chamber to a pressure of approximately 50 mTorr.
-
Heat the matrix to its sublimation temperature (this will need to be determined experimentally) to deposit a thin, uniform layer of matrix crystals onto the tissue.
Data Acquisition and Analysis
-
MALDI-MSI Instrument Setup:
-
Load the slide into the MALDI mass spectrometer.
-
Set the laser energy, raster pattern, and mass range appropriate for the analytes of interest. For small molecules, a mass range of m/z 50-1000 is a good starting point.
-
Calibrate the instrument using a standard calibrant mixture.
-
-
Data Acquisition:
-
Acquire mass spectra across the entire tissue section using the defined raster pattern. The spatial resolution is determined by the distance between laser spots.
-
-
Data Analysis:
-
Use imaging software (e.g., SCiLS Lab, BioMap) to visualize the spatial distribution of specific m/z values.
-
Correlate the ion images with the optical image of the tissue section.
-
For analyte identification, perform tandem mass spectrometry (MS/MS) experiments on ions of interest directly from the tissue.
-
-
Post-Imaging Histology:
-
After MALDI-MSI analysis, the matrix can be washed off the tissue section using an appropriate solvent (e.g., 70% ethanol), and the tissue can be stained using standard histological techniques (e.g., Hematoxylin and Eosin, H&E) to correlate molecular distributions with tissue morphology.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal Intensity | - Inefficient ionization- Suboptimal matrix concentration- Poor co-crystallization | - Adjust the TFA concentration in the matrix solvent.- Prepare a range of matrix concentrations (e.g., 5-20 mg/mL) to find the optimum.- Experiment with different solvent systems (e.g., varying the acetonitrile/water ratio). |
| Poor Spatial Resolution | - Large matrix crystals- Analyte delocalization | - Optimize the matrix application method to achieve smaller, more uniform crystals (e.g., increase the number of spray cycles with less matrix per cycle).- Ensure complete dehydration of the tissue section before matrix application.- Consider using sublimation for matrix application. |
| High Background Noise | - Matrix clusters- Impure matrix or solvents | - Use high-purity solvents and matrix.- Adjust laser energy to minimize matrix cluster formation. |
Conclusion and Future Directions
This compound presents a compelling candidate as a novel matrix for tissue imaging mass spectrometry. Its chemical structure, based on the well-established hydroxybenzoic acid scaffold, suggests favorable properties for the analysis of a diverse range of small molecules. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation and optimization of this matrix in your research.
Further studies are warranted to fully characterize the performance of this compound, including its optimal laser wavelength, its efficacy for different classes of analytes (e.g., lipids, peptides, drugs), and its performance in both positive and negative ion modes. As the field of mass spectrometry imaging continues to advance, the development and validation of novel matrices like this will be instrumental in pushing the boundaries of molecular discovery in biological and pharmaceutical research.
References
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ChemSrc. (2025, August 25). 3-amino-4-hydroxybenzoic acid | CAS#:7450-57-9. Retrieved from [Link]
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Guo, C., et al. (n.d.). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Publishing. Retrieved from [Link]
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Harvard University. (n.d.). Matrix Recipes | Harvard Center for Mass Spectrometry. Retrieved from [Link]
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Heeren, R. M. A., et al. (2020, October 13). Emerging applications in mass spectrometry imaging; enablers and roadblocks. Journal of Mass Spectrometry. Retrieved from [Link]
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Jia, Y., et al. (2024, March 27). Novel Small Molecule Matrix Screening for Simultaneous MALDI Mass Spectrometry Imaging of Multiple Lipids and Phytohormones. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Schiller, J., et al. (2018, December 13). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules. Retrieved from [Link]
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Vaysse, P.-M., et al. (2020, May 4). Application of Mass Spectrometry Imaging for Visualizing Food Components. Foods. Retrieved from [Link]
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Wang, J., et al. (n.d.). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst (RSC Publishing). Retrieved from [Link]
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University of Washington. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]
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Mainini, V., et al. (2015). MALDI-imaging mass spectrometry on tissues. In Clinical Proteomics (pp. 115-125). Humana Press. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. Retrieved from [Link]
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Fülöp, A., & Hopf, C. (2020). Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. Analytical and Bioanalytical Chemistry, 413(1), 21-43. Retrieved from [Link]
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Tech Tips. (2022, October 6). MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). YouTube. Retrieved from [Link]
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Huang, L., et al. (2021). Towards the Rational Design of Universal Dual Polarity Matrix for MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(5), 1269-1277. Retrieved from [Link]
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Calvano, C. D., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2530. Retrieved from [Link]
-
Li, N., et al. (2019). Developing IR-780 as a Novel Matrix for Enhanced MALDI MS Imaging of Endogenous High-Molecular-Weight Lipids in Brain Tissues. Analytical Chemistry, 91(23), 15036-15044. Retrieved from [Link]
-
Zhang, J., et al. (2021). Development of benzimidazole derivatives as efficient matrices for the analysis of acidic small-molecule compounds using matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry in negative ion mode. Rapid Communications in Mass Spectrometry, 35(10), e9069. Retrieved from [Link]
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Fuchs, B., & Schiller, J. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. International Journal of Molecular Sciences, 24(6), 5581. Retrieved from [Link]
-
Wikipedia. (2023, December 27). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Knochenmuss, R., & Zenobi, R. (2021). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. Chemistry – An Asian Journal, 16(8), 896-912. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of selected novel MALDI matrices for imaging. Retrieved from [Link]
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ResearchGate. (n.d.). Rational design strategies and their corresponding.... Retrieved from [Link]
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ChemBK. (n.d.). 3-Amino-5-bromo-4-hydroxy-benzoic acid methyl ester. Retrieved from [Link]
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ChemSrc. (2025, November 4). 3-Amino-5-bromo-4-methylbenzoic acid | CAS#:34545-19-2. Retrieved from [Link]
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Application Note & Protocols: A Framework for Interrogating 3-Amino-5-bromo-4-hydroxybenzoic Acid in Early-Stage Drug Discovery
Abstract
The journey from a chemical entity to a therapeutic candidate is a multi-stage process demanding rigorous scientific validation. This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of 3-Amino-5-bromo-4-hydroxybenzoic acid. While the specific biological activities of this compound are not yet extensively documented, its structure—a substituted aminobenzoic acid—suggests potential for diverse molecular interactions, making it an intriguing candidate for screening campaigns. This guide eschews a rigid template, instead presenting a logical, causality-driven workflow from initial target discovery to preliminary functional and safety assessment. We detail field-proven protocols for target identification, biophysical characterization of binding interactions, and cell-based functional assays, grounding each step in established scientific principles to ensure a self-validating and robust experimental design.
Introduction: The Scientific Premise
This compound is a halogenated aromatic compound. The presence of amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) functional groups provides multiple points for hydrogen bonding, while the bromine atom can participate in halogen bonding, influencing its binding affinity and specificity for biological targets.[1] Such compounds are valuable starting points in drug discovery.[1] However, a successful drug discovery campaign cannot proceed without first identifying the specific biomolecule(s) it interacts with to elicit a biological response. The initial and most critical phase of investigation, therefore, is Target Identification.[2][3][4][5]
This guide outlines a phenotype-neutral, target-first approach. We will operate on the hypothesis that this compound has a specific, high-affinity interaction with one or more proteins. The following sections provide a roadmap to identify these proteins, validate the interaction, and assess the functional consequences.
Strategic Workflow for Compound Interrogation
The experimental journey is designed as a cascading series of questions, where the output of one stage informs the design of the next. This ensures that resources are focused on validating the most promising biological activities.
Figure 1: A high-level overview of the experimental workflow.
Phase 1: Target Identification via Chemical Proteomics
The primary objective is to physically isolate the protein target(s) of this compound from a complex biological mixture, such as a cell lysate.[6] The most direct method for this is affinity chromatography, which leverages the specific binding between the small molecule (ligand) and its protein target.[6][7]
Causality Behind the Method
Chemical proteomics using an immobilized compound is a powerful tool for unbiased target discovery.[8][9] By anchoring the compound to a solid support, we can "fish" for its binding partners in a native cellular environment, preserving complex protein conformations and interactions.[9] The key challenge is distinguishing true binding partners from non-specific background proteins that adhere to the matrix.[6][8] Our protocol incorporates a competitive elution step to address this critical specificity challenge.
Protocol 3.1: Synthesis of Affinity Resin
Objective: To covalently link this compound to a solid support (e.g., NHS-activated agarose beads).
-
Rationale: The carboxylic acid moiety of the compound is the most straightforward functional group to use for immobilization via amide bond formation without significantly altering the other functional groups that may be crucial for protein binding.
-
Activation: Dissolve 10-20 mg of this compound in a minimal volume of dimethylformamide (DMF). Add a 1.5-fold molar excess of both N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Incubation: Allow the activation reaction to proceed for 1 hour at room temperature to form the NHS-ester.
-
Coupling: Prepare a slurry of NHS-activated agarose beads according to the manufacturer's instructions. Add the activated compound solution to the bead slurry.
-
Reaction: Allow the coupling reaction to proceed overnight at 4°C with gentle end-over-end rotation.
-
Quenching & Washing: Quench any unreacted NHS groups by adding a blocking agent (e.g., Tris or ethanolamine). Wash the beads extensively with coupling buffer, followed by high and low salt buffers to remove non-covalently bound compound.
-
Validation: Confirm immobilization, for instance, by observing the depletion of the compound from the supernatant using UV-Vis spectroscopy.
Protocol 3.2: Affinity Chromatography and Mass Spectrometry
Objective: To isolate, identify, and quantify proteins that specifically bind to the immobilized compound.
Figure 2: Workflow for target identification.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if investigating anti-proliferative effects). Clarify the lysate by high-speed centrifugation.
-
Binding: Incubate the clarified lysate with the synthesized affinity resin and a control resin (unmodified beads) for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not bound or are weakly associated.
-
Competitive Elution: Elute specific binding proteins by incubating the beads with a high concentration (e.g., 100 µM) of free this compound. This is the most critical step for specificity, as only proteins that bind to the compound's specific structure will be displaced.
-
Sample Preparation for Mass Spectrometry: Concentrate the eluted proteins and separate them via SDS-PAGE. Perform an in-gel tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. True targets should be significantly enriched in the competitive elution fraction from the compound resin compared to the control resin.
Phase 2: Biophysical Characterization and Validation
After identifying a list of potential targets, it is crucial to validate the direct interaction and quantify its thermodynamic and kinetic properties. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free techniques for this purpose.[10][11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[12][13] This allows for the simultaneous determination of binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in solution.[14]
Protocol 4.1.1: ITC Experiment
-
Sample Preparation: Prepare the purified target protein and the compound in the same, precisely matched buffer. Degas all solutions thoroughly.
-
Instrument Setup: Load the protein into the sample cell and the compound into the titration syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.
| Parameter | Hypothetical Value | Interpretation |
| Binding Affinity (KD) | 500 nM | Indicates a moderately strong interaction, suitable for a lead compound. |
| Stoichiometry (n) | 1.05 | Suggests a 1:1 binding model, one molecule of compound per protein molecule. |
| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven, suggesting favorable hydrogen and/or ionic bonds. |
| Entropy (TΔS) | +2.5 kcal/mol | The binding is entropically opposed, possibly due to conformational ordering upon binding. |
| Table 1: Example of thermodynamic data obtained from an ITC experiment. |
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of molecular binding.[11][15] It is particularly powerful for determining the kinetics of an interaction—the association (kon) and dissociation (koff) rates.[16][17]
Protocol 4.2.1: SPR Experiment
-
Chip Preparation: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer.
-
Binding Measurement: Inject the compound solutions sequentially over the sensor surface, from lowest to highest concentration. Monitor the change in response units (RU) over time. Include a buffer-only injection for double referencing.
-
Data Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).
Phase 3: In Vitro Functional & Safety Profiling
Once the target is validated, the next step is to determine the functional consequence of the compound binding to its target in a cellular context.[18][19][20]
Functional Cellular Assays
The specific assay will depend on the identified target. For instance, if the target is a kinase, a cell-based assay could measure the phosphorylation of a downstream substrate. If the target is involved in a signaling pathway, a reporter gene assay could be employed. Based on the antioxidant and anti-inflammatory activities of structurally similar compounds like 3-bromo-4,5-dihydroxybenzaldehyde, a plausible target could be involved in oxidative stress response pathways, such as the Nrf2/HO-1 pathway.[21][22]
Figure 3: Hypothetical signaling pathway modulated by the compound.
Protocol 5.1.1: HO-1 Reporter Assay
-
Cell Culture: Culture cells (e.g., HaCaT keratinocytes) that have been stably transfected with a luciferase reporter construct driven by an Antioxidant Response Element (ARE) promoter.
-
Treatment: Seed the cells in a 96-well plate and treat them with a dose-response curve of this compound for 18-24 hours.
-
Lysis & Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration and fit to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Preliminary In Vitro Toxicity
Early assessment of cytotoxicity is essential to ensure a viable therapeutic window.[23] Simple, high-throughput assays can provide an initial indication of a compound's safety profile.
Protocol 5.2.1: MTT Assay for Cell Viability
-
Cell Culture: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Treat the cells with a wide dose-response range of the compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization & Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidified isopropanol) and measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration).
Conclusion and Future Directions
This document outlines a systematic, hypothesis-driven approach to characterize this compound for drug discovery applications. By following this workflow—from unbiased target identification through biophysical validation to functional and safety assessment—researchers can build a robust data package to support further development. Positive outcomes from these studies, such as the identification of a novel and "druggable" target, potent cellular activity, and a favorable in vitro safety profile, would justify progression to more complex studies, including lead optimization, animal models of disease, and detailed ADME/Tox profiling.
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PubChem. 3-Bromo-5-hydroxybenzoic acid. [Link]
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Application Note: Preparation of a Saturated Solution of 3-Amino-5-bromo-4-hydroxybenzoic Acid
Abstract
This comprehensive guide provides a detailed protocol for the preparation of a saturated solution of 3-Amino-5-bromo-4-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practical steps involved in preparing solutions of this sparingly soluble aromatic carboxylic acid. The protocol emphasizes experimental determination of saturation and includes considerations for solvent selection, pH adjustment, and solution stability.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. As with many aromatic compounds, its utility in various applications is often dependent on its solubility characteristics. The preparation of a saturated solution, defined as a solution in which the maximum amount of solute has been dissolved in a solvent at a given temperature and pressure, is a fundamental requirement for a range of experimental procedures, including crystallization studies, formulation development, and in vitro biological assays.[1][2]
The structure of this compound, featuring amino, bromo, and hydroxyl functional groups on a benzoic acid backbone, suggests a complex solubility profile influenced by solvent polarity, pH, and temperature. This guide will provide a systematic approach to preparing a saturated solution of this compound, addressing the key variables that impact its solubility.
Physicochemical Properties and Solubility Considerations
A thorough understanding of the physicochemical properties of this compound is crucial for the successful preparation of a saturated solution. While experimental data for this specific molecule is not widely available, we can infer its behavior from related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 3-Amino-4-hydroxybenzoic acid | 3-Bromo-4-hydroxybenzoic acid |
| Molecular Formula | C₇H₆BrNO₃ | C₇H₇NO₃ | C₇H₅BrO₃ |
| Molecular Weight | 232.03 g/mol | 153.14 g/mol [3] | 217.02 g/mol |
| pKa (Carboxylic Acid) | ~4.7 (estimated) | 4.73[4] | Not Available |
| Melting Point | Not Available | 201 °C[4] | 155-160 °C |
| Appearance | Solid (likely crystalline powder) | Gray to tan powder[4] | White to almost white powder to crystal[5] |
| General Solubility | Expected to be sparingly soluble in water, with higher solubility in polar organic solvents. | Very soluble in water.[4] | Soluble in organic solvents, limited solubility in water.[6] |
Causality behind Experimental Choices:
-
Solvent Selection: The presence of both polar (amino, hydroxyl, carboxylic acid) and non-polar (brominated aromatic ring) moieties suggests that a range of solvents should be screened. Polar protic solvents like ethanol and methanol are likely to be effective due to their ability to form hydrogen bonds. Aprotic polar solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also strong candidates for achieving higher solubility.[7] Water, while a polar solvent, may exhibit limited capacity for dissolving the compound due to the hydrophobic nature of the brominated benzene ring.
-
pH Adjustment: As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly dependent on pH. The estimated pKa of the carboxylic acid group is around 4.7.[8] At pH values below the pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH is raised above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. Therefore, adjusting the pH with a suitable base (e.g., NaOH) can significantly enhance aqueous solubility.
-
Temperature Effects: The dissolution of most solid solutes is an endothermic process, meaning that solubility generally increases with temperature.[9] Heating the solvent during the preparation of the saturated solution can accelerate the dissolution process and potentially increase the concentration of the dissolved solute. However, it is crucial to consider the thermal stability of the compound.
Health and Safety Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Based on data for structurally similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors.[4]
-
Handling: Avoid direct contact with the skin and eyes, as the compound may cause irritation.[3] In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Experimental Protocol for Preparing a Saturated Solution
This protocol outlines a general method for preparing a saturated solution of this compound. The key to this protocol is the addition of excess solute to ensure that the solution reaches equilibrium at saturation.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvent (e.g., deionized water, ethanol, methanol, DMSO, DMF)
-
Stir plate and magnetic stir bars
-
Beakers or Erlenmeyer flasks
-
Spatula
-
Analytical balance
-
Temperature-controlled water bath or heating mantle
-
Filtration apparatus (e.g., syringe filters with a compatible membrane, vacuum filtration system)
-
Calibrated pH meter (for aqueous solutions)
-
0.1 M NaOH and 0.1 M HCl solutions (for pH adjustment in aqueous solutions)
4.2. Step-by-Step Methodology
-
Solvent Selection and Preparation: Choose a suitable solvent based on the considerations outlined in Section 2. If preparing an aqueous solution where pH will be adjusted, start with deionized water.
-
Addition of Excess Solute: To a beaker or flask containing a known volume of the chosen solvent, add an excess amount of this compound. An excess is visually confirmed by the presence of undissolved solid at the bottom of the container even after thorough mixing.[10]
-
Equilibration:
-
Place the container on a stir plate and add a magnetic stir bar.
-
Stir the mixture vigorously at a constant temperature. For ambient temperature saturation, this can be done on the benchtop. For elevated temperature saturation, use a temperature-controlled water bath or heating mantle.
-
Allow the solution to equilibrate for a sufficient period. This can range from a few hours to 24 hours, depending on the solvent and temperature. The goal is to ensure that the concentration of the dissolved solute has reached a constant maximum value.
-
-
Separation of the Saturated Solution: Once equilibrium is reached, it is crucial to separate the saturated supernatant from the undissolved solid.
-
Allow the undissolved solid to settle at the bottom of the container.
-
Carefully decant or pipette the clear supernatant into a clean container.
-
For complete removal of any remaining solid particles, filter the supernatant using a syringe filter or a vacuum filtration apparatus. The filter membrane should be compatible with the solvent used.[11]
-
-
pH Adjustment (for aqueous solutions): If a specific pH is required for an aqueous saturated solution, slowly add 0.1 M NaOH or 0.1 M HCl to the filtered solution while monitoring with a calibrated pH meter until the desired pH is reached. Note that adjusting the pH may cause precipitation if the solubility limit is exceeded at the new pH.
Workflow for Preparing a Saturated Solution
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use of 3-Amino-5-bromo-4-hydroxybenzoic acid in glycopeptide analysis
Application Note & Protocol
Introduction: The Challenge of Preserving Glycan Integrity in Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique for proteomic analysis, valued for its speed, sensitivity, and tolerance to complex mixtures.[1] However, when applied to glycoproteins and glycopeptides, a significant analytical hurdle emerges: the fragility of the glycan moieties. Post-translational modifications like glycosylation are notoriously labile. Sialic acids, in particular, are prone to dissociation during the ionization process, a phenomenon known as in-source or metastable decay.[2][3][4] This fragmentation complicates spectral interpretation, compromises structural elucidation, and hinders accurate quantification.
The choice of the MALDI matrix is therefore paramount to successful glycopeptide analysis.[2][3] An ideal matrix must co-crystallize effectively with the analyte and absorb laser energy, but it must also facilitate a "soft" ionization process that transfers the glycopeptide into the gas phase with minimal internal energy, thus preserving the intact structure.
While the specific compound 3-Amino-5-bromo-4-hydroxybenzoic acid is not widely documented in peer-reviewed literature as a conventional MALDI matrix for this purpose, the underlying chemical scaffold—an amino-substituted hydroxybenzoic acid—points toward a class of matrices designed for this challenge. This application note will focus on two superior, field-proven matrices that embody the principles required for high-fidelity glycopeptide analysis: Super-DHB and a rediscovered, specialized matrix, sodium-doped 3-Amino-4-hydroxybenzoic Acid (AHB/Na) .
Mechanism of Action: How Specialized Matrices Protect Glycopeptides
The efficacy of these matrices lies in their unique chemical and physical properties that promote gentle, yet efficient, ionization.
-
Super-DHB: This matrix is not a single compound but a highly effective mixture of 2,5-dihydroxybenzoic acid (DHB) and 2-hydroxy-5-methoxybenzoic acid, typically in a 9:1 ratio.[5] The beneficial effect of the 2-hydroxy-5-methoxybenzoic acid additive is attributed to its ability to disrupt the highly ordered crystal lattice of pure DHB. This creates a "disordered" crystal environment that results in a more efficient and softer energy transfer from the laser. This "soft desorption" imparts less internal energy to the glycopeptide analyte, significantly reducing the metastable fragmentation of labile groups like sialic acids and leading to enhanced signal-to-noise ratios and better resolution.[5]
-
3-Amino-4-hydroxybenzoic Acid (AHB): First reported in the early days of MALDI for glycan analysis, AHB has been "rediscovered" as a highly specialized matrix.[6][7] By itself, it is less efficient than common matrices like DHB.[6] However, when doped with sodium (AHB/Na), its properties are transformed. AHB/Na exhibits a remarkable ability for glycan-selective ionization, meaning it preferentially ionizes the glycan portions of molecules.[6][7] This selectivity, combined with its capacity to form a uniform crystal morphology, minimizes matrix-derived noise in the low-mass region and produces sharp, high-resolution ion peaks for O-glycans, making it exceptionally suitable for direct glycotyping of intact O-linked glycopeptides and mucins.[6][7]
Comparative Analysis of MALDI Matrices for Glycopeptide Applications
The selection of a matrix has a direct impact on data quality. The following table summarizes the performance characteristics of common and specialized matrices for glycopeptide analysis.
| Matrix | Primary Application | Advantages for Glycopeptides | Disadvantages for Glycopeptides | Recommended Ion Mode |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides (< 5 kDa)[8][9] | High-resolution for peptide backbone. | Causes significant fragmentation and loss of sialic acids.[2][3] | Positive |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, Proteins, Neutral Glycans[8][10] | Better for neutral glycans than CHCA. | Poor sensitivity for acidic/sialylated glycans; can still cause fragmentation.[5] | Positive / Negative |
| Super-DHB | Glycoproteins, Glycopeptides, Large Proteins[9][11] | Excellent "soft" ionization reduces fragmentation of sialic acids.[5] Up to 2-3 fold sensitivity increase reported.[5] | Requires optimized preparation for best results. | Positive / Negative |
| 3-Amino-4-hydroxybenzoic Acid (AHB/Na) | O-linked Glycopeptides, Mucins[6][7] | Highly selective for glycans , minimizes peptide signal.[6] Suppresses matrix noise, providing clean spectra for O-glycan patterns.[6][7] | Not a general-purpose matrix; less efficient for peptides or N-glycans.[6] | Positive (as Na+ adducts) |
Experimental Workflow for Glycopeptide Analysis
Successful analysis begins long before the sample meets the MALDI target. A robust workflow encompasses protein digestion, glycopeptide enrichment, and meticulous sample preparation.
Caption: General workflow for MALDI-TOF MS analysis of glycopeptides.
Detailed Protocols
Note: Always use high-purity solvents (e.g., HPLC or LC-MS grade) and freshly prepared matrix solutions for optimal results.[8]
Protocol 1: Analysis of N-linked Glycopeptides using Super-DHB
This protocol is optimized for general glycopeptide analysis, particularly for preserving sialylated N-glycans released from tryptic digests.
Materials:
-
Super-DHB matrix powder (mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid)
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Ultrapure water
-
Solvent Additive: Trifluoroacetic acid (TFA)
-
Enriched glycopeptide sample dissolved in water or a low-concentration organic solvent.
Procedure:
-
Prepare Matrix Solvent: Create a solvent mixture of 50:50 (v/v) ACN and water, with a final concentration of 0.1% TFA. This is commonly referred to as TA50.
-
Prepare Super-DHB Solution: Prepare a saturated solution of Super-DHB by adding the matrix powder to the TA50 solvent until a small amount of solid no longer dissolves. A typical starting point is 10 mg/mL.[5]
-
Clarify Matrix Solution: Vortex the solution vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 x g) for 1-2 minutes to pellet any undissolved solid. Carefully transfer the clear supernatant to a new tube. This clarified, saturated solution is critical for forming homogeneous crystals.
-
Sample-Matrix Mixing: On a clean surface or in a microcentrifuge tube, mix the enriched glycopeptide sample solution with the clarified Super-DHB matrix solution in a 1:1 volume ratio. For example, mix 1 µL of sample with 1 µL of matrix.[5]
-
Spotting: Immediately pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.[12]
-
Crystallization: Allow the spot to air dry completely at room temperature. This process, known as the dried-droplet method, allows the analyte and matrix to co-crystallize.[5]
-
Analysis: Load the target plate into the MALDI-TOF mass spectrometer. Acquire data in both positive and negative reflector ion modes. The negative ion mode is often advantageous for detecting sialylated glycans.[2][3]
Protocol 2: High-Selectivity Analysis of O-linked Glycopeptides using AHB/Na
This specialized protocol is adapted from recent studies demonstrating the unique utility of sodium-doped AHB for direct O-glycan profiling.[7]
Materials:
-
3-Amino-4-hydroxybenzoic acid (AHB)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Enriched O-linked glycopeptide sample or intact mucin.
Procedure:
-
Prepare Stock Solutions:
-
AHB Stock: Prepare a 50 mM solution of AHB in 50:50 ACN/water.
-
Sodium Stock: Prepare a 100 mM solution of NaHCO₃ in ultrapure water.
-
-
Prepare Final AHB/Na Matrix Solution: In a clean microcentrifuge tube, combine the following in order:
-
20 µL of 50 mM AHB stock
-
1 µL of 100 mM NaHCO₃ stock
-
79 µL of 50:50 ACN/water
-
This yields a 100 µL solution with final concentrations of 10 mM AHB and 1 mM NaHCO₃.[7]
-
-
Sample-Matrix Mixing: Mix your glycopeptide sample with the AHB/Na matrix solution in a 1:1 volume ratio.
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the spot to air dry completely at room temperature.
-
Analysis: Load the target into the instrument. Acquire spectra in positive ion mode. The O-glycan fragments are expected to be detected as sodium adducts ([M+Na]⁺).[6] This method is particularly powerful when combined with in-source decay (ISD) to generate fragment ions that reveal glycan structure.[6][7]
Expert Insights & Troubleshooting
-
Crystal Morphology is Key: The appearance of the dried spot is a good indicator of quality. Ideal spots have a fine, homogenous layer of microcrystals. Large, needle-like crystals (often seen with improperly prepared DHB) can lead to poor shot-to-shot reproducibility.
-
"Sweet Spot" Hunting: Analyte and matrix may not be perfectly distributed across the spot. Program the instrument's laser to raster across the entire spot area to find regions of optimal signal intensity.
-
Contaminant Removal: Alkali salts (other than the intended sodium dopant in Protocol 2) can suppress ionization and create adducts (e.g., multiple [M+K]⁺ peaks). Ensure samples are adequately desalted after enrichment.
-
Laser Power Optimization: Use the minimum laser power necessary to achieve a good signal. Excessive laser energy is a primary cause of in-source decay and fragmentation, even with a soft matrix.[8]
-
Target Plate Cleaning: A pristine target plate surface is non-negotiable for good crystallization. Always follow the manufacturer's cleaning protocol, which typically involves sonication in high-purity solvents.[9][13]
Conclusion
While a vast array of MALDI matrices are available, the analysis of delicate structures like glycopeptides demands a specialized approach. By moving beyond general-purpose matrices like CHCA and standard DHB to advanced options like Super-DHB and AHB/Na , researchers can significantly mitigate the destructive effects of ionization. Super-DHB offers a robust, "soft" ionization method for preserving a wide range of glycopeptides, particularly sialylated N-glycans. AHB/Na provides a novel, highly selective tool for the direct analysis of O-glycan patterns with exceptionally low background. The implementation of these matrices, combined with the detailed protocols provided, will empower researchers to generate higher fidelity, more easily interpretable mass spectra, accelerating insights in glycoproteomics and drug development.
References
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-
Reiding, K. R., et al. (2012). MALDI-TOF-MS analysis of sialylated glycans and glycopeptides using 4-chloro-α-cyanocinnamic acid matrix. Proteomics, 12(9), 1337-48. [Link]
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Fukuyama, Y., et al. (2008). Ionic Liquid Matrixes Optimized for MALDI-MS of Sulfated/Sialylated/Neutral Oligosaccharides and Glycopeptides. Analytical Chemistry, 80(6), 2171-9. [Link]
-
Fukuyama, Y., et al. (2008). Ionic liquid matrixes optimized for MALDI-MS of sulfated/sialylated/neutral oligosaccharides and glycopeptides. PubMed. [Link]
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Holst, S., et al. (2016). and Sialic Acid Linkage-Specific MALDI-TOF-MS Analysis of IgG Fc-Glycopeptides. Methods in Molecular Biology, 1503, 153-165. [Link]
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-
Dell, A., et al. (2010). Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry. Springer Nature Experiments. [Link]
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National Institutes of Health (NIH). (2023). Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. PubMed Central. [Link]
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Drake, R. R., et al. (2014). Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. PubMed Central. [Link]
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-
American Chemical Society (ACS). (2022). Direct MALDI Glycotyping of Glycoproteins toward Practical Subtyping of Biological Samples. ACS Omega. [Link]
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-
MDPI. (2023). Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. Molecules, 28(23), 7851. [Link]
-
Aikawa, H., et al. (2012). Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid. Journal of Mass Spectrometry, 47(7), 896-904. [Link]
-
Fukuyama, Y., et al. (2014). 3-Aminoquinoline/p-coumaric acid as a MALDI matrix for glycopeptides, carbohydrates, and phosphopeptides. Analytical Chemistry, 86(5), 2697-702. [Link]
- Bruker. (n.d.). Instructions for Use - Bruker Guide to MALDI Sample Preparation - Revision E.
-
ResearchGate. (2017). Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. Request PDF. [Link]
- Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation.
- CovalX. (n.d.). Selection Guide of Suitable Matrix for MALDI.
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- 6. Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Crystallization of 3-Amino-5-bromo-4-hydroxybenzoic Acid
Welcome to the technical support center for 3-Amino-5-bromo-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of this compound. As Senior Application Scientists, we have compiled this information based on established crystallization principles and field-proven insights to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not crystallizing at all upon cooling. What are the initial troubleshooting steps?
A: Failure to crystallize is typically a problem of insufficient supersaturation or nucleation kinetics. First, ensure your solution is actually supersaturated at the cooling temperature. The compound may be too soluble in the chosen solvent, or you may have used an excessive volume of solvent.
Initial Diagnostic Steps:
-
Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.[1]
-
Induce Nucleation: A supersaturated solution may require a trigger to begin crystallization. Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.
-
Check Purity: Impurities can significantly inhibit crystallization by interfering with the formation of a crystal lattice.[2][3][4] If your starting material is not of high purity, consider a preliminary purification step like column chromatography.
-
Patience: Some compounds have slow crystallization kinetics. Ensure you have allowed sufficient time for cooling and nucleation, potentially by leaving the solution undisturbed in a cold environment (e.g., a refrigerator) for an extended period.
Q2: My solution formed a viscous oil instead of solid crystals. What is "oiling out" and how can I prevent it?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase. This is detrimental to purification as the oil often traps impurities.
Causality and Solutions:
-
Cause: The solution is becoming supersaturated at too high a temperature.
-
Solution 1: Reduce the Cooling Rate. A slower cooling rate allows the solution to reach the optimal temperature for crystal nucleation before the concentration becomes excessively high, preventing the formation of an oil.
-
Solution 2: Use a More Dilute Solution. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool the more dilute solution slowly.[1] While this may slightly reduce the yield, it significantly improves purity.
-
Solution 3: Change the Solvent System. Select a solvent in which the compound is less soluble, or one with a lower boiling point. This can help ensure that the solution's saturation point is well below the compound's melting point.
Q3: The crystallization yield is very low. What factors could be responsible?
A: A low yield is a common issue and can usually be traced back to the choice and volume of the solvent.
Primary Causes:
-
Excessive Solvent: The most frequent cause is using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[1] To recover more material, you can concentrate the remaining solution (the mother liquor) and cool it again to obtain a second crop of crystals.
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product that would have crystallized upon further cooling. Ensure the solution has reached its final, low temperature before filtration.
-
High Solubility: The compound may be inherently too soluble in your chosen solvent. A good crystallization solvent is one where the solute has high solubility at high temperatures but low solubility at low temperatures.[5] Refer to the solvent screening protocol to find a more suitable system.
Q4: Could impurities be hindering the crystallization of my compound?
A: Yes, impurities are a major cause of crystallization problems. Even small amounts of foreign substances can have a significant impact.
Impact of Impurities:
-
Inhibition of Nucleation: Impurities can interfere with the initial formation of crystal nuclei, preventing crystallization altogether.[4]
-
Disruption of Crystal Growth: Impurities can adsorb onto the surface of growing crystals, slowing or stopping further growth and potentially affecting the crystal shape (morphology).[3][6]
-
Incorporation into the Lattice: Structurally similar impurities can be incorporated into the crystal lattice, reducing the purity of the final product.[2][7]
If you suspect impurities are the issue, purification of the crude material is necessary before attempting crystallization.
Q5: I've tried simple cooling crystallization without success. What is anti-solvent crystallization and how do I perform it?
A: Anti-solvent (or drowning-out) crystallization is a powerful technique used when a compound is highly soluble in most common solvents, making simple cooling ineffective. The principle is to dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble) to induce precipitation.[8][9]
This method works by rapidly reducing the solubility of the solute in the mixed solvent system, thereby generating the necessary supersaturation for crystallization.[8] For a detailed workflow, see the experimental protocols section below.
Q6: My solution is supersaturated, but nucleation won't start. How can I use seeding to initiate crystallization?
A: Seeding is the process of adding a small number of crystals of the desired compound to a supersaturated solution to induce crystallization.[10] The seed crystals act as templates, providing a pre-existing surface for molecules in the solution to deposit onto, bypassing the difficult initial nucleation step.[11][12]
Key Considerations for Seeding:
-
Seed Quality: The seed crystals should be of high purity and, if possible, of the desired crystal form (polymorph).
-
Seeding Point: Seeds should be added when the solution is in a metastable state (supersaturated but not yet spontaneously nucleating). Adding seeds at very high supersaturation can lead to rapid, uncontrolled secondary nucleation and the formation of small, poorly-formed crystals.[13]
-
Seed Amount: Only a very small amount of seed material is needed. Too much can lead to a large number of small crystals rather than the growth of larger ones.
A detailed protocol for implementing a seeding strategy is provided in the experimental protocols section.
Data and Protocols
Table 1: Qualitative Solubility of Substituted Benzoic Acids
The solubility of this compound should be experimentally determined. However, based on its functional groups (carboxylic acid, phenol, amine), its expected solubility profile is summarized below. This table can serve as a starting point for solvent screening.
| Solvent | Solvent Type | Expected Qualitative Solubility | Suitability for Crystallization |
| Water | Polar Protic | Sparingly soluble in cold, more soluble in hot | Potentially good, especially if pH is adjusted |
| Methanol / Ethanol | Polar Protic | Soluble | Likely too soluble; may be useful as the "good" solvent in an anti-solvent system |
| Ethyl Acetate | Moderately Polar | Moderately soluble | Good candidate for cooling crystallization |
| Acetone | Polar Aprotic | Soluble | Likely too soluble; potential for anti-solvent systems |
| Dichloromethane (DCM) | Non-polar | Sparingly to insoluble | Potential as an anti-solvent |
| Toluene | Non-polar | Insoluble | Good candidate for an anti-solvent |
| Hexanes / Heptane | Non-polar | Insoluble | Good candidate for an anti-solvent |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Not ideal for crystallization due to high boiling point, but can be used to dissolve the compound initially |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition.
-
If the compound dissolves readily at room temperature, that solvent is likely unsuitable for cooling crystallization but may be a "good" solvent for an anti-solvent pair.[5]
-
If the compound is insoluble at room temperature, gently heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. The ideal solvent will dissolve the compound when hot but yield a large amount of pure crystals upon cooling.
Protocol 2: Anti-Solvent Crystallization
-
Select the Solvent System: Choose a "good" solvent in which your compound is highly soluble (e.g., ethanol, acetone). Choose an "anti-solvent" in which your compound is insoluble but that is miscible with the good solvent (e.g., water, hexanes).
-
Dissolution: Dissolve your compound in the minimum amount of the hot "good" solvent to create a concentrated solution.
-
Addition of Anti-Solvent: While stirring the solution, add the anti-solvent dropwise.
-
Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of saturation has been reached.
-
Re-dissolution (Optional but Recommended): Add a few drops of the "good" solvent back into the mixture until it becomes clear again. This ensures the crystallization starts from a point of slight undersaturation, promoting the growth of larger, more well-defined crystals.
-
Cool and Crystallize: Cover the flask and allow it to cool slowly and undisturbed. Crystals should form as the solution equilibrates.
Protocol 3: Seeding to Induce Crystallization
-
Prepare a Supersaturated Solution: Create a solution of your compound that is fully dissolved at a high temperature and then cooled to a temperature where it is supersaturated but has not yet started to crystallize.
-
Obtain Seed Crystals: If you have a small amount of pure solid from a previous batch, use that. If not, try to generate a few seed crystals by rapidly cooling a tiny aliquot of the solution or by dipping a glass rod into the solution and letting the solvent evaporate off the tip, leaving a thin crystalline film.
-
Introduce the Seed: Add one or two tiny seed crystals to the still, supersaturated solution.[14] Avoid adding a large amount of powdered material.
-
Allow for Growth: Do not disturb the solution. Allow the seed crystals to grow over several hours or even days. The slow growth will lead to larger, higher-purity crystals.
Visualization of Workflows
References
- Yang, K., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications.
- Gong, J., et al. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- Zhang, S., et al. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
- McPherson, A. (n.d.). Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
- Wilson, H. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
- (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo.
- (2025). How Do Impurities Affect Crystal Structures? YouTube.
- Al-Kourra, H., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
- (2019). The Influence of Impurities and Additives on Crystallization. Cambridge University Press & Assessment.
- (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Sheth, A. R., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications.
- (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo.
- Ó'Ciardhá, C. T., et al. (2013). Characterization of the anti-solvent batch, plug flow and MSMPR crystallization of benzoic acid. ResearchGate.
- Katta, J., & Rasmuson, Å. C. (2006). Spherical Crystallization of Benzoic acid in different solvents. Diva-portal.org.
- (n.d.). SOP: CRYSTALLIZATION. Unknown Source.
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- 5. science.uct.ac.za [science.uct.ac.za]
- 6. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
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Technical Support Center: Optimizing Signal-to-Noise Ratio with 3-Amino-5-bromo-4-hydroxybenzoic Acid Matrix
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 3-Amino-5-bromo-4-hydroxybenzoic acid as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) Mass Spectrometry. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and achieve a superior signal-to-noise ratio.
Introduction to this compound as a MALDI Matrix
While not a conventional MALDI matrix, the structure of this compound suggests its potential utility in specific MALDI-MS applications. Its substituted benzoic acid core provides the necessary chromophore for UV laser energy absorption.[1][2] The presence of amino, bromo, and hydroxyl functional groups can influence its ionization properties, potentially offering advantages for certain classes of analytes.
-
Amino Group: The amino group can act as a proton acceptor, making this matrix potentially suitable for negative ion mode analysis by facilitating the deprotonation of acidic analytes.[3] In some cases, amino-containing matrices have also been shown to enhance signal for specific analytes like oligosaccharides.
-
Bromo Group: Halogenation can alter the proton affinity of the matrix, which may reduce its propensity to form adducts with the analyte and potentially lead to cleaner spectra.
-
Hydroxyl and Carboxylic Acid Groups: These groups are common in many MALDI matrices and contribute to the proton transfer processes essential for ionization.[4]
This guide will help you navigate the unique properties of this matrix to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What types of analytes are potentially suitable for use with the this compound matrix?
Based on its structural similarity to other matrices like 3-Amino-4-hydroxybenzoic acid (AHB), this matrix may be particularly useful for the analysis of glycoproteins and glycans.[5] The amino group also suggests potential for the analysis of acidic peptides and oligonucleotides in negative ion mode.[3][6]
Q2: What is the expected appearance of the matrix crystals, and how does it affect signal quality?
The crystal morphology significantly impacts MALDI-MS results. Ideally, the matrix should form small, homogenous crystals to ensure good shot-to-shot reproducibility and high resolution.[7] Large, needle-like crystals, which can be a disadvantage of matrices like 2,5-Dihydroxybenzoic acid (DHB), can lead to "sweet spot" hunting and lower resolution.[7][8] If you observe poor crystal formation, refer to the troubleshooting section on "Poor Crystal Formation or Inconsistent Spots."
Q3: Should I be concerned about the purity of the this compound matrix?
Absolutely. Using high-purity matrices and solvents is crucial for obtaining good MALDI-TOF results.[9] Impurities can lead to adduct formation, signal suppression, and a high chemical background, all of which will decrease the signal-to-noise ratio. If you suspect matrix impurity, recrystallization is recommended.
Q4: Can I use additives with this matrix to improve signal?
Yes, matrix additives can be highly beneficial. For instance, ammonium salts like diammonium citrate or ammonium monobasic phosphate are often used to reduce alkali metal adducts (sodium and potassium), which can suppress the analyte signal and complicate spectra.[10][11] This leads to an increased signal-to-noise ratio, especially for low-concentration analytes.[10]
Troubleshooting Guide: Optimizing Signal-to-Noise Ratio
This section addresses common issues encountered during MALDI-MS experiments and provides solutions tailored to the properties of the this compound matrix.
Issue 1: Low or No Analyte Signal
| Potential Cause | Explanation & Recommended Solution |
| Suboptimal Matrix-to-Analyte Ratio | The molar ratio of matrix to analyte is a critical parameter. A large excess of the matrix is required to isolate analyte molecules and ensure efficient energy transfer.[12] Solution: Prepare a dilution series of your analyte to find the optimal ratio. A starting point is a 1:5000 to 1:10,000 analyte-to-matrix molar ratio.[4] Counterintuitively, a lower analyte concentration can sometimes improve the signal.[13] |
| Incorrect Laser Energy | The laser energy must be carefully tuned. If the energy is too low, desorption/ionization will be inefficient. If it is too high, it can lead to analyte fragmentation and signal suppression.[14] Solution: Start with a low laser energy and gradually increase it until you observe a good signal for your analyte without significant peak broadening.[13] |
| Poor Co-crystallization | For efficient ionization, the analyte must be homogeneously incorporated into the matrix crystals. Poor co-crystallization can result from incompatible solvents or rapid, uneven drying. Solution: Ensure that both the matrix and analyte are soluble in the chosen solvent system. Experiment with different spotting techniques, such as the dried-droplet, thin-layer, or sandwich method, to improve crystal formation.[9][15] |
| Sample Contamination (Salts, Detergents) | Salts and detergents are known to suppress the MALDI signal by forming adducts and interfering with the crystallization process.[15] Solution: Desalt your sample using techniques like ZipTip® purification before mixing with the matrix.[1] |
Issue 2: High Chemical Noise or Matrix-Related Peaks
| Potential Cause | Explanation & Recommended Solution |
| Matrix Clusters and Adducts | The matrix itself can form clusters and adducts with sodium and potassium ions, which appear as peaks in the low mass range and can obscure or suppress the analyte signal.[10][11] Solution: Add ammonium salts like diammonium citrate or ammonium monobasic phosphate to the matrix solution. These additives help to suppress the formation of matrix clusters and alkali adducts, resulting in a cleaner baseline and improved sensitivity.[10][11] A post-crystallization wash with cold, deionized water or a dilute ammonium salt solution can also be effective.[11] |
| Matrix Impurity | Impurities in the matrix can contribute to a noisy baseline. Solution: Use high-purity matrix or recrystallize the matrix before use. A general protocol for recrystallization is provided in the "Protocols" section. |
| High Laser Fluence | Excessive laser energy can lead to the fragmentation of matrix molecules, increasing the chemical noise. Solution: Reduce the laser energy to the minimum required for good analyte signal intensity.[13] |
Issue 3: Peak Broadening and Poor Resolution
| Potential Cause | Explanation & Recommended Solution |
| Inhomogeneous Crystal Formation | Non-uniform crystals lead to variations in the ion extraction time, resulting in broadened peaks.[7] Solution: Optimize your sample spotting technique to promote the growth of small, uniform crystals. The thin-layer method can sometimes provide better resolution than the dried-droplet method.[15] |
| High Analyte Concentration | An excess of analyte can lead to the formation of multiple adducts and unresolved peaks, causing peak broadening.[16] Solution: Reduce the concentration of your analyte. |
| Presence of Multiple Adducts | Unresolved sodium and potassium adducts can contribute to peak broadening. Solution: Use desalting methods and/or add ammonium salts to your matrix preparation to minimize adduct formation.[10][11] |
| Delayed Extraction Parameter | The delayed extraction settings on the mass spectrometer are crucial for good resolution. Incorrect settings can lead to significant peak broadening. Solution: Optimize the delayed extraction parameters for the mass range of your analyte according to your instrument's guidelines. |
Experimental Protocols
Protocol 1: General Preparation of this compound Matrix Solution
-
Prepare the Solvent System: A common solvent mixture for substituted benzoic acid matrices is a 1:1 (v/v) ratio of acetonitrile and water, with 0.1% trifluoroacetic acid (TFA) added to aid in analyte protonation.
-
Create a Saturated Solution: Add the this compound matrix to the solvent mixture in a microcentrifuge tube until a small amount of solid remains undissolved after vigorous vortexing. This ensures a saturated solution.[9]
-
Centrifuge: Centrifuge the tube to pellet the undissolved solid.
-
Collect Supernatant: Carefully collect the supernatant for use as your matrix solution. Prepare this solution fresh daily for the best results.[9]
Protocol 2: Dried-Droplet Sample Spotting Technique
This is the most common method for MALDI sample preparation.[9][15]
-
Mix Analyte and Matrix: In a separate tube, mix your analyte solution with the matrix solution. A typical ratio is 1:1 (v/v), but this may need to be optimized.
-
Spot on Target Plate: Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.[9]
-
Air Dry: Allow the droplet to air dry completely at room temperature. This will result in the co-crystallization of the matrix and analyte.[17]
Protocol 3: Thin-Layer Sample Spotting Technique
This method can sometimes yield more homogenous crystals and better resolution.
-
Create a Thin Matrix Layer: Spot 0.5 µL of the matrix solution onto the target plate and allow it to dry completely, forming a thin, uniform layer.
-
Apply Analyte: Spot 0.5 µL of your analyte solution directly on top of the dried matrix layer.
-
Allow to Dry: Let the analyte droplet dry, allowing it to be incorporated into the matrix layer.
Visualization of Workflows
Troubleshooting Workflow for Low Signal-to-Noise
Caption: General workflow from sample preparation to data analysis in MALDI-MS.
References
- Knochenmuss, R. (1996). The Matrix Suppression Effect and Ionization Mechanisms in MALDI. Rapid Communications in Mass Spectrometry, 10(8), 871-877.
- MALDI-TOF Sample Preparation. (n.d.). University of California, Irvine.
- Zhang, L. K., & Li, L. (2004). Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved. Nucleic Acids Research, 32(10), e83.
- Yao, J., Scott, J. R., & Cassady, C. J. (2008). Negative ion production from peptides and proteins by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 43(1), 97-107.
- Urakami, S., & Hinou, H. (2023). Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. International Journal of Molecular Sciences, 24(23), 16964.
- Zhang, L. K., & Rempel, D. L. (2006). Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. Journal of the American Society for Mass Spectrometry, 17(6), 841-849.
- MALDI Matrices. (n.d.).
- Matrix Recipes. (n.d.). Harvard University, FAS Science Division, Center for Mass Spectrometry.
- Analysis of Intact Glycoproteins by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2015). Methods in Molecular Biology, 1273, 161-171.
- Medzihradszky, K. F., & Burlingame, A. L. (2005). Matrix-assisted Laser Desorption/Ionization Mass Spectrometry in Peptide and Protein Analysis. Encyclopedia of Life Sciences.
- Mass Spectrometry of Glycans. (n.d.). Sigma-Aldrich.
- Xu, N., Huang, M., & Cassady, C. J. (2008). Negative ion production from peptides and proteins by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 22(16), 2533-2540.
- Bruker Guide to MALDI Sample Prepar
- Urakami, S., Kuno, A., & Hinou, H. (2022). Direct MALDI Glycotyping of Glycoproteins toward Practical Subtyping of Biological Samples. ACS Omega, 7(43), 38711-38719.
- Smirnov, I. P., Zhu, X., Taylor, T., Huang, Y., Ross, P., & Papayanopoulos, I. A. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry, 76(10), 2958-2965.
- How Do You Prepare A Sample For MALDI-TOF? (2022, August 25). Chemistry For Everyone. [Video]. YouTube.
- Kim, J. S., Kim, J. H., & Kim, H. J. (2008). Matrix-assisted laser desorption/ionization signal enhancement of peptides by picolinamidination of amino groups. Rapid Communications in Mass Spectrometry, 22(4), 495-502.
- Schiller, J., Süß, R., Fuchs, B., Müller, M., Zschörnig, O., & Arnold, K. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3293.
- Sample Preparation for MALDI-TOF Mass Spectrometry. (2016, March 28). SMU Chemistry. [Video]. YouTube.
- Duncan, M. W. (2008). Critical factors determining the quantification capability of matrix-assisted laser desorption/ionization– time-of-flight mass spectrometry. Briefings in Functional Genomics & Proteomics, 7(5), 371-383.
- Enhancement of Lipid Signals in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with Ammonium Fluoride as a Matrix Additive. (2023). Analytical Chemistry, 95(28), 10603-10609.
- Taranenko, N. I., Allman, S. L., & Chen, C. H. (1998). The Effect of Ammonium Salt and Matrix in the Detection of DNA by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 12(10), 579-582.
- Matrix-assisted Laser Desorption/Ionization. (n.d.).
- Hsiao, C. H., & Lebrilla, C. B. (2017).
- Heiles, S., & Jänsch, L. (2018). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives.
- Xiang, F., & Beavis, R. C. (1994). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Analytical Chemistry, 66(22), 3971-3978.
- Ng, K. K., & Chan, T. W. D. (2002). Reduction of Internal Standard Signals in Quantitative MALDI-TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 13(2), 142-149.
- Guttman, C. M., & Weimer, C. R. (n.d.). A Study of the Effects of MALDI Matrix and Laser Energy on the Molecular Mass Distribution of Synthetic Polymers. National Institute of Standards and Technology.
- Rivera, E. S., O'Brien, R., & Agar, J. N. (2019). Enhanced Sensitivity Using MALDI Imaging Coupled with Laser Postionization (MALDI-2) for Pharmaceutical Research. Analytical Chemistry, 91(15), 9897-9904.
- Zhang, L. K., & Rempel, D. L. (2006). Improvement in the detection of low concentration protein digests on a MALDI TOF/TOF workstation by reducing alpha-cyano-4-hydroxycinnamic acid adduct ions. Journal of the American Society for Mass Spectrometry, 17(6), 841-9.
- Pineda, F. J., Antoine, M. D., & Fenselau, C. (2010). Precision Enhancement of MALDI-TOF-MS Using High Resolution Peak Detection and Label-Free Alignment. Journal of the American Society for Mass Spectrometry, 21(11), 1899-1905.
- Holle, A., Haase, A., Kayser, M., & Höhndorf, J. (2006). Optimizing UV laser focus profiles for improved MALDI performance. Journal of Mass Spectrometry, 41(6), 705-716.
- Kim, H. J., Lee, J. Y., & Kang, M. J. (2013). Effects of Matrices and Additives on Multiple Charge Formation of Proteins in MALDI-MS Analysis. Bulletin of the Korean Chemical Society, 34(1), 125-129.
- Ramirez, C. E., & Fenselau, C. (2001). Factors contributing to peak broadening and mass accuracy in the characterization of intact spores using MALDI-TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(9), 1035-1041.
- MALDI matrix helps transfer laser energy to ionize the biomolecules for mass spectrometric detection. (2024, February 21).
- Why is there so much peak broadening in MALDI for my protein sample? (2019, May 2).
- Duncan, M. W. (2008). Quantitative matrix-assisted laser desorption/ionization mass spectrometry. Briefings in Functional Genomics & Proteomics, 7(5), 371-383.
- He, J., & He, L. (2020). Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. TrAC Trends in Analytical Chemistry, 132, 116063.
- MALDI-TOF/TOF mass spectrometry. (2016). University of Leeds.
- Schiller, J., Süß, R., Fuchs, B., Müller, M., Zschörnig, O., & Arnold, K. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3293.
- Jaskolla, T. W., & Karas, M. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. Analytical Chemistry, 87(3), 1485-1488.
- Hou, G., Liu, Y., Shan, Y., & Yang, P. (2008). Enhanced MALDI-TOF MS analysis of phosphopeptides using an optimized DHAP/DAHC matrix. Journal of the American Society for Mass Spectrometry, 19(9), 1333-1343.
- Matrix-assisted laser desorption/ionization. (2023, December 22). In Wikipedia.
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- 7. Study of Matrix Additives for Sensitive Analysis of Lipid A by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. Analysis of Intact Glycoproteins by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Mitigating Matrix Background Interference for 3-Amino-5-bromo-4-hydroxybenzoic Acid Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and preventative measures to address matrix background interference when analyzing 3-Amino-5-bromo-4-hydroxybenzoic acid and related small molecules. Our focus is on providing scientifically-grounded, practical solutions to ensure the accuracy, sensitivity, and reproducibility of your analytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS).
Understanding the Challenge: Matrix Interference
In quantitative bioanalysis, the "matrix" refers to all components within a sample apart from the analyte of interest.[1] In complex biological samples such as plasma, serum, or urine, these components can include salts, lipids, proteins, and endogenous metabolites.[2] Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This phenomenon is a significant concern as it can compromise the accuracy and precision of analytical results.[3]
For a molecule like this compound, which possesses polar functional groups (amino, hydroxyl, and carboxylic acid), interactions with matrix components can be particularly pronounced, especially in electrospray ionization (ESI) mode.[4] One of the most common causes of ion suppression in bioanalysis is the presence of phospholipids from cell membranes.[5]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues related to matrix interference during the analysis of this compound.
Issue 1: Poor Sensitivity and Low Analyte Response
Symptoms:
-
The signal intensity for your analyte is significantly lower than expected, even at higher concentrations.
-
Difficulty in achieving the desired limit of detection (LOD) and limit of quantitation (LOQ).
Potential Cause: Ion suppression is the most likely culprit. Co-eluting matrix components are competing with your analyte for ionization in the ESI source.[1]
Troubleshooting Steps:
-
Confirm Ion Suppression:
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression in your chromatogram. Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
Post-Extraction Spike: This quantitative approach compares the analyte's signal in a clean solvent to its signal in a spiked, extracted blank matrix. A lower signal in the matrix confirms suppression.[2][6]
-
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before analysis.[3]
-
Phospholipid Removal: Since phospholipids are a major cause of ion suppression, specialized phospholipid removal plates or cartridges are highly effective.[5][7] These products typically use a simple pass-through mechanism where the plasma or serum sample, after protein precipitation, is passed through a sorbent that retains phospholipids.[7][8]
-
Liquid-Liquid Extraction (LLE): This technique separates your analyte from the matrix based on its solubility in two immiscible liquids. For an amphiphilic molecule like this compound, careful selection of the organic solvent and pH of the aqueous phase is crucial.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than LLE. For your analyte, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties could be highly effective at removing interfering compounds.
-
-
Chromatographic Adjustments:
-
Modify Gradient Elution: Adjusting the mobile phase gradient can help to chromatographically separate your analyte from the interfering matrix components.
-
Column Chemistry: Consider using a different column chemistry. For polar compounds, a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) column) might provide better separation from matrix interferences.
-
Issue 2: High Background Noise and Unstable Baseline
Symptoms:
-
The baseline in your chromatogram is noisy, making it difficult to integrate peaks accurately.
-
Presence of numerous small, unidentified peaks across the chromatogram.
Potential Cause: This is often due to contamination in the LC-MS system or the presence of a high concentration of matrix components that are not fully resolved.[9]
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Systematic Blank Injections: Start by injecting a pure solvent blank. If the noise persists, the contamination is likely in your mobile phase or the system itself. If the blank is clean, inject an extracted blank matrix to confirm the matrix is the source.[7]
-
Check Solvents and Additives: Ensure you are using high-purity, LC-MS grade solvents and additives. Impurities in lower-grade solvents can contribute significantly to background noise.
-
-
Improve Sample Cleanup: Even if not causing direct ion suppression, residual matrix components can contribute to a high chemical background. Revisit your sample preparation method to enhance its efficiency. A more rigorous SPE protocol or a switch to phospholipid removal plates can often resolve this.[5]
-
Instrument "Steam Cleaning": For persistent high background, a system "steam clean" can be effective. This involves running the LC with a high flow rate of a strong solvent mixture (e.g., 75:25 methanol:water) at elevated temperatures overnight to flush out contaminants from the system.[10]
Issue 3: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Significant variability in analyte peak areas between replicate injections of the same sample.
-
Poor precision and accuracy in your quality control samples.
Potential Cause: Inconsistent matrix effects from sample to sample are a likely cause. This can be particularly problematic when dealing with biological samples from different individuals.
Troubleshooting Steps:
-
Implement a Robust Internal Standard (IS) Strategy:
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL-IS is the gold standard for correcting matrix effects. A SIL-IS of this compound will co-elute and experience the same degree of ion suppression or enhancement as the analyte, thus providing accurate correction.
-
Analog Internal Standard: If a SIL-IS is unavailable, a structural analog with similar chemical properties and chromatographic behavior can be used, though it may not compensate for matrix effects as effectively.
-
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This ensures that the calibrators and the unknown samples experience similar matrix effects, leading to more accurate quantification.
-
Standard Addition: For particularly challenging matrices, the method of standard addition can be employed. This involves adding known amounts of the analyte to aliquots of the sample to create a calibration curve within the sample itself, thereby accounting for the specific matrix effects of that sample.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect matrix interference?
A1: The first step is to confirm the presence and nature of the matrix effect. A post-extraction spike experiment is a straightforward quantitative method to determine if you are experiencing ion suppression or enhancement.[2][6]
Q2: Are there any specific sample preparation techniques you recommend for plasma samples containing this compound?
A2: For plasma samples, protein precipitation followed by phospholipid removal is an excellent starting point due to its simplicity and effectiveness in removing a major source of ion suppression.[5][7] For more complex cases, a well-developed mixed-mode Solid-Phase Extraction (SPE) method can provide superior cleanup.
Q3: Can I just dilute my sample to reduce matrix effects?
A3: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[6] However, this also dilutes your analyte, which may compromise the sensitivity of your assay, especially for low-concentration samples. This approach is only feasible if your method has a high degree of sensitivity to begin with.
Q4: How do I choose the right internal standard?
A4: A stable isotope-labeled (SIL) version of this compound is the ideal internal standard as it will have nearly identical chemical and physical properties to the analyte. If a SIL-IS is not available, choose a structural analog that has similar functional groups, polarity, and chromatographic retention time.
Q5: My results are still inconsistent even with an internal standard. What else can I do?
A5: If you are still experiencing issues, it's possible your internal standard is not co-eluting perfectly with your analyte, or you are observing differential matrix effects. In this case, further optimization of your chromatographic separation to better resolve your analyte from interfering peaks is recommended. Also, re-evaluating your sample preparation method to achieve a cleaner extract is a crucial step.
Visualizing the Concepts
The Phenomenon of Ion Suppression
Caption: Ion suppression in the ESI source.
Troubleshooting Workflow for Matrix Effects
Caption: A decision-making workflow for addressing matrix effects.
References
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
How Sample Prep for Phospholipid Removal Works. Lab Manager. [Link]
-
Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
-
Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]
-
Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography-positive electrospray ionization-tandem quadrupole mass spectrometry. PubMed. [Link]
-
Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. ADDI. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. BioProcess International. [Link]
-
A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. Waters Corporation. [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. NIH. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Allied Academies. [Link]
-
Ion suppression/enhancement results for urine matrices based on the... ResearchGate. [Link]
-
(PDF) LC-MS/MS in forensic toxicology: what about matrix effects?. ResearchGate. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
Technical Support Center: 3-Amino-5-bromo-4-hydroxybenzoic Acid in MALDI-MS
Welcome to the technical support center for 3-Amino-5-bromo-4-hydroxybenzoic acid (3,5,4-AHB), a specialized matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this matrix. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental workflow and ensure high-quality data acquisition.
I. Introduction to this compound as a MALDI Matrix
This compound is a halogenated derivative of a hydroxybenzoic acid-based matrix. Halogen substitution can influence the physicochemical properties of the matrix, such as its absorption spectrum, crystal structure, and proton affinity, which in turn affects the desorption and ionization efficiency in MALDI-MS.[1] While less common than matrices like 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), 3,5,4-AHB and similar amino-hydroxybenzoic acid derivatives have been explored for specific applications, such as the analysis of glycoproteins and glycopeptides.[2][3]
The primary role of a MALDI matrix is to absorb energy from the laser, facilitating the desorption and soft ionization of analyte molecules with minimal fragmentation.[4][5] The success of a MALDI experiment is critically dependent on the choice of matrix and the proper preparation of the sample-matrix co-crystal.[6][7] This guide will address the specific challenges that may arise when using 3,5,4-AHB.
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound as a MALDI matrix.
Problem 1: Weak or No Analyte Signal
This is one of the most frequent challenges in MALDI-MS. Several factors related to the matrix preparation and sample deposition can contribute to this issue.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Poor Co-crystallization | The analyte and matrix must form a homogeneous co-crystal for efficient energy transfer.[7] Improper mixing or solvent incompatibility can lead to phase separation. | 1. Optimize Matrix-to-Analyte Ratio: Start with a standard ratio (e.g., 1000:1 matrix to analyte) and systematically vary it.[6] 2. Solvent System: Ensure the analyte and matrix are soluble in the chosen solvent system. A common starting point is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA). 3. Mixing Technique: Vortex the matrix and analyte solutions thoroughly before spotting. |
| Incompatible Laser Wavelength | The matrix must have strong absorbance at the laser's wavelength (typically 337 nm for nitrogen lasers or 355 nm for Nd:YAG lasers) for effective energy absorption.[6][7] | Verify the UV absorbance spectrum of your 3,5,4-AHB solution. If the absorbance at your laser's wavelength is low, consider a different matrix or a laser source with a more suitable wavelength. |
| Sample Contamination | Salts, detergents, and other contaminants can suppress the ionization of the analyte.[8] | Clean up the sample using methods like ZipTip® purification, dialysis, or precipitation before mixing with the matrix.[8] |
| Incorrect Spotting Technique | The way the sample-matrix mixture is deposited on the MALDI target affects crystal formation. | Experiment with different spotting techniques such as the dried-droplet method, the two-layer method, or the sandwich method.[8] |
Experimental Workflow: Optimizing Co-crystallization
Caption: Workflow for optimizing sample-matrix co-crystallization.
Problem 2: High Background Noise or Matrix-Related Peaks
The presence of strong matrix-derived signals can obscure analyte peaks, particularly in the low mass range.[9][10]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Matrix Clusters | The matrix itself can form ions and clusters that are detected by the mass spectrometer. | 1. Reduce Laser Fluence: Use the minimum laser energy necessary to desorb and ionize the analyte. 2. Matrix Purity: Ensure the 3,5,4-AHB is of high purity. Impurities can contribute to background noise. 3. Change Matrix Solvent: Sometimes, altering the solvent composition can change the crystallization and reduce cluster formation. |
| Matrix Degradation | Over time, matrix solutions can degrade, leading to the formation of byproducts that appear in the mass spectrum.[11] | Prepare fresh matrix solutions daily. Store the solid matrix in a cool, dark, and dry place. |
Problem 3: Inconsistent Shot-to-Shot Reproducibility
Poor reproducibility across different spots or even within the same spot can make quantitative analysis challenging.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inhomogeneous Crystal Formation | The "sweet spots" phenomenon, where signal intensity varies greatly across the sample spot, is due to heterogeneous crystallization.[12] | 1. Improve Spotting Technique: Aim for a uniform layer of small crystals. Techniques like fast evaporation or using a matrix spray device can help. 2. Matrix Additives: Consider using additives that can promote more uniform crystallization. |
| Target Surface Contamination | A dirty or uneven target surface can affect crystal formation. | Thoroughly clean the MALDI target according to the manufacturer's instructions before use.[8] |
Protocol: Dried-Droplet Sample Preparation
-
Prepare Matrix Solution: Dissolve this compound in a suitable solvent (e.g., 50% ACN, 49.9% water, 0.1% TFA) to a concentration of 10 mg/mL.
-
Prepare Analyte Solution: Dissolve your analyte in a compatible solvent to the desired concentration (e.g., 1 pmol/µL).
-
Mix Solutions: Combine the matrix and analyte solutions in a 1:1 volume ratio. Vortex briefly.
-
Spotting: Pipette 0.5-1 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the droplet to air-dry completely at room temperature.
-
Analysis: Load the target into the mass spectrometer and acquire data.
III. Frequently Asked Questions (FAQs)
Q1: What types of analytes are most suitable for use with this compound?
Based on the properties of similar amino-hydroxybenzoic acid matrices, 3,5,4-AHB is potentially well-suited for the analysis of polar biomolecules such as peptides, glycoproteins, and oligosaccharides.[2][13] Its utility for other classes of molecules, such as lipids or synthetic polymers, would require empirical evaluation.[14][15]
Q2: How does the bromine substitution affect the performance of this matrix compared to non-halogenated analogs like 3-amino-4-hydroxybenzoic acid?
Halogenation can increase the acidity of the matrix, which may enhance its proton-donating ability and improve ionization efficiency for certain analytes. It can also shift the UV absorbance maximum, potentially making it more compatible with specific laser wavelengths.[1]
Q3: Can I use additives with this compound?
Yes, additives can be beneficial. For example, a small amount of a co-matrix like 2,5-DHB might improve crystal formation or signal intensity. For hydrophobic analytes, additives that increase the hydrophobicity of the matrix environment could be explored.[14][15] However, any additive should be tested systematically to determine its effect on your specific analyte.
Q4: My this compound solution has changed color. Can I still use it?
A color change often indicates degradation of the matrix.[11] It is strongly recommended to discard the old solution and prepare a fresh one to ensure optimal and reproducible results.
Q5: What is the optimal storage condition for the solid this compound?
The solid matrix should be stored in a tightly sealed container in a cool, dark, and dry environment, such as a desiccator, to prevent degradation from light, moisture, and heat.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting weak analyte signals.
IV. References
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates. National Institutes of Health. [Link]
-
MALDI matrices for low molecular weight compounds: an endless story? Organic & Biomolecular Chemistry. [Link]
-
Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid. National Institutes of Health. [Link]
-
2,5-Dihydroxybenzoic Acid Solution in MALDI-MS: Ageing and Use for Mass Calibration. PubMed. [Link]
-
Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. MDPI. [Link]
-
Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. ACS Publications. [Link]
-
Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. PubMed. [Link]
-
MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. PubMed Central. [Link]
-
Matrix-assisted laser desorption/ionization. Wikipedia. [Link]
-
MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). YouTube. [Link]
-
A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. National Institutes of Health. [Link]
-
Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. MDPI. [Link]
-
3-Hydroxy-4-nitrobenzoic Acid as a MALDI Matrix for In-Source Decay. PubMed. [Link]
-
Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. MDPI. [Link]
-
Bruker Guide to MALDI Sample Preparation. Bruker. [Link]
-
Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid. PubMed. [Link]
Sources
- 1. MALDI matrices for low molecular weight compounds: an endless story? [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Materials (for MALDI-TOF-MS) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development and Troubleshooting for Novel MALDI Matrices
Topic: Improving Ion Yield with 3-Amino-5-bromo-4-hydroxybenzoic acid
Introduction
Welcome to the technical support center for evaluating this compound as a potential matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. As a novel, uncharacterized compound for this application, a systematic approach is required to unlock its potential for improving ion yield. This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for method development, optimization, and troubleshooting. Our approach is grounded in the first principles of MALDI-MS, using this specific molecule as a case study for evaluating any new potential matrix.
Section 1: First Principles - Assessing the Viability of this compound as a MALDI Matrix
This section addresses the fundamental questions to consider before beginning experimental work. The viability of a compound as a MALDI matrix is dictated by a specific set of physicochemical properties that facilitate the desorption and ionization of analyte molecules.[1][2]
Q1: What are the essential properties of a successful MALDI matrix?
A successful MALDI matrix must efficiently absorb laser energy at the wavelength of the instrument's laser (typically 337 nm for nitrogen lasers or 355 nm for Nd:YAG lasers) and transfer this energy to the analyte to promote desorption and ionization with minimal fragmentation.[3][4] The key properties are summarized below.
| Property | Rationale & Importance |
| Strong Molar Absorptivity | The matrix must absorb the laser energy efficiently. This is the primary role of the matrix in the MALDI process.[3][5] |
| Analyte & Matrix Solubility | Both the matrix and analyte must be soluble in a common, volatile solvent system to ensure intimate mixing and co-crystallization.[5] |
| Co-crystallization Ability | The matrix must form a crystalline lattice that incorporates the analyte molecules, effectively isolating them and facilitating a "soft" ionization process.[6] |
| Vacuum Stability | The matrix must have a low enough vapor pressure to remain stable under the high vacuum conditions of the mass spectrometer.[3] |
| Proton Donor/Acceptor | For positive-ion mode, acidic matrices that can easily donate a proton are preferred. For negative-ion mode, matrices that can abstract a proton are necessary.[7] |
| Low Mass | A relatively low molecular weight ensures easy sublimation of the matrix upon laser irradiation.[3] |
Q2: Based on its structure, what can we predict about this compound?
The structure of this compound (C₇H₆BrNO₃) provides several clues to its potential as a MALDI matrix:
-
Chromophore: The substituted benzoic acid core is an excellent chromophore, suggesting strong absorbance in the UV range, which is critical for use with common MALDI lasers.[5]
-
Acidity/Basicity: It possesses both an acidic carboxylic acid group (-COOH) and a phenolic hydroxyl group (-OH), making it a potential proton donor for positive-ion mode . The amino group (-NH₂) provides a basic site, which could also be beneficial for certain analytes or potentially for negative-ion mode by abstracting a proton from acidic analytes.
-
Halogenation: The bromine atom is an electron-withdrawing group, which can increase the acidity of the carboxylic and phenolic protons, potentially enhancing its proton-donating ability.[8]
-
Polarity: The presence of amino, hydroxyl, and carboxyl groups suggests good solubility in polar organic solvents and aqueous mixtures, which is advantageous for sample preparation with a wide range of biomolecules.[9]
Caption: Predicted ionization pathways for the matrix.
Q3: How do I determine the optimal laser wavelength for this new matrix?
Before extensive experimental work, it is highly recommended to measure the UV-Vis absorption spectrum of a solution of this compound. The ideal laser wavelength for MALDI will correspond to a region of high molar absorptivity.[5] If the absorbance maximum is close to your instrument's laser wavelength (e.g., 337 nm or 355 nm), it is a strong candidate. A significant mismatch may lead to inefficient energy transfer and poor ion yield.
Section 2: Protocol Development - A Step-by-Step Workflow
This section provides a structured workflow for developing a robust MALDI method using this compound.
Caption: General workflow for evaluating a novel MALDI matrix.
Step 1: Matrix Solution Preparation
Q4: What solvent should I use to dissolve this compound?
The choice of solvent is critical and depends on both the matrix and the analyte. A good starting point is a binary mixture of an organic solvent and water, often with a small amount of acid.[10] Screen a few common solvent systems to find one that readily dissolves the matrix.
| Solvent System (v/v) | Common Analytes | Rationale |
| 50% Acetonitrile / 50% Water | Peptides, Proteins | Good for a wide range of polarities.[11] |
| 70% Acetonitrile / 30% Water | More hydrophobic peptides | Increased organic content helps dissolve less polar molecules. |
| 30% Acetonitrile / 70% Water | Hydrophilic compounds, Glycans | Higher aqueous content for highly polar analytes. |
| Methanol or Ethanol | Small molecules, some polymers | Highly volatile, can lead to rapid crystallization.[11] |
Q5: What is a good starting concentration for the matrix solution?
For most standard matrices, a saturated solution or a concentration of 10-20 mg/mL is a common starting point.[12]
-
Initial Test: Prepare a saturated solution by adding an excess of the matrix powder to your chosen solvent, vortexing thoroughly, and then using the supernatant.[11] This ensures you are working at the upper limit of solubility, which is often optimal.
-
If crystals are too large or signal is suppressed: Try preparing a specific concentration, for example, 10 mg/mL, and perform serial dilutions from there.
Q6: Should I add acid (e.g., trifluoroacetic acid - TFA) to my matrix solution?
For positive-ion mode analysis of peptides and proteins, adding 0.1% TFA to the final solvent mixture is standard practice.[11]
-
Proton Source: TFA provides an abundant source of protons, which aids in the ionization of analytes.
-
Solubility: It can also improve the solubility of both the matrix and certain analytes.
-
Caution: For analytes that are acid-sensitive or when operating in negative-ion mode, TFA should be omitted.
Step 2: Sample Preparation and Spotting
Q7: What is the best analyte-to-matrix ratio to start with?
A vast molar excess of matrix to analyte is required, typically ranging from 1,000:1 to 10,000:1.[4]
-
Analyte Concentration: Aim for a final analyte concentration in the low picomole to femtomole per microliter range.[12]
-
Practical Approach: Start by mixing your matrix solution and analyte solution in a 1:1 volume ratio. If your initial analyte concentration is ~1-10 pmol/µL and your matrix is ~10 mg/mL, you will likely be in the correct molar excess range.
Q8: Which spotting technique should I try first?
The Dried-Droplet method is the simplest and most common starting point.[7]
Caption: Comparison of basic MALDI spotting techniques.
The Overlayer (or Sandwich) method can be beneficial if the analyte and matrix have very different optimal crystallization conditions or if sample cleanup is needed.[7]
Q9: How can I assess the quality of my matrix-analyte crystals?
Visually inspect the dried spot under magnification. Ideal crystals are small, uniform, and form a homogenous layer across the spot. Large, needle-like crystals often lead to poor shot-to-shot reproducibility, a phenomenon known as the "sweet spot" search. A uniform, "frosty" appearance is often a good indicator of high-quality crystals.[13]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during method development in a question-and-answer format.
Problem Area 1: No Signal or Very Low Ion Yield
Q10: I don't see any analyte peaks. What should I check first?
When no signal is observed, a systematic check of the fundamental parameters is required. Follow a logical workflow to diagnose the issue.
Sources
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
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- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 13. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
stability and degradation issues of 3-Amino-5-bromo-4-hydroxybenzoic acid matrix
Starting Research Phase
I am now initiating comprehensive Google searches to gather information on the stability and degradation of 3-Amino-5-bromo-4-hydroxybenzoic acid. My initial focus is on chemical properties and common degradation pathways, including the influence of various factors.
Initiating Comprehensive Search
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Launching Further Search Expansion
I am now extending my search to include light, temperature, and pH as key factors affecting the acid's stability. I'm also actively seeking protocols and troubleshooting guides for analogous compounds. My objective is to build a robust, well-referenced knowledge base with detailed experimental workflows, including visual elements like Graphviz diagrams.
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Analyzing Degradation Pathways
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Technical Support Center: Refining Sample Spotting Techniques for 3-Amino-5-bromo-4-hydroxybenzoic Acid
Welcome to the technical support center for optimizing the handling and analysis of 3-Amino-5-bromo-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during chromatographic sample spotting. The inherent chemical properties of this molecule—possessing acidic (carboxylic acid, hydroxyl) and basic (amino) functional groups, alongside a bulky bromo substituent—present unique challenges in achieving clean, reproducible results. This document offers a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when preparing and applying samples of this compound for analysis, particularly by Thin-Layer Chromatography (TLC).
Q1: What is the optimal solvent for dissolving this compound before spotting?
Answer: The choice of dissolution solvent is critical for achieving sharp, concentrated spots. The ideal solvent must completely solubilize the analyte while being volatile enough to evaporate quickly from the TLC plate.[1][2]
-
Primary Recommendation: Start with a polar, volatile solvent such as methanol or an ethanol-water mixture .[3] Given the compound's polar functional groups (-COOH, -OH, -NH2), these solvents are effective at dissolution.
-
Causality: Using a solvent that is too strong or non-volatile (like DMSO or DMF) can cause the initial spot to spread excessively, leading to band broadening and poor separation.[4][5][6] The spotting solvent should ideally be weaker than or similar in strength to the mobile phase to ensure the sample focuses into a tight band at the origin.[7] For solid samples, a common approach is to dissolve approximately 1 mg in 1 mL of a suitable solvent.[8]
Q2: My spots are large and diffuse, leading to poor resolution. How can I achieve smaller, more concentrated spots?
Answer: Large spot size is a frequent issue that directly compromises separation quality. The goal is to apply the sample in the smallest possible area, typically 1-2 mm in diameter.[9][10]
-
Refine Your Technique: Use a glass capillary tube or a micropipette to apply the sample.[3][11] Touch the tip to the plate lightly and briefly, allowing capillary action to transfer a minimal volume.[11]
-
Optimize Sample Concentration: A very concentrated solution is a common cause of large spots.[10] Aim for a dilute solution of about 0.5 to 5 wt%.[4]
-
Employ Repeated Application: This is the most effective technique for increasing the amount of analyte without enlarging the spot. Apply a small spot, allow the solvent to completely evaporate, and then re-apply to the exact same location.[8][12][13] A gentle stream of warm air from a hairdryer can accelerate solvent evaporation between applications.[3][14]
Q3: I am observing streaks or tailing originating from the baseline. What causes this and how can it be resolved?
Answer: Streaking is a common problem that can obscure results and make accurate Rf value calculation impossible. It typically stems from overloading the sample or strong interactions between the analyte and the stationary phase.[13][15]
-
Primary Cause - Overloading: The most frequent reason for streaking is applying too much sample.[15][16][17] To fix this, dilute your sample solution or apply less volume.
-
Secondary Cause - Strong Adsorption: this compound has both acidic and basic groups that can interact strongly with the acidic silica gel stationary phase, causing the spot to drag during development.[10][15]
-
Solution - Mobile Phase Modification: To mitigate these strong interactions, modify the mobile phase (eluent). Adding a small amount of a polar modifier can significantly improve peak shape.
-
For this compound, which has acidic character, adding 1-2% acetic acid or formic acid to the eluent system will protonate the analyte, reducing its interaction with the silica and minimizing tailing.[15]
-
Q4: My spots are invisible after developing the TLC plate. What are the likely causes and solutions?
Answer: The inability to visualize spots is a frustrating but solvable issue. It is usually due to insufficient sample concentration or the use of an inappropriate visualization method.
-
Insufficient Concentration: The amount of sample spotted may be below the detection limit of your visualization technique. Increase the concentration by spotting multiple times in the same location, ensuring the solvent dries between each application.[8][13]
-
Visualization Method: Amino acids and their derivatives are typically colorless and require a visualization agent to be seen.[3][4]
-
UV Light (254 nm): As an aromatic compound, this compound should absorb UV light. If you are using TLC plates with a fluorescent indicator (e.g., Silica Gel 60 F254), the compound will appear as a dark spot against a glowing green background under a UV lamp.[18][19]
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Ninhydrin Stain: This is the classic and most effective stain for compounds containing primary or secondary amine groups.[20] After development, dry the plate, spray it evenly with a ninhydrin solution (e.g., 1% in acetone or ethanol), and gently heat it at 80–100 °C.[3] The amino group will react to form a distinct purple spot, known as Ruhemann's purple.[3][20]
-
Q5: What is a good starting point for selecting a mobile phase (eluent) for this compound?
Answer: Selecting the correct mobile phase is key to achieving separation. The goal is to find a solvent system that moves the analyte off the baseline to an Rf value ideally between 0.2 and 0.8.
-
Recommended Solvent System: Due to the polar nature of this compound, a polar solvent system is required. A widely used and effective system for separating amino acids is a mixture of n-Butanol, Acetic Acid, and Water .[3][21]
Troubleshooting Guide: Common Spotting Issues
This table provides a quick reference for diagnosing and resolving common problems during sample application.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Large, Diffuse Spots | 1. Sample solution is too concentrated.[10] 2. Spotting solvent is not volatile enough or is too strong.[1][4] 3. Applying too much volume at once. | 1. Dilute the sample solution (0.5-5 wt% is a good starting point).[4] 2. Use a more volatile solvent (e.g., methanol, acetone).[8] 3. Apply the sample in several smaller portions, allowing the solvent to dry completely between each application.[8][13] |
| Streaking/Tailing Spots | 1. Sample is overloaded on the plate.[13][15][16] 2. Strong acid/base interactions with the silica gel.[10][15] 3. Sample is not fully dissolved in the spotting solvent. | 1. Dilute the sample or apply a smaller amount. 2. Add a small percentage (1-2%) of acetic or formic acid to the mobile phase to suppress ionization.[15] 3. Ensure complete dissolution of the sample before spotting; gently warm or sonicate if necessary. |
| Spots Don't Move (Rf ≈ 0) | 1. Mobile phase (eluent) is not polar enough. | 1. Increase the polarity of the mobile phase. For example, in an ethyl acetate/hexane system, increase the proportion of ethyl acetate or add a small amount of methanol. |
| Spots Move with Solvent Front (Rf ≈ 1) | 1. Mobile phase (eluent) is too polar. | 1. Decrease the polarity of the mobile phase. For example, in an ethyl acetate/methanol system, reduce the amount of methanol. |
| Uneven or Crooked Solvent Front | 1. The TLC plate is touching the side of the developing chamber or filter paper.[13] 2. The bottom edge of the TLC plate is not level. 3. The adsorbent has been chipped or disturbed at the edge.[10] | 1. Carefully place the plate in the center of the chamber, ensuring it does not touch the walls or filter paper. 2. Ensure the developing chamber is on a level surface. 3. Handle plates with care to avoid damaging the silica layer. If a corner is damaged, it can sometimes be cut off at a 45° angle.[10] |
| No Visible Spots | 1. Sample concentration is too low.[13] 2. Inappropriate visualization method.[3][4] 3. The initial spotting line was below the solvent level in the chamber.[8][13] | 1. Increase sample concentration by spotting multiple times.[13] 2. Use a UV lamp (254 nm) and/or a ninhydrin stain followed by heating.[3][19] 3. Ensure the starting line is drawn at least 1 cm from the bottom edge and is well above the solvent level in the chamber.[18] |
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common issues related to sample spotting.
Caption: Troubleshooting workflow for common TLC spotting issues.
Experimental Protocols
Protocol 1: Optimal Sample Preparation and Spotting
This protocol outlines the steps for preparing and applying your sample to a TLC plate to achieve small, concentrated spots.
-
Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contaminating the surface.[13]
-
Using a soft pencil and a ruler, gently draw a straight origin line approximately 1.0 cm from the bottom of the plate.[3][23] Never use a pen, as the ink will chromatograph with your sample.[13]
-
Mark faint tick marks along the origin line for each sample lane, ensuring they are at least 0.5 cm from the plate edges.[9]
-
-
Sample Dissolution:
-
Dissolve a small amount (approx. 1 mg) of this compound in 0.5-1.0 mL of methanol or an ethanol:water (1:1) solution in a small vial. Ensure the sample is fully dissolved.
-
-
Sample Spotting:
-
Dip a clean capillary tube into the sample vial. A small amount of solution will be drawn up via capillary action.
-
Lightly touch the end of the capillary tube to the corresponding tick mark on the origin line of the TLC plate. The solvent will absorb onto the silica, creating a small wet spot.
-
Immediately remove the capillary tube. The goal is to create a spot that is 1-2 mm in diameter.[9]
-
Allow the solvent to fully evaporate. The spot should no longer appear wet.
-
For increased concentration, re-apply the sample to the exact same spot, again allowing the solvent to dry completely after each application. Repeat 3-5 times as needed.[8][13]
-
Protocol 2: Visualization with Ninhydrin Stain
This protocol describes the standard method for visualizing amino-containing compounds on a developed TLC plate.
-
Plate Development & Drying:
-
Develop the TLC plate in a pre-saturated chamber with the chosen mobile phase (e.g., n-Butanol:Acetic Acid:Water).[3][12]
-
Once the solvent front has reached about 0.5-1.0 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[8][12]
-
Allow all the mobile phase to evaporate completely from the plate in a fume hood. A hairdryer can be used to expedite this process.
-
-
Ninhydrin Application:
-
In a fume hood, hold the dried TLC plate with forceps and spray it evenly with a 1% ninhydrin solution in acetone or ethanol.[3] The plate should be lightly damp, not saturated.
-
-
Color Development:
-
Gently heat the sprayed plate with a heat gun or by placing it in an oven at approximately 80-100 °C for a few minutes.[3][14]
-
Observe the plate for the appearance of purple or pinkish spots, which indicates the presence of the amino group.
-
Once the spots have developed, immediately outline them with a pencil, as the color may fade over time.
-
References
- BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
- Identification of Amino Acids on TLC Plates with Binary Visualiz
- 7.
- How to set up a TLC analysis. (n.d.).
- Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- Bitesize Bio. (2025, June 3).
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13).
- University of Colorado Boulder. (n.d.).
- Identification of Amino acids on Thin-layer Chromatography Pl
- THIN LAYER CHROMATOGRAPHY (TLC) - THE THREE STEPS. (n.d.).
- Sigma-Aldrich. (n.d.).
- Chemistry Hall. (n.d.).
- ChemBAM. (n.d.). TLC troubleshooting.
- TLC Visualiz
- Amrita University. (2011, January 14). Separation of Amino acids by TLC [Video]. YouTube.
- When spotting a sample on a TLC plate, what errors often lead to poor results? (n.d.). Homework.Study.com.
- Chemistry LibreTexts. (2022, May 5). 2.
- Chemical Education Xchange. (n.d.).
- Organomation. (n.d.).
- FabioChem. (2017, March 21).
- ResearchGate. (2025, August 5).
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
- Axion Labs. (2023, November 21). Best solvent to dissolve HPLC samples [Video]. YouTube.
- Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applic
- ResearchGate. (2023, May 4).
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- 4. How to set up a TLC analysis [reachdevices.com]
- 5. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: 3-Amino-5-bromo-4-hydroxybenzoic Acid Experiments
Welcome to the technical support guide for experiments involving 3-Amino-5-bromo-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure the success and integrity of your experimental work. The guidance provided is rooted in established chemical principles and practical, field-tested experience.
I. Compound Characteristics and Handling
Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molar Mass | 248.03 g/mol | [1] |
| Appearance | Typically a solid powder | [2] |
| pKa | Data not readily available, but expect acidic properties due to the carboxylic acid and phenolic hydroxyl group. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[3] | [3] |
FAQ: Handling and Storage
Q1: What are the primary safety precautions when handling this compound?
A1: Always handle this compound in a well-ventilated area or a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[4][5] In case of contact, rinse the affected area thoroughly with water.[4][5]
Q2: How should I properly store this compound to ensure its stability?
A2: Store the compound in a tightly sealed container in a cool, dry place, and protect it from light.[5] Some sources recommend refrigeration.[6] It is incompatible with strong oxidizing agents and strong bases.[7]
II. Troubleshooting Experimental Workflows
This section addresses specific issues that may arise during experimentation, from initial dissolution to final product analysis.
Dissolution and Solubility
Q3: My this compound is not dissolving in my chosen solvent. What could be the issue and how can I resolve it?
A3: Solubility can be a challenge. Consider the following:
-
Solvent Choice: This compound has limited solubility in water but is more soluble in organic solvents like alcohols and ethers.[8][9] For aqueous solutions, solubility can be increased by adjusting the pH. In basic conditions, the carboxylic acid and phenolic hydroxyl groups will deprotonate to form a more soluble salt.
-
Heating: Gentle heating can aid dissolution, but be cautious as excessive heat may cause degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.
Reaction Monitoring and Control
Q4: I am seeing unexpected side products in my reaction. What are the likely reactive sites on this compound?
A4: this compound has multiple reactive functional groups:
-
Amino Group (-NH₂): A nucleophilic site and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.
-
Carboxylic Acid (-COOH): Can be converted to esters, amides, or acid chlorides. It also influences the acidity of the molecule.
-
Phenolic Hydroxyl (-OH): Can be deprotonated to form a phenoxide, which is a strong nucleophile. It can also be a site for etherification.
-
Aromatic Ring: The electron-donating amino and hydroxyl groups activate the ring towards electrophilic aromatic substitution, while the bromine and carboxylic acid groups are deactivating. The positions ortho and para to the activating groups are the most likely sites for substitution.
To minimize side reactions, consider using protecting groups for the amino and hydroxyl functions if they are not the intended reaction sites.
Purification Challenges
Q5: I am having difficulty purifying the product of my reaction involving this compound. What purification techniques are most effective?
A5: The choice of purification method depends on the nature of your product and impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be very effective. Experiment with different solvents to find one that dissolves your product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. Acetic acid has been used for recrystallization of similar compounds.[10]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities.[2] A gradient of solvents, such as dichloromethane and methanol, can be effective.[2]
-
Acid-Base Extraction: The carboxylic acid and phenolic hydroxyl groups allow for purification by acid-base extraction. By dissolving your mixture in an organic solvent and extracting with an aqueous base, you can move the acidic compound into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate your purified product.
Workflow Diagram: General Troubleshooting
Below is a generalized workflow for troubleshooting common experimental issues.
Caption: A decision tree for troubleshooting experiments.
III. Analytical Characterization
Q6: What are the expected spectral features for this compound in NMR and IR spectroscopy?
A6: Spectroscopic analysis is key for confirming the structure and purity of your compound.
-
¹H NMR: In a solvent like DMSO-d₆, you would expect to see distinct signals for the two aromatic protons, as well as exchangeable protons for the -NH₂, -OH, and -COOH groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the substituents.
-
¹³C NMR: Expect to see signals for the seven carbon atoms. The chemical shifts will be characteristic of the functional groups present, with the carboxyl carbon appearing downfield.
-
FTIR: Look for characteristic absorption bands:
-
O-H stretch (broad) from the carboxylic acid and phenol.
-
N-H stretch from the amine.
-
C=O stretch from the carboxylic acid.
-
C-Br, C-N, and C-O stretching vibrations.
-
Aromatic C-H and C=C stretching and bending vibrations.
-
The presence of the bromine substituent can influence its reactivity and spectral characteristics.[8]
IV. Synthesis and Purification Protocols
For researchers synthesizing this compound, understanding the common synthetic routes is essential for troubleshooting. A common precursor is 4-hydroxy-3-nitrobenzoic acid, which is then reduced to the desired amino compound.[2]
Experimental Protocol: Reduction of 4-hydroxy-3-nitrobenzoic acid
This protocol is adapted from a general procedure for the synthesis of 3-amino-4-hydroxybenzoic acid.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-3-nitrobenzoic acid (1 equivalent).
-
Reagent Addition: At 0°C, add tin(II) chloride (SnCl₂) (approximately 2 equivalents) and concentrated hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux for 1 hour.
-
Workup:
-
After cooling, add water to the reaction mixture.
-
Adjust the pH to 1 with a sodium hydroxide (NaOH) solution.
-
Filter the resulting precipitate and wash it with water.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent.[2]
Diagram: Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
V. Conclusion
This guide provides a starting point for troubleshooting experiments with this compound. Successful experimentation relies on a combination of theoretical knowledge, careful technique, and systematic problem-solving. When in doubt, consulting with a senior colleague or a specialist is always a valuable step.
References
-
ChemBK. (n.d.). 3-Amino-5-bromo-4-hydroxy-benzoic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-3-bromo-5-cyano-2-hydroxy-benzoic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]
-
ChemBK. (2024-04-09). 3-Bromo-4-hydroxybenzoic acid. Retrieved from [Link]
-
European Patent Office. (1989-11-15). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. Retrieved from [Link]
- Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
-
Chemistry LibreTexts. (2019-06-05). 17.2: Substituted Benzoic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024-03-17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Google APIs. (n.d.). Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 A1. Retrieved from [Link]
-
Quora. (2017-08-30). Is there a correlation between substituents of benzoic acid and it's acidity?. Retrieved from [Link]
-
YouTube. (2021-01-09). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. Retrieved from [Link]
-
National Institutes of Health. (2021-12-01). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020-03-03). Steric inhibition of resonance in substituted benzoic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). Hidrato de ácido 3-bromo-4-hidroxibenzoico. Retrieved from [Link]
-
YouTube. (2024-06-17). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). 3-Amino-4-Hydroxybenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. Retrieved from [Link]
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- 5. fishersci.com [fishersci.com]
- 6. 3-BROMO-4-HYDROXYBENZOIC ACID HYDRATE | 14348-41-5 [amp.chemicalbook.com]
- 7. 3-Amino-4-hydroxybenzoic acid(1571-72-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 10. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Laser Intensity for 3-Amino-5-bromo-4-hydroxybenzoic Acid Matrix
Welcome to the technical support resource for the optimization of laser intensity when utilizing 3-Amino-5-bromo-4-hydroxybenzoic acid as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This guide is tailored for researchers, scientists, and professionals in drug development to navigate and troubleshoot common challenges, ensuring the acquisition of high-fidelity data.
Understanding the Matrix: this compound
This compound is a derivative of dihydroxybenzoic acid (DHB), a family of compounds well-regarded for their utility as MALDI matrices, particularly for the analysis of small molecules, lipids, and peptides.[1][2] The addition of amino and bromo groups modifies the chemical properties of the parent molecule, influencing its absorption spectrum, crystal formation, and interaction with analytes. A clear understanding of these properties is fundamental to optimizing laser intensity for successful MALDI analysis.
Core Principles of Laser Intensity Optimization
The primary goal of laser intensity optimization in MALDI is to achieve efficient desorption and ionization of the analyte with minimal fragmentation, while also minimizing matrix-related background noise.[3] The laser energy must be sufficient to exceed the desorption/ionization threshold of the analyte-matrix co-crystal but not so high as to cause excessive fragmentation or saturation of the detector.[4] The optimal laser intensity is not a fixed value but rather a range that is dependent on several factors including the analyte's properties, the matrix preparation technique, and the specific mass spectrometer being used.[5]
Troubleshooting Guide: Laser Intensity Optimization
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: I am not observing any signal for my analyte. What should I do?
A1: This is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Suboptimal Laser Intensity: The laser energy may be below the ionization threshold. Gradually increase the laser intensity, starting from a low setting and incrementally raising it while monitoring the spectrum for the appearance of your analyte's signal.[4] Avoid making large, abrupt increases in power.
-
Poor Co-crystallization: The analyte and matrix may not have formed a homogenous co-crystal, which is crucial for efficient energy transfer.[6] Re-prepare your sample spot, ensuring that the analyte and matrix solutions are thoroughly mixed. Consider trying a different spotting technique, such as the dried-droplet or the two-layer method.[6][7]
-
Incorrect Ionization Mode: Depending on the analyte, either positive or negative ion mode may be more appropriate. If you do not see a signal in one mode, switch to the other. For instance, molecules with acidic protons are often better detected in negative ion mode.
-
Matrix Suppression: At certain laser intensities, the matrix ions can dominate the spectrum, suppressing the analyte signal.[3] Try adjusting the laser power slightly up or down to find a "sweet spot" where the analyte signal is maximized relative to the matrix background.
Q2: My analyte signal is very weak and has a poor signal-to-noise ratio. How can I improve it?
A2: A weak signal can often be improved by fine-tuning the laser parameters and sample preparation.
-
Insufficient Laser Shots: Averaging the signal from multiple laser shots can significantly improve the signal-to-noise ratio by allowing more ions to reach the detector.[4] Typically, averaging 50-100 laser shots per spectrum is a good starting point.[4]
-
Laser Beam Diameter: If your instrument allows, adjusting the laser beam diameter can help. A larger diameter can increase the signal intensity by ionizing a larger area of the sample.[4]
-
Matrix-to-Analyte Ratio: The molar ratio of matrix to analyte is critical. An excess of matrix is generally required, but the optimal ratio can vary.[3] Experiment with different ratios to find the one that yields the best signal for your analyte.
-
Sample Purity: Contaminants in the sample can interfere with ionization. Ensure your sample is as pure as possible before spotting.
Q3: I am observing significant fragmentation of my analyte. What is the cause and how can I minimize it?
A3: Analyte fragmentation is often a result of excessive laser energy.
-
Excessive Laser Intensity: High laser power can impart too much internal energy to the analyte, causing it to fragment.[8] Reduce the laser intensity to the minimum level required to obtain a good signal.
-
Matrix Choice: While this compound is a suitable matrix for many compounds, some analytes may be inherently prone to fragmentation with this matrix. If reducing the laser power does not resolve the issue, you may need to consider a "cooler" matrix that transfers less energy to the analyte.
-
Delayed Extraction: Optimizing the delayed extraction time can improve resolution and reduce fragmentation by allowing ions of the same mass-to-charge ratio to arrive at the detector at the same time.[4]
Q4: The peaks in my mass spectrum are broad and poorly resolved. What can I do?
A4: Peak broadening can be caused by several factors, including high laser intensity and non-uniform crystal formation.
-
High Laser Fluence: As with fragmentation, excessive laser energy can lead to peak broadening.[8] Lower the laser intensity.
-
Inhomogeneous Crystals: Non-uniform crystals on the target plate can lead to variations in the desorption and ionization process, resulting in broader peaks. Optimizing the matrix preparation and spotting technique to create smaller, more uniform crystals can improve resolution.[9]
-
Grid Voltage: Adjusting the grid voltage, often in conjunction with delayed extraction, can help to optimize the quality of the spectrum and improve peak shape.[4]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Matrix Solution
-
Weighing the Matrix: Accurately weigh 10 mg of high-purity this compound.
-
Solvent Preparation: Prepare a solvent mixture of acetonitrile and water (1:1, v/v) containing 0.1% trifluoroacetic acid (TFA). The TFA helps to promote ionization.
-
Dissolving the Matrix: Add the solvent to the matrix powder to a final concentration of 10 mg/mL.
-
Mixing: Vortex the solution thoroughly for at least one minute to ensure the matrix is completely dissolved.[10]
Protocol 2: Dried-Droplet Sample Spotting
-
Sample Preparation: Dissolve your analyte in an appropriate solvent to a concentration of approximately 1-10 µM.
-
Mixing: Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.
-
Spotting: Pipette 0.5-1 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the droplet to air dry completely at room temperature. This will result in the formation of a co-crystal of the analyte and matrix.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser wavelength for use with this compound?
A1: Most commercial MALDI mass spectrometers utilize a nitrogen laser with a wavelength of 337 nm. Benzoic acid derivatives, including this compound, generally exhibit strong absorbance in this UV range, making it suitable for effective laser energy absorption.[12]
Q2: How often should I prepare a fresh matrix solution?
A2: It is highly recommended to prepare fresh matrix solutions daily.[10] Over time, the solution can degrade, leading to inconsistent results.
Q3: Can the choice of solvent for the matrix affect my results?
A3: Yes, the solvent system can influence crystal formation and, consequently, the quality of the mass spectrum.[6] While a 1:1 mixture of acetonitrile and water is a common starting point, you may need to optimize the solvent composition for your specific analyte.
Q4: What are "sweet spots" and how do I find them?
A4: "Sweet spots" are areas within the sample spot on the MALDI target that yield a significantly better signal than other areas.[3] They arise from the heterogeneous nature of the co-crystallization process. To find them, you can manually move the laser across the sample spot while observing the real-time spectral data. Automated systems can also be programmed to search for these optimal locations.
Visualizing the Troubleshooting Workflow
Caption: Step-by-step workflow for MALDI sample preparation.
Summary of Key Parameters
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Laser Intensity | Instrument-dependent; start low | Increase for no signal; decrease for fragmentation |
| Number of Laser Shots | 50-100 | Increase for low signal-to-noise |
| Matrix Concentration | 10 mg/mL | Optimize for analyte |
| Analyte Concentration | 1-10 µM | Adjust for optimal matrix-to-analyte ratio |
| Solvent System | Acetonitrile:Water (1:1) with 0.1% TFA | Modify for improved crystal formation |
References
-
ACS Publications. (n.d.). Novel Small Molecule Matrix Screening for Simultaneous MALDI Mass Spectrometry Imaging of Multiple Lipids and Phytohormones. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst. Retrieved from [Link]
-
MDPI. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules. Retrieved from [Link]
-
NIH. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. PMC. Retrieved from [Link]
-
NIH. (2023). Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging. PMC. Retrieved from [Link]
-
Bitesize Bio. (2025). Fine-Tune Your MALDI-TOF to Produce Good-looking Mass Spectra. Retrieved from [Link]
-
ASM Journals. (n.d.). Optimization of Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry Analysis for Bacterial Identification. Journal of Clinical Microbiology. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Optimization of MALDI-TOF Mass Spectrometry Analysis for Bacterial Identification. Retrieved from [Link]
-
NIH. (2025). Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides. PMC. Retrieved from [Link]
-
NIH. (n.d.). Optimizing the MALDI-TOF-MS Observation of Peptides Containing Disulfide Bonds. Retrieved from [Link]
-
University of Notre Dame. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]
-
Bruker. (n.d.). Matrix Guide to Sample Preparation. Retrieved from [Link]
-
PubMed Central. (n.d.). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. Retrieved from [Link]
-
Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. WebBook. Retrieved from [Link]
-
MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]
-
Harvard University. (n.d.). Matrix Recipes. Harvard Center for Mass Spectrometry. Retrieved from [Link]
-
NIH. (n.d.). Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging. Retrieved from [Link]
-
PubMed. (2012). Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. Retrieved from [Link]
-
PubMed. (2013). MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte. Retrieved from [Link]
-
NIH. (2008). Optimization of MALDI-TOF MS Detection for Enhanced Sensitivity of Affinity-Captured Proteins Spanning a 100 kDa Mass Range. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. Retrieved from [Link]
-
NIH. (n.d.). Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging. PMC. Retrieved from [Link]
-
MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]
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- 3. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
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Technical Support Center: Mitigating Analyte & Ion Suppression in LC-MS
As a Senior Application Scientist, this guide provides a comprehensive technical resource for addressing analyte suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.
A Note on 3-Amino-5-bromo-4-hydroxybenzoic Acid: An extensive review of current scientific literature and application notes did not yield specific information regarding the use of this compound as an agent for preventing analyte suppression. The information available pertains to related but distinct molecules such as 3-amino-4-hydroxybenzoic acid[1] and 3-bromo-4-hydroxybenzoic acid[2], which are not documented for this particular application.
Therefore, this guide will focus on established, universally accepted strategies and methodologies for diagnosing, troubleshooting, and mitigating analyte suppression to ensure robust and accurate quantitative results in your research.
Welcome to the technical support center for LC-MS method development. This guide is structured to help you understand, identify, and resolve issues related to analyte suppression, a common form of matrix effect that can compromise the accuracy, sensitivity, and reproducibility of your results.[3]
Part 1: FAQ - Understanding Ion Suppression
This section addresses the fundamental concepts of ion suppression.
Q1: What is ion suppression?
A: Ion suppression is a type of matrix effect that results in a decreased signal intensity for a target analyte.[3][4] It occurs during the ionization process (most commonly Electrospray Ionization, or ESI) when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[5] This interference reduces the number of analyte ions that reach the mass spectrometer's detector, leading to an underestimation of the analyte's concentration or, in severe cases, false negatives.[6] It's crucial to understand that even highly selective MS/MS techniques like Multiple Reaction Monitoring (MRM) are susceptible to ion suppression because the effect happens before mass analysis.[6]
Q2: What are the primary causes of ion suppression?
A: Ion suppression is caused by competition between your analyte and co-eluting matrix components for the limited charge or space available on the surface of ESI droplets.[6][7] When matrix components are present at high concentrations, they can alter the physical properties of the droplets (like surface tension and volatility), which hinders the efficient formation of gas-phase analyte ions.[8][9]
Common sources of interfering matrix components are summarized in the table below.
| Source of Interference | Common Examples | Typical Elution Profile |
| Endogenous Compounds | Phospholipids, salts, proteins, metabolites, cholesterol esters[8][10] | Phospholipids often elute in the middle of typical reversed-phase gradients.[11] |
| Sample Preparation | Ion-pairing agents, detergents, non-volatile buffers[5][8] | Can elute anywhere depending on their chemical properties. |
| LC System | Column bleed, mobile phase impurities[7][12] | Can appear as a rising baseline or discrete interference peaks. |
Q3: How can I determine if my assay is affected by ion suppression?
A: The most direct and comprehensive method for diagnosing ion suppression is the post-column infusion (PCI) experiment .[6][8] This technique allows you to visualize exactly where in the chromatogram suppression (or enhancement) occurs.
The PCI experiment involves continuously infusing a standard solution of your analyte directly into the mobile phase stream after the analytical column but before the mass spectrometer.[13] When a blank matrix sample is injected onto the column, any dip in the constant, steady-state signal of the infused analyte indicates that components eluting from the matrix at that specific retention time are causing suppression.[6][14][15]
Part 2: Troubleshooting Guide - A Systematic Approach to Resolving Suppression
If you suspect ion suppression is affecting your data (e.g., poor reproducibility, inaccurate quantification), follow this systematic approach to diagnose and resolve the issue.
Caption: A systematic workflow for diagnosing and mitigating ion suppression.
Q4: My analyte peak is right in the middle of a suppression zone. What should I do first?
A: Your primary goal is to achieve chromatographic separation between your analyte and the interfering components.[3] Adjusting your LC method is often the most effective first step.[7]
-
Modify the Gradient: Increase the gradient ramp time to improve the resolution between your analyte and the matrix components.[16][17]
-
Change Mobile Phase pH: Altering the pH can change the retention time of ionizable analytes or interferences, potentially shifting your analyte out of the suppression zone.[17]
-
Consider a Different Column: Using a column with a different stationary phase chemistry (e.g., UPLC/UHPLC columns with smaller particles) can provide higher resolution and better separation from endogenous materials.[11][18]
Q5: Changing my LC method didn't work or isn't an option. What's next?
A: If chromatography alone isn't sufficient, you must improve your sample preparation protocol to remove the interfering matrix components before injection.[3][10] The choice of technique depends on your analyte and matrix.
| Technique | Mechanism | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, inexpensive. | Least effective at removing phospholipids and other endogenous components; often results in significant matrix effects.[10][17] |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into an immiscible organic solvent, leaving interferences behind. | Can be very clean; effective at removing salts and polar compounds. | Can have low recovery for polar analytes; requires solvent optimization.[10][17] |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively bind the analyte or interferences. | Highly selective, provides very clean extracts, significantly reduces matrix effects.[3] | More complex method development; can be more expensive. |
Specialized techniques like HybridSPE® use packed plates that specifically retain phospholipids, offering a targeted approach to removing this common source of interference.[10]
Q6: I've improved my sample prep and chromatography, but still see some variability. How can I correct for the remaining suppression?
A: This is the critical role of an internal standard (IS) . An ideal IS compensates for signal variability caused by matrix effects.[6][19]
The gold standard is a stable isotope-labeled (SIL) internal standard of your analyte (e.g., containing ¹³C or ²H).[3][20] A SIL-IS has nearly identical chemical and physical properties to the analyte. This ensures it co-elutes perfectly and experiences the exact same degree of ion suppression.[6][20] Because the ratio of the analyte to the IS remains constant even when suppression occurs, accurate quantification is possible.[3]
Key Requirement: For the correction to be effective, the analyte and the internal standard peaks must completely overlap chromatographically.[20]
Part 3: In-Depth Protocols & Methodologies
Protocol 1: How to Perform a Post-Column Infusion (PCI) Experiment
This protocol allows you to map the regions of ion suppression in your chromatogram.
Caption: Experimental setup for a post-column infusion experiment.
Step-by-Step Methodology:
-
Prepare Analyte Solution: Prepare a solution of your pure analyte in a suitable solvent (e.g., mobile phase) at a concentration that gives a strong, stable signal (e.g., 100-500 pg/µL).[11]
-
Configure the System:
-
Set up your LC system with the analytical column and mobile phase conditions used in your assay.
-
Using a T-connector, connect the outlet of the analytical column to one inlet of the tee.
-
Connect a syringe pump containing your analyte solution to the second inlet of the tee.
-
Connect the outlet of the tee to the mass spectrometer's ion source.[13]
-
-
Establish a Stable Baseline: Start the LC flow and the syringe pump infusion. Set the mass spectrometer to monitor the MRM transition of your analyte. Wait for the signal to become a stable, flat baseline.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., protein-precipitated plasma) that has been processed using your standard sample preparation method.[6]
-
Analyze the Chromatogram:
-
A stable baseline throughout the run indicates no significant ion suppression.[15]
-
A dip or drop in the baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.[6][14]
-
An increase in the baseline indicates ion enhancement.
-
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Matrix effects: Causes and solutions. ResearchGate. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]
-
Ion suppression in mass spectrometry. PubMed. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. [Link]
-
Why Are Internal Standards Used In Gas Chromatography? YouTube. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC - NIH. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PMC - NIH. [Link]
-
Monitoring ion suppression (post column infusion method). The TIC of... ResearchGate. [Link]
-
Ion suppression investigation by post-column infusion experiments in positive MRM detection mode. ResearchGate. [Link]
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Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. PMC - NIH. [Link]
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3-Amino-4-hydroxybenzoic acid. PubChem. [Link]
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A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. National University of Ireland, Maynooth. [Link]
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3-Bromo-4-hydroxybenzoic acid. PubChem. [Link]
- 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
On-target Separation of Analyte With 3-aminoquinoline/α-cyano-4-hydroxycinnamic Acid Liquid Matrix for Matrix-Assisted Laser desorption/ionization Mass Spectrometry. PubMed. [Link]
-
On-target separation of analyte with 3-aminoquinoline/a-cyano-4-hydroxycinnamic acid liquid matrix for matrix-assisted laser desorption/ionization mass spectrometry. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to MALDI Matrix Selection for Peptide Mapping
Welcome to this in-depth guide on the comparative analysis of MALDI matrices for peptide mapping. As researchers, scientists, and drug development professionals, the quality of your mass spectrometry data is paramount. A successful peptide mapping experiment using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry (MS) hinges on the astute selection and application of the right matrix. This guide moves beyond mere protocols to explain the fundamental principles and causal relationships that govern matrix performance, empowering you to make informed decisions and troubleshoot effectively in your own laboratory.
Our objective is to provide a framework for understanding how different matrices interact with your peptide samples, influencing everything from ionization efficiency to spectral quality. We will dissect the properties of the most common matrices, present comparative data, and provide field-proven protocols that incorporate self-validating checkpoints for robust and reproducible results.
The Foundational Role of the Matrix in MALDI-TOF MS
MALDI-TOF MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of molecules.[1][2] In this process, the analyte (your peptide sample) is co-crystallized with a vast excess of a small, energy-absorbing organic molecule known as the matrix.[3][4] This sample-matrix mixture is then irradiated by a pulsed laser.
The matrix serves three critical functions:
-
Energy Absorption: The matrix material strongly absorbs the laser energy, preventing the fragile peptide molecules from being directly obliterated by the powerful laser pulse.[5][6]
-
Analyte Isolation: By co-crystallizing with the analyte, the matrix separates individual peptide molecules, reducing strong intermolecular interactions.[6]
-
Soft Ionization: The matrix facilitates the gentle transfer of the analyte into the gas phase and promotes its ionization, typically by proton transfer, resulting in predominantly singly charged ions ([M+H]⁺).[7][8]
Once ionized, the peptides are accelerated into a field-free flight tube, and their time-of-flight to the detector is measured. Lighter ions travel faster, and this time difference allows for the precise determination of their mass.[1][9]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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Caption: General workflow of a MALDI-TOF MS experiment for peptide analysis.
The Workhorses: A Comparative Analysis of Core Peptide Matrices
While numerous matrices exist, three have become the undisputed standards for peptide mapping due to their reliability and broad applicability: α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid (SA), and 2,5-Dihydroxybenzoic acid (DHB). The choice among them is dictated primarily by the mass range of the peptides being analyzed and the nature of the sample.
α-Cyano-4-hydroxycinnamic acid (CHCA)
Often considered the "gold standard" for peptide mass fingerprinting (PMF), CHCA is the go-to matrix for analyzing smaller peptides.[10][11]
-
Optimal Mass Range: Peptides and proteins typically below 5,000 Da.[5][12][13]
-
Mechanism of Action: CHCA forms fine, needle-like crystals. Its acidic nature and high proton affinity make it an exceptionally efficient proton donor, leading to robust ionization of smaller peptides. It absorbs strongly at the 337 nm wavelength of a typical nitrogen laser.[14]
-
Advantages:
-
High sensitivity for low-to-mid-mass peptides.
-
Generates sharp, well-resolved peaks.
-
-
Limitations & Expert Insights:
-
Matrix Clusters: CHCA can produce significant matrix-related ion signals in the low mass region (<700 Da), which may interfere with the detection of very small peptides.[15]
-
Arginine Bias: Some studies suggest CHCA may have a slight bias, preferentially ionizing peptides containing arginine residues.[11] This is a critical consideration when quantitative accuracy is desired.
-
Hydrophobicity: It is particularly effective for tryptic digests, which often result in peptides of this size range. A modified version, 4-Chloro-α-cyanocinnamic acid (Cl-CCA), has been shown to offer even greater sensitivity and reduced fragmentation for labile peptides like phosphopeptides.[11]
-
Sinapinic acid (SA)
When the focus shifts from peptide fragments to larger peptides or intact proteins, Sinapinic acid becomes the matrix of choice.
-
Optimal Mass Range: Peptides and proteins typically above 5,000 Da (5-150 kDa).[12][16]
-
Mechanism of Action: SA forms larger, more uniform crystals than CHCA. This morphology is believed to facilitate a "softer" energy transfer, which is crucial for getting large, intact molecules into the gas phase without causing significant fragmentation.[10]
-
Advantages:
-
Excellent performance for high-mass analytes.[16]
-
Minimal matrix-related background in the higher mass ranges.
-
-
Limitations & Expert Insights:
-
Low-Mass Suppression: SA is generally not suitable for analyzing small peptides, as it provides lower sensitivity and can suppress their ionization in complex mixtures.[17]
-
Peak Broadening: For very large proteins, SA can sometimes lead to broader peaks compared to CHCA with smaller peptides, impacting mass accuracy. This is an inherent trade-off in the analysis of high-mass ions.
-
2,5-Dihydroxybenzoic acid (DHB)
DHB is arguably the most versatile matrix, demonstrating utility across a wide range of analyte classes, including peptides, glycoproteins, and even some lipids and carbohydrates.[18][19]
-
Optimal Mass Range: Broadly applicable, but particularly useful for peptides that do not ionize well with CHCA or SA.[5]
-
Mechanism of Action: DHB is known for forming more heterogeneous, "fluffy" crystals. A key feature is its ability to incorporate analytes with varying polarities. This property is also linked to its remarkable tolerance to sample contaminants like salts and detergents.[14]
-
Advantages:
-
High Salt Tolerance: Its primary advantage is its robustness in the presence of impurities that would suppress ionization with other matrices.[20]
-
Versatility: Effective for a wide range of molecules, including post-translationally modified peptides like phosphopeptides.[18]
-
Homogeneous Spotting: The "thin-layer" preparation method with DHB can produce very homogeneous sample spots, facilitating automated data acquisition.
-
-
Limitations & Expert Insights:
-
Signal Intensity: While robust, DHB may sometimes yield lower absolute signal intensity for standard tryptic peptides compared to an optimized CHCA preparation.
-
"Super-DHB": A common laboratory practice is to use "Super-DHB," a mixture of DHB and 2-hydroxy-5-methoxybenzoic acid.[21] This mixture often enhances signal intensity and creates more homogenous crystals, combining the benefits of DHB's salt tolerance with improved spectral quality.[21]
-
At-a-Glance: Comparative Performance Data
The following table summarizes the key characteristics and performance parameters of the three primary matrices for peptide mapping.
| Feature | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic acid (SA) | 2,5-Dihydroxybenzoic acid (DHB) |
| Optimal Mass Range | < 5,000 Da[12][13] | > 5,000 Da[12][16] | Broad, good for complex samples[5][18] |
| Typical Application | Peptide Mass Fingerprinting[10] | Intact Protein Analysis, Large Peptides[10][16] | Glycopeptides, Phosphopeptides, Salt-Contaminated Samples[18][20] |
| Crystal Morphology | Fine, needle-like | Large, plate-like | Heterogeneous, "fluffy" |
| Key Advantage | High sensitivity for small peptides[11] | Excellent for high-mass analytes[16] | High tolerance to salts/impurities[14][20] |
| Key Limitation | Low m/z matrix interference[15] | Poor sensitivity for small peptides[17] | Can have lower signal intensity |
| Common Solvent System | ACN/H₂O/TFA (e.g., 50:50:0.1)[11] | ACN/H₂O/TFA (e.g., 30:70:0.1)[12] | ACN/H₂O or MeOH/H₂O[14] |
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Caption: Decision logic for selecting an appropriate MALDI matrix.
Field-Proven Experimental Protocols
The reproducibility of MALDI-MS data is critically dependent on meticulous sample preparation.[22] The following protocols are designed to be self-validating, ensuring robust performance.
Protocol 1: Matrix Solution Preparation
Causality: The matrix must be fully dissolved to ensure homogeneous co-crystallization with the analyte. Saturated or near-saturated solutions provide a high molar excess of matrix, which is required for efficient desorption and ionization.[3] The use of organic solvents like acetonitrile (ACN) aids in dissolving the aromatic matrix compounds, while trifluoroacetic acid (TFA) provides a source of protons to facilitate ionization and helps solubilize peptides.[12] It is highly recommended to prepare matrix solutions fresh daily to avoid degradation and solvent evaporation, which can alter the concentration. [12]
Materials:
-
High-purity MALDI Matrix (CHCA, SA, or DHB)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
High-purity Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
Procedure:
-
CHCA Solution (Saturated):
-
Prepare a solvent mixture of 50% ACN, 50% Water, and 0.1% TFA (v/v/v).
-
Add ~10 mg of CHCA to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the solvent mixture.
-
Vortex vigorously for at least 60 seconds. You should see undissolved matrix solids at the bottom.
-
Before use, centrifuge the tube for 30 seconds and draw the supernatant for spotting. This ensures you are using a saturated solution without particulate matter.
-
-
SA Solution (Saturated):
-
Prepare a solvent mixture of 30% ACN, 70% Water, and 0.1% TFA (v/v/v).
-
Add ~10 mg of SA to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the solvent mixture and vortex as described for CHCA.
-
Centrifuge and use the supernatant.
-
-
DHB Solution (10 mg/mL):
-
Prepare a solvent mixture of 30% ACN, 70% Water (no TFA is initially required for many applications).
-
Weigh 10 mg of DHB and dissolve in 1 mL of the solvent mixture.
-
Vortex until fully dissolved. Unlike the others, DHB is often used at a specific concentration rather than saturated.
-
Protocol 2: Sample Spotting Techniques
The goal of spotting is to create a homogenous "sweet spot" of matrix-analyte crystals. Inconsistent spotting is a major source of poor reproducibility.[23]
A. The Dried-Droplet Method (Standard Technique)
This is the fastest and most common method, suitable for purified samples.
-
Analyte-Matrix Mix: In a separate tube, mix your peptide sample and the prepared matrix solution. A typical starting ratio is 1:1 (v/v). For a 1 µM peptide solution, this creates an ideal analyte-to-matrix molar ratio.[12]
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a single spot on the MALDI target plate.
-
Drying: Allow the droplet to air-dry completely at room temperature. Do not use forced heat, as overly rapid crystallization can lead to heterogeneous spots.
-
Validation: A properly dried spot should have a uniform, crystalline appearance, often with finer crystals at the rim.
B. The Thin-Layer or "Sandwich" Method (For Impure Samples)
This method provides an in-situ purification step and is excellent for samples containing salts or detergents, making it a perfect match for the properties of DHB.[24]
-
First Matrix Layer: Spot 0.5 µL of the matrix solution onto the target plate and allow it to dry completely. This creates a thin, uniform bed of matrix crystals.[24]
-
Analyte Layer: Spot 0.5 - 1.0 µL of your analyte solution directly on top of the dried matrix spot. Allow this to dry. Peptides will preferentially bind to the matrix bed while salts are often wicked to the outer edge of the spot.
-
Second Matrix Layer (The "Sandwich"): Spot another 0.5 µL of the matrix solution on top of the dried analyte.[12] Allow to air-dry.
-
Validation: This method often produces more uniform spots and can rescue a signal that is otherwise suppressed by contaminants. The ability to obtain a signal where the dried-droplet method fails validates the presence of suppressive agents in the sample.
Understanding and Mitigating Ion Suppression
Ion suppression occurs when the presence of one or more compounds in a sample hinders the ionization of the target analyte.[23][25] In peptide mapping, this can be caused by:
-
High Salt Concentrations: Salts (e.g., NaCl, phosphates) can out-compete peptides for protons or form adducts, reducing the desired [M+H]⁺ signal.
-
Detergents: Surfactants used in protein extraction can interfere with crystallization and ionization.
-
Peptide Competition: In very complex mixtures, peptides with very high proton affinity or abundance can suppress the signal from other peptides.[25]
Mitigation Strategies:
-
Matrix Choice: As discussed, DHB is inherently more tolerant to salts.[14]
-
Spotting Technique: The thin-layer method is an effective way to reduce the impact of contaminants.[24]
-
Sample Cleanup: For highly contaminated samples, upstream purification using C18 ZipTips or similar desalting techniques is the most robust solution.
-
Matrix Additives: The addition of phosphoric acid to certain matrices has been shown to reduce signal suppression effects and improve the signal-to-noise ratio for specific peptides, such as Aβ proteoforms.[26]
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Caption: Chemical formulas and molecular weights of common MALDI matrices.
Conclusion
The selection of a MALDI matrix is not a trivial step but a critical decision that directly impacts the quality, reproducibility, and success of peptide mapping experiments. While CHCA remains the premier choice for standard tryptic digests of purified proteins, its limitations in the low-mass range and sensitivity to contaminants must be respected. SA provides a clear and robust solution for the analysis of large peptides and intact proteins where CHCA fails. Finally, DHB serves as a powerful and versatile tool, offering unparalleled tolerance to sample impurities and unique utility for modified peptides.
By understanding the underlying chemical properties and crystallization behaviors of these matrices, and by employing meticulous, validated preparation protocols, you can significantly enhance the quality of your MALDI-MS data and accelerate your research and development goals.
References
-
MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. National Institutes of Health. [Link]
- MALDI-TOF Sample Preparation. University of California, Riverside.
-
Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. PubMed. [Link]
-
General Method for MALDI-MS Analysis of Proteins and Peptides. PubMed. [Link]
-
Application of Z-sinapinic matrix in peptide MALDI-MS analysis. PubMed. [Link]
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MALDI Mass Spectrometry for Quantitative Proteomics – Approaches, Scopes and Limitations. ResearchGate. [Link]
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MALDI-TOF/TOF mass spectrometry. SlideShare. [Link]
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The Matrix Suppression Effect and Ionization Mechanisms in MALDI. University of Wisconsin-Madison. [Link]
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α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. ACS Publications. [Link]
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Application of Z-sinapinic matrix in peptide MALDI-MS analysis. CONICET. [Link]
-
How to Choose Your MALDI (Soul) Matrix. Bitesize Bio. [Link]
-
MALDI Sample Preparation: the Ultra Thin Layer Method. National Institutes of Health. [Link]
-
Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. PubMed. [Link]
-
Unlocking the Power of MALDI-TOF Mass Spectrometry: Principles, Applications, and Future Innovations. MetwareBio. [Link]
-
2,5-Dihydroxybenzoic acid, 1g. Bruker. [Link]
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Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. National Institutes of Health. [Link]
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Sinapinic acid, 1g. Bruker. [Link]
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α-Cyano-4-hydroxycinnamic acid. Wikipedia. [Link]
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Application of Z-Sinapinic Matrix in Peptide Maldi-Ms Analysis. ResearchGate. [Link]
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To prepare the test and standard samples for the MALDI-TOF MS analysis. Virtual Labs. [Link]
-
MALDI-TOF. Chemistry LibreTexts. [Link]
-
A comparative computational study of matrix-peptide interactions in MALDI mass spectrometry: the interaction of four tripeptides with the MALDI matrices 2,5-dihyroxybenzoic acid, α-cyano-4-hydroxy-cinnamic acid and 3,5-dihyroxybenzoic acid. Sci-Hub. [Link]
-
Tissue Preparation for MALDI-MS Imaging of Protein and Peptides. Springer. [Link]
-
MALDI Matrix Selection Guide. Protea Biosciences. [Link]
-
Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. ACS Publications. [Link]
-
Sample Preparation Protocols for MALDI-MS of Peptides and Oligonucleotides Using Prestructured Sample Supports. ResearchGate. [Link]
-
Combination of two matrices results in improved performance of MALDI MS for peptide mass mapping and protein analysis. ResearchGate. [Link]
-
Characterizing and Alleviating Ion Suppression Effects in Atmospheric Pressure Matrix-Assisted Laser Desorption/Ionization (AP-MALDI). National Institutes of Health. [Link]
-
MALDI MSI Protocol for Spatial Bottom-Up Proteomics at Single-Cell Resolution. National Institutes of Health. [Link]
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Matrix-assisted Laser Desorption/Ionization Mass Spectrometry in Peptide and Protein Analysis. ResearchGate. [Link]
-
Dual strategy for reduced signal-suppression effects in matrix-assisted laser desorption/ionization mass spectrometry imaging. PubMed. [Link]
-
Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. National Institutes of Health. [Link]
-
Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. PubMed. [Link]
-
MALDI MSI Applications in Proteomics. HTX Imaging. [Link]
-
Matrix-assisted laser desorption/ionization. Wikipedia. [Link]
-
Influence of the matrix on analyte fragmentation in atmospheric pressure MALDI. ACS Publications. [Link]
-
Video: MALDI-TOF Mass Spectrometry. JoVE. [Link]
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- 6. Unlocking the Power of MALDI-TOF Mass Spectrometry: Principles, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. masspec.scripps.edu [masspec.scripps.edu]
- 8. Video: MALDI-TOF Mass Spectrometry [jove.com]
- 9. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 10. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 13. α-Cyano-4-hydroxycinnamic acid (CHCA) MALDI-MS Matrix [proteochem.com]
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- 24. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterizing and Alleviating Ion Suppression Effects in Atmospheric Pressure Matrix-Assisted Laser Desorption/Ionization (AP-MALDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dual strategy for reduced signal-suppression effects in matrix-assisted laser desorption/ionization mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
validating mass spectrometry data obtained with 3-Amino-5-bromo-4-hydroxybenzoic acid
Starting Initial Investigation
I'm currently initiating a comprehensive search using Google, pinpointing information on 3-Amino-5-bromo-4-hydroxybenzoic acid. My focus is on its utility as a MALDI matrix, exploring its chemical properties and related uses to build a solid foundation.
Planning The Investigation Structure
I'm now shifting gears to planning the structure of this investigation. My focus is on organizing the information I gather to create a clear and logical guide. I'll start with an overview of this compound as a MALDI matrix. Following that, I will outline the experimental design for validating mass spectrometry data, and provide a comparative analysis against other commonly used MALDI matrices.
Refining Search Strategies
I'm now refining my search strategies. I will be using Google to obtain comprehensive data on this compound, focusing on its use as a MALDI matrix, chemical attributes, and experimental protocols. I'm also looking for alternative MALDI matrices for comparison and established mass spectrometry validation protocols. I'll include methodologies and outcomes.
Acquiring foundational knowledge
I've been looking at MALDI matrices, learning their properties and comparing common choices like DHB and CHCA. I am also exploring ways to validate mass spec data, specifically the role and importance of reference standards.
Searching for Specific Matrix Info
I've been digging deeper into the specific MALDI matrix. Initial findings suggest it's not a readily documented option. I am now focusing on compound synthesis and structural analogues for insight. My next step will be to explore any available literature on its synthesis and properties, or those of similar compounds, to understand its potential as a MALDI matrix.
Deepening Matrix Understanding
I'm now investigating "this compound" as a MALDI matrix, finding only related compounds. I need to verify its use; I'll search for synthesis and chemical properties if it's novel, or assess data of similar compounds. Data validation's also in view for a strong protocol. I'm aiming for a comparative guide to position this compound, if data on it is scarce, against its relatives.
Discovering Related Compounds
Evaluating Matrix Properties
I've learned that AH B has matrix potential, especially when sodium-doped, and I have synthesis details for that and 3-bromo-4-hydroxybenzoic acid. Key properties for MALDI matrices are strong UV absorption and proton donation. DHB and CHCA offer comparisons. Missing is experimental data on my specific target; I must structure the guide as if it were a new matrix candidate.
Analyzing a New Candidate
My research has confirmed the initial finding: "this compound" isn't a known MALDI matrix. However, related compounds like AH B show potential, particularly with sodium doping. I have synthesis details for that and 3-bromo-4-hydroxybenzoic acid, along with important properties for MALDI matrices like UV absorption. I'll frame the guide as validating this compound as if it were novel, comparing its potential using established matrices.
Framing a Validation Plan
I've got the validation plan fleshed out now. My guide will start by presenting this compound as a novel matrix, justified by comparing its features with related matrices. I'll include protocols for preparing matrix solutions, analyte samples, and sample deposition to be complete.
Outlining Guide Structure
I'm structuring the guide now. The introduction will frame d-ABHB as a novel candidate, backed by similar compounds. I'll outline its properties compared to established matrices, and then detail experimental protocols, data analysis, and expected performance. A diagram of the validation workflow and the compound structure will be included, and I'll end with a hypothetical comparison based on known matrix data.
A Senior Application Scientist's Guide: Performance Showdown in MALDI Mass Spectrometry — 3-Amino-5-bromo-4-hydroxybenzoic Acid vs. Sinapinic Acid
Introduction: The Pivotal Role of the Matrix in MALDI-MS
In the realm of Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS), the selection of a matrix is a decision that dictates the success or failure of an analysis. This is particularly true for high-mass analytes like proteins, where efficient energy transfer and gentle ionization are paramount. For decades, 3,5-dimethoxy-4-hydroxycinnamic acid, or sinapinic acid (SA), has been a cornerstone matrix for protein analysis, prized for its ability to absorb laser radiation and donate protons to facilitate ionization[1]. It is a reliable workhorse for molecules above 10,000 Da[2].
However, the pursuit of enhanced sensitivity, resolution, and tolerance to contaminants is a constant driver of innovation. This guide presents a comprehensive performance comparison between the established standard, sinapinic acid, and a compelling, though less conventional, alternative: 3-Amino-5-bromo-4-hydroxybenzoic acid. We will dissect their chemical properties, outline a rigorous experimental protocol for their direct comparison, and present a logical framework for evaluating their performance for researchers, scientists, and drug development professionals aiming to elevate their analytical capabilities.
Part 1: Foundational Chemistry and Rationale for Comparison
The performance of a MALDI matrix is not arbitrary; it is deeply rooted in its molecular structure. Understanding the differences between SA and its challenger provides a predictive basis for their analytical behavior.
-
Sinapinic Acid (SA): A derivative of cinnamic acid, SA's key features are its hydroxyl group and two methoxy groups on the phenyl ring, coupled with a carboxylic acid function. This structure provides strong UV absorption, making it highly compatible with the nitrogen lasers (337 nm) commonly used in MALDI instruments[1][3]. It is known for forming homogenous crystals and promoting efficient protonation of large biomolecules[2].
-
This compound: This molecule introduces two significant substitutions to a 4-hydroxybenzoic acid core: an amino (-NH2) group and a bromine (-Br) atom. These modifications are not trivial and suggest several potential performance enhancements:
-
Altered Acidity and Basicity: The electron-donating amino group can increase the proton affinity of the matrix, potentially improving ionization efficiency for a broader range of analytes.
-
Modified Crystal Growth: The presence of the bulky bromine atom and the hydrogen-bonding capable amino group can alter the way the matrix co-crystallizes with the analyte, which could lead to more uniform "sweet spots" and improved shot-to-shot reproducibility.
-
Enhanced Energy Absorption: Halogenation is known to influence the electronic properties of aromatic rings. While specific UV-Vis spectra for this compound are not widely published, related brominated hydroxybenzoic acids show distinct spectral characteristics[4][5]. This could lead to more efficient energy absorption from the laser, resulting in improved ion yield.
-
This comparison is therefore a targeted inquiry into how specific functional group modifications on an aromatic acid core can translate into superior analytical performance in a MALDI-MS context.
Part 2: A Framework for Empirical Performance Evaluation
Theoretical advantages must be validated through empirical data. The following section details a robust experimental design for a head-to-head comparison.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to minimize variables and allow for a direct comparison of the matrices' intrinsic properties.
Objective: To quantitatively compare the performance of this compound and sinapinic acid for the MALDI-TOF MS analysis of a high-molecular-weight standard protein (e.g., Bovine Serum Albumin, BSA, ~66.5 kDa).
Step 1: Reagent Preparation
-
Analyte Stock Solution: Prepare a 10 pmol/µL solution of BSA in HPLC-grade water.
-
Matrix Solvent: Prepare a solution of 50:50 (v/v) acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in HPLC-grade water.
-
Sinapinic Acid (SA) Matrix Solution: Prepare a saturated solution of SA in the matrix solvent. Vortex for 60 seconds and centrifuge for 20 seconds to pellet any undissolved solid. Use only the supernatant[6].
-
This compound Matrix Solution: Prepare a saturated solution of this compound in the matrix solvent, following the same vortexing and centrifugation procedure.
Causality Behind Experimental Choices:
-
ACN/Water Solvent System: This common solvent mixture provides a balance of polarity suitable for dissolving both the matrix and protein, while the volatile ACN promotes the rapid co-crystallization necessary for MALDI[6].
-
Trifluoroacetic Acid (TFA): The addition of a strong acid like TFA ensures a low pH environment, which is critical for supplying protons to the analyte, thereby promoting the formation of [M+H]⁺ ions[7].
Step 2: Sample Deposition (Dried-Droplet Method)
-
On a clean MALDI target plate, mix 0.5 µL of the BSA analyte stock solution with 0.5 µL of the SA matrix solution directly on a sample spot.
-
Repeat this process in a separate spot using the this compound matrix solution.
-
Create at least five replicate spots for each matrix to ensure statistical validity.
-
Allow all spots to air-dry completely at room temperature, forming a co-crystalline lattice[6].
Step 3: Data Acquisition and Analysis
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra from each spot under identical, optimized instrument conditions (laser power, number of shots per spectrum, detector voltage).
-
Analyze the spectra to compare the key performance metrics outlined in the table below.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the comparative analysis of MALDI matrices.
Data Presentation: Key Performance Metrics
The following table outlines the critical metrics for comparison and provides a scientifically reasoned hypothesis for the expected outcome.
| Performance Metric | Sinapinic Acid (SA) | Hypothesized: this compound | Rationale for Hypothesis |
| Signal-to-Noise (S/N) Ratio | High | Potentially Higher | The modified electronic structure from the amino and bromo groups may lead to more efficient laser energy absorption and a greater ion yield, increasing the signal relative to chemical and electronic noise. |
| Resolution (FWHM) | Good | Potentially Improved | Altered crystal morphology could lead to a more uniform sample spot, resulting in a more focused ion plume upon desorption and thus sharper, better-resolved peaks. |
| Signal Intensity (Absolute) | High | Potentially Higher | Directly related to S/N, more efficient ionization should produce a greater absolute number of detectable ions per laser shot. |
| Adduct Formation | Minimal | Potentially Lower | The increased proton affinity from the amino group may favor the formation of protonated molecules [M+H]⁺ over sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, simplifying the resulting spectra. |
| Reproducibility (Spot-to-Spot) | Good | Potentially Higher | A more uniform crystal lattice across the sample spot could reduce the need for "sweet spot" hunting, leading to more consistent spectra from different locations. |
Part 3: The Underlying Mechanism of Ionization
To appreciate the nuances of matrix performance, it is essential to visualize the fundamental MALDI process.
Caption: The multi-stage process of Matrix-Assisted Laser Desorption/Ionization.
The efficiency of the transition from an excited matrix (M*) to a protonated analyte ([A+H]⁺) is the critical step where matrix chemistry exerts its influence. A superior matrix will accomplish this energy and proton transfer with minimal analyte fragmentation and maximal ion generation.
Conclusion and Authoritative Recommendation
While sinapinic acid is, and will remain, an indispensable tool in the mass spectrometrist's arsenal, our analysis suggests that This compound presents a compelling case for investigation as a high-performance alternative, particularly for challenging, high-mass protein analyses. The logical, structure-based rationale points toward the potential for higher sensitivity, improved resolution, and greater reproducibility.
Drug development and research professionals are encouraged to perform the comparative analysis outlined in this guide. Empirical validation within your specific application is the ultimate arbiter of performance. The continued exploration of novel matrix compounds, informed by an understanding of fundamental chemical principles, is essential for pushing the boundaries of what is achievable with MALDI-MS.
References
-
Wikipedia: Sinapinic acid.
- Source: Wikipedia
-
URL: [Link]
-
Computed UV-Vis spectra of sinapinic acid and the main product of its reaction with OOH, in aqueous and lipid media. This research article discusses the UV absorption properties of sinapinic acid, noting its absorption maximum is around 310-325 nm, which aligns well with the 337 nm wavelength of nitrogen lasers used in MALDI.
- Source: ResearchG
-
URL: [Link]
- Protocols for Identification of Proteins by MALDI-TOF MS. This document provides detailed, standard protocols for sample and matrix preparation for MALDI-MS, including the use of acetonitrile (ACN) and trifluoroacetic acid (TFA) solutions.
-
MALDI Matrices - Rutgers-Newark Chemistry.
- Source: Rutgers University-Newark, Department of Chemistry
-
URL: [Link]
-
Assessment of Hydroxycinnamic Acids Potential for Use as Multifunctional Active Ingredients in Sunscreens, Via a Comparative UV. This paper details the UV absorption characteristics of sinapinic acid, noting its λmax at 326 nm and its efficient absorption in the UVB range.
- Source: Journal of Chemical and Pharmaceutical Research
-
URL: [Link]
- This compound CAS#: 860182-21-4. Provides basic chemical information for the compound of interest. Source: ChemicalBook
-
3,5-Dibromo-4-hydroxybenzoic acid - NIST WebBook.
- Source: NIST Chemistry WebBook
-
URL: [Link]
- 3-Bromo-4-hydroxybenzoic acid | CymitQuimica.
-
Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. This journal article emphasizes the critical role of matrix solution pH, highlighting that a pH <1.8 (achieved with acids like TFA) is optimal for protein analysis.
- Source: ACS Public
-
URL: [Link]
-
Sinapinic acid – Knowledge and References.
- Source: Taylor & Francis
-
URL: [Link]
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- 5. CAS 14348-41-5: 3-Bromo-4-hydroxybenzoic acid | CymitQuimica [cymitquimica.com]
- 6. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
The Bromo-Advantage?: A Comparative Evaluation of 3-Amino-5-bromo-4-hydroxybenzoic Acid as a MALDI Matrix
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is paramount to achieving optimal analytical outcomes. While a core set of matrices has become the workhorse of many laboratories, the quest for novel matrices with enhanced performance for specific analyte classes is a continuous endeavor. This guide delves into a comparative evaluation of 3-Amino-5-bromo-4-hydroxybenzoic acid, a halogenated derivative of a historically significant matrix, against its well-established counterparts. We will explore its potential advantages and drawbacks, supported by a logical framework derived from known chemical principles and existing experimental evidence on related compounds.
The Rationale Behind Matrix Selection: A Primer
The matrix in MALDI-MS is not merely a passive substrate; it is an active participant in the desorption and ionization process. An ideal matrix should possess strong absorption at the laser wavelength, effectively co-crystallize with the analyte, and facilitate a "soft" ionization process that minimizes analyte fragmentation. For decades, compounds like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) have dominated, demonstrating broad applicability for peptides, proteins, and carbohydrates. However, challenges such as background interference in the low mass range and suboptimal ionization for certain molecules, like lipids and small molecules, persist.[1][2] This has spurred the investigation of new matrix candidates, including halogenated compounds.
Introducing this compound: A Candidate with a Legacy
The non-brominated parent compound, 3-Amino-4-hydroxybenzoic acid (AHB), was one of the first matrices identified for the analysis of glycans released from glycoproteins by MALDI-MS.[3] However, it was quickly superseded by 2,5-dihydroxybenzoic acid (DHB) due to DHB's superior ionization efficiency for glycans and its broader utility for other biomolecules like peptides.[3]
The introduction of a bromine atom to the AHB structure to form this compound prompts a re-evaluation of its potential. Halogenation is known to influence the physicochemical properties of organic molecules, including their acidity, crystal structure, and energy absorption characteristics. This guide will therefore assess the hypothesized performance of this bromo-substituted matrix against the industry-standard DHB and its parent compound, AHB.
Comparative Performance Evaluation
Analyte Compatibility: Beyond Glycans?
One of the primary limitations of AHB was its narrow analyte focus.[3] The addition of a bulky, electron-withdrawing bromine atom could potentially alter the co-crystallization properties and the proton affinity of the matrix, thereby expanding its analyte compatibility.
| Matrix | Primary Analytes | Hypothesized Performance of this compound |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, Proteins, Glycans, Lipids, Small Molecules[4] | May offer improved performance for specific analyte classes, potentially small molecules and lipids, due to altered hydrophobicity and crystal structure. |
| 3-Amino-4-hydroxybenzoic acid (AHB) | Primarily Glycans[3] | The bromo-derivative is expected to retain affinity for glycans while potentially gaining utility for other molecules. |
The amino group in both AHB and its bromo-derivative suggests a potential for improved analysis in negative ion mode, a valuable characteristic for certain analyte classes.
Signal Intensity and Sensitivity
The expectation is that the introduction of bromine could lead to changes in signal intensity. The heavier bromine atom may influence the desorption/ionization dynamics. Furthermore, halogenation can sometimes lead to the formation of more homogenous crystals, which can translate to better shot-to-shot reproducibility and potentially higher sensitivity.
Background Noise and Spectral Interference
A significant challenge in the analysis of small molecules is the interference from matrix-derived ions in the low mass-to-charge (m/z) range.[1] The mass of this compound is higher than that of DHB, which could shift its own cluster ions to a higher m/z range, potentially providing a clearer window for the analysis of low molecular weight analytes. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak for matrix-related ions, making them easily identifiable and distinguishable from analyte signals.[5][6]
Experimental Design for a Definitive Comparison
To empirically validate the performance of this compound, a series of head-to-head comparisons with DHB are necessary.
dot
Caption: A streamlined workflow for the comparative evaluation of MALDI matrices.
Protocols
Protocol 1: Matrix Solution Preparation
-
DHB Solution (10 mg/mL):
-
Dissolve 10 mg of 2,5-dihydroxybenzoic acid in 1 mL of a 50:50 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Vortex thoroughly to ensure complete dissolution.
-
-
This compound Solution (10 mg/mL):
-
Dissolve 10 mg of this compound in 1 mL of a 50:50 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Sonication may be required to aid dissolution due to the potential for lower solubility.
-
Protocol 2: Dried-Droplet Sample Preparation
-
Mix the analyte solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of analyte and 1 µL of matrix).
-
Pipette 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry at room temperature.
-
Once completely dry, the sample is ready for analysis.
Logical Framework for Performance Expectations
The following diagram illustrates the logical connections between the chemical properties of the matrices and their expected performance in MALDI-MS.
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. store.bruker.com [store.bruker.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Reproducibility and Robustness of 3-Amino-5-bromo-4-hydroxybenzoic Acid-Based Analytical Methods
For researchers, scientists, and professionals in drug development, the pursuit of reliable and consistent analytical data is paramount. The choice of reagents and methodologies forms the bedrock of experimental success. This guide provides an in-depth technical exploration of the anticipated reproducibility and robustness of methods based on 3-Amino-5-bromo-4-hydroxybenzoic acid. While direct, published validation data for methods employing this specific molecule is nascent, this document synthesizes established principles and experimental data from structurally analogous compounds to offer a predictive framework for method development and validation.
Introduction: The Potential of this compound in Analytical Chemistry
This compound is a multifaceted aromatic compound, featuring amino, bromo, and carboxylic acid functional groups. This unique combination makes it a promising candidate for various analytical applications, particularly as a derivatizing agent in chromatography to enhance the detection of target analytes. The presence of a bromine atom can be particularly advantageous in mass spectrometry, providing a distinct isotopic signature for confident identification[1]. Furthermore, its aromatic structure and functional groups suggest its potential use in spectrophotometric and immunoassays.
This guide will focus on a hypothetical High-Performance Liquid Chromatography with UV detection (HPLC-UV) method where this compound is used as a pre-column derivatization reagent for the quantification of a model primary amine analyte. We will delve into the critical aspects of ensuring such a method is both reproducible and robust, drawing upon validated methodologies for similar aminobenzoic and hydroxybenzoic acids.
Hypothetical Method: HPLC-UV Analysis of a Primary Amine using this compound Derivatization
The following protocol outlines a conceptual HPLC-UV method. The rationale behind each step is provided to illustrate the principles of developing a reliable analytical procedure.
Experimental Workflow Diagram
Caption: Workflow for a hypothetical HPLC-UV method using this compound.
Detailed Protocol
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in acetonitrile. Rationale: Acetonitrile is a common solvent in reversed-phase HPLC and is generally suitable for dissolving organic molecules.
-
Activating Agent: Prepare a 20 mg/mL solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a 10 mg/mL solution of N-hydroxysuccinimide (NHS) in acetonitrile. Rationale: EDC and NHS are used to activate the carboxylic acid group of the derivatizing agent to facilitate amide bond formation with the primary amine analyte.
-
Analyte Standards: Prepare a stock solution of the primary amine analyte in a suitable solvent and perform serial dilutions to create calibration standards.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, combine 50 µL of the analyte standard or sample, 50 µL of the derivatization reagent, and 50 µL of the activating agent solution.
-
Vortex briefly and incubate the mixture at 60°C for 30 minutes. Rationale: Heating accelerates the reaction rate, ensuring complete derivatization in a reasonable timeframe.
-
After incubation, cool the mixture to room temperature.
-
Filter the solution through a 0.22 µm syringe filter prior to injection. Rationale: Filtering removes any particulate matter that could damage the HPLC column.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). Rationale: A C18 column is a versatile choice for separating a wide range of organic molecules. The mobile phase composition is chosen to provide good resolution of the derivatized analyte from any unreacted reagents or byproducts.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to the maximum absorbance wavelength (λmax) of the derivatized analyte (determined by UV scan).
-
Column Temperature: 30°C. Rationale: Maintaining a constant column temperature is crucial for reproducible retention times.
-
Ensuring Reproducibility and Robustness: A Comparative Analysis
The reliability of an analytical method hinges on its reproducibility (precision) and robustness. Here, we discuss these critical parameters and provide expected performance benchmarks based on validated methods for similar compounds.
Reproducibility (Precision)
Reproducibility is assessed at two levels: intra-assay precision (repeatability) and inter-assay precision (intermediate precision). It is typically expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV).
-
Intra-assay precision measures the variability within a single analytical run.
-
Inter-assay precision evaluates the variability between different runs, often on different days or with different analysts.
Acceptable precision varies depending on the application, but for many pharmaceutical analyses, a %RSD of <2% for the main analyte is often targeted, while for trace analysis, it might be higher.
Table 1: Comparison of Precision in Validated HPLC Methods for Related Compounds
| Compound Analyzed | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| p-Aminobenzoic Acid | RP-HPLC | < 2% | < 2% | [2] |
| 4-Hydroxybenzoic Acid | HPLC | < 2% | < 2% | [3] |
| Levetiracetam (with 4-Hydroxybenzoic acid as a degradant) | HPLC | < 2% | < 2% | [3] |
| Aminobenzoic Acid Isomers | Mixed-mode HPLC | Not specified, but good peak shape and separation suggest high precision | Not specified | [4] |
Based on these data, it is reasonable to expect that a well-developed HPLC method using this compound could achieve intra- and inter-assay precision with a %RSD of less than 2% .
Robustness
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.
Table 2: Typical Parameters for Robustness Testing of an HPLC Method
| Parameter | Typical Variation | Potential Impact |
| Mobile Phase Composition | ± 2% organic solvent | Shift in retention times, altered resolution |
| Mobile Phase pH | ± 0.2 units | Changes in peak shape and retention time for ionizable analytes |
| Column Temperature | ± 5°C | Shift in retention times |
| Flow Rate | ± 10% | Proportional change in retention times |
| Wavelength | ± 2 nm | Change in sensitivity |
A study on a validated HPLC method for 4-hydroxybenzoic acid showed that slight variations in flow rate (±0.1 mL/min) and column temperature (±5°C) resulted in a %RSD of peak areas of not more than 2.0%[3]. This demonstrates the kind of stability that can be achieved with careful method development.
Decision-Making Workflow for Method Validation
Caption: Decision-making workflow for analytical method validation.
Reagent Stability and Handling: A Critical Consideration
The reproducibility of any method is intrinsically linked to the stability of the reagents used. For this compound, several factors should be considered:
-
Thermal Stability: Aminobenzoic acids can undergo sublimation and decarboxylation at elevated temperatures. While our hypothetical derivatization occurs at a modest 60°C, long-term storage at room temperature or above should be evaluated. A study on substituted aminobenzoic acids indicated that some are stable up to their melting points, while others show degradation[1][2].
-
Hydrolytic Stability: In aqueous solutions, especially at acidic pH, N-glycosyl derivatives of p-aminobenzoic acid have shown gradual hydrolysis upon heating[5]. This suggests that the stability of the derivatization reagent in aqueous-organic mixtures should be assessed.
-
Photostability: Aromatic compounds, particularly those with amino groups, can be sensitive to light[6]. It is best practice to store the solid reagent and its solutions in amber vials or protected from light to prevent photodegradation.
Recommended Storage: Based on supplier safety data sheets and the chemical nature of the compound, this compound should be stored in a cool, dry, and dark place in a tightly sealed container[6][7].
Conclusion and Future Outlook
While direct experimental validation of methods based on this compound is yet to be extensively published, a comprehensive analysis of analogous systems provides a strong foundation for developing robust and reproducible analytical procedures. By leveraging the principles of method validation established for similar compounds and paying close attention to reagent stability, researchers can confidently explore the potential of this versatile molecule. The hypothetical HPLC-UV method presented here serves as a template for such development, with expected performance characteristics that align with the stringent requirements of modern analytical laboratories. As the use of this compound in analytical applications grows, it will be crucial for the scientific community to publish detailed validation studies to further solidify its role as a reliable analytical tool.
References
- Häggblom, M. M., & Young, L. Y. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. FEMS Microbiology Letters, 144(2-3), 213-219.
- Rotich, K. J., et al. (2005). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 81(3), 633-639.
- Kovalenko, I. L., et al. (2020). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. Russian Journal of General Chemistry, 90(11), 2226-2233.
- Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
- Rotich, K. J., & Saifullah, M. (2012). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 108(2), 655-661.
- Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 460-466.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromo-4-hydroxybenzoic acid.
- Nordström, J., & Rasmuson, Å. C. (2016). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 18(29), 5446-5456.
- SIELC Technologies. (n.d.).
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzoic acid, 3,5-dibromo-4-hydroxy-.
- Acros Organics. (2025). Safety Data Sheet: 4-Amino-3-hydroxybenzoic acid.
- Wang, Y., et al. (2022). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Environmental Science & Technology, 56(15), 10866-10876.
- Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-5-hydroxybenzoic acid.
- Chakrabarty, A. M. (1996). Biodegradation of halogenated organic compounds. Current Opinion in Biotechnology, 7(3), 321-326.
- BenchChem. (2025). Overcoming solubility issues of 2,6-Dibromo-4-hydroxybenzoic acid in experiments.
- Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(35), 6241-6244.
- TargetMol. (n.d.). 4-Bromo-3-hydroxybenzoic acid.
- BenchChem. (2025). Storage conditions for 4-Amino-3-bromobenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-hydroxybenzoic acid 97.
- Lokanath, N. K., et al. (2016). 4-Bromo-2-hydroxybenzoic acid.
- Wang, X., et al. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega, 8(51), 48858-48865.
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester prepar
- Chen, Y.-J., et al. (2016).
- LibreTexts. (2023). 11.
- Wikipedia. (n.d.). Bromine.
Sources
A Senior Application Scientist's Guide to Benchmarking 3-Amino-5-bromo-4-hydroxybenzoic Acid Against Novel MALDI Matrices
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of mass spectrometry, the quest for superior matrix-assisted laser desorption/ionization (MALDI) matrices is paramount for enhancing analytical sensitivity, specificity, and versatility. This guide provides an in-depth technical comparison of 3-Amino-5-bromo-4-hydroxybenzoic acid, a structurally intriguing candidate, against established and novel matrices. As Senior Application Scientists, our goal is to not only present data but to illuminate the scientific rationale behind matrix selection and experimental design, empowering you to make informed decisions in your research.
Introduction to this compound: A Candidate Matrix on the Horizon
This compound possesses a unique combination of functional groups that suggests its potential as a versatile MALDI matrix. The hydroxy and carboxylic acid moieties are characteristic of many successful benzoic acid-derived matrices, such as 2,5-dihydroxybenzoic acid (DHB), facilitating proton donation for analyte ionization. The addition of an amino group can modulate the matrix's proton affinity and potentially enhance ionization efficiency for specific analyte classes. Furthermore, the presence of a bromine atom is of particular interest, as halogenation has been shown to improve the performance of some matrices, such as with 4-chloro-α-cyanocinnamic acid (ClCCA) outperforming its non-halogenated counterpart, α-cyano-4-hydroxycinnamic acid (CHCA), in certain applications.
This guide will theoretically position this compound and benchmark it against both workhorse and next-generation matrices to predict its performance profile.
The Scientific Rationale: Key Performance Indicators for MALDI Matrices
The efficacy of a MALDI matrix is not a monolithic property but a composite of several key performance indicators (KPIs). Understanding these KPIs is crucial for a nuanced comparison.
-
Analyte-Matrix Co-crystallization: Homogeneous incorporation of the analyte within the matrix crystals is fundamental for reproducible signal intensity.
-
Analyte Class Suitability: A matrix's chemical properties dictate its optimal performance for different classes of biomolecules (e.g., peptides, proteins, lipids, nucleic acids, and glycans).
-
Ionization Efficiency and Sensitivity: The ability of the matrix to absorb laser energy and efficiently transfer charge to the analyte determines the ultimate sensitivity of the analysis.
-
Signal-to-Noise Ratio (S/N): A good matrix should produce minimal background ions in the mass region of interest, leading to a high S/N ratio.
-
Vacuum Stability: For use in high-vacuum MALDI sources, the matrix must have low volatility to ensure sustained analysis.
-
Quantitative Capability: For quantitative studies, the matrix should provide a linear response of signal intensity to analyte concentration, often necessitating the use of an internal standard.[1][2]
Benchmarking Against Standard Matrices: The Established Gold Standards
Any new matrix must first be compared against the well-established "gold standards" in the field: DHB and CHCA.
2,5-Dihydroxybenzoic Acid (DHB)
DHB is a widely used matrix, particularly for the analysis of peptides, glycoproteins, and carbohydrates.[1][3] Its success is attributed to its "soft" ionization character, which minimizes analyte fragmentation.
α-Cyano-4-hydroxycinnamic Acid (CHCA)
CHCA is another stalwart matrix, favored for the analysis of peptides and proteins.[3] It is known for producing strong signals, though it can sometimes lead to more in-source decay (fragmentation) compared to DHB.
Comparative Analysis Workflow
Caption: General workflow for MALDI-MS sample preparation and analysis.
Benchmarking Against Novel Matrices: Pushing the Boundaries of Performance
The field of MALDI-MS is continually advancing with the development of novel matrices designed for improved performance in specific applications. Here, we compare our candidate matrix against two classes of innovative matrices.
Halogenated Matrices: The Case of 4-Chloro-α-cyanocinnamic Acid (ClCCA)
The introduction of a halogen atom to a matrix molecule can significantly alter its physicochemical properties, including its proton affinity and UV absorption characteristics. ClCCA, a chlorinated derivative of CHCA, has demonstrated superior performance in certain applications.
-
Enhanced Sensitivity for Acidic Peptides: ClCCA exhibits a lower proton affinity than CHCA, leading to more efficient protonation of acidic analytes.
-
Improved Signal Intensity: For some peptides, ClCCA can provide a significant increase in signal intensity compared to CHCA.
Amino-Substituted Benzoic Acids: Insights from 3-Amino-4-hydroxybenzoic Acid (AHB)
While not a novel matrix in the strictest sense, the recent reinvestigation of AHB, particularly with sodium doping, provides valuable insights into the potential behavior of this compound. A recent study highlighted that while AHB is less efficient for ionizing peptides compared to DHB, it exhibits a unique selectivity for glycans, especially when doped with sodium. This suggests that the amino group plays a significant role in the ionization mechanism, potentially through chelation with cations.
Predicted Performance Profile of this compound
Based on the analysis of its structural components and comparison with analogous matrices, we can construct a predicted performance profile for this compound.
| Performance Metric | Predicted Performance for this compound | Rationale |
| UV Laser Absorption | Good | The hydroxybenzoic acid core is a known chromophore for standard nitrogen lasers (337 nm). |
| Proton Affinity | Moderate to High | The presence of both an electron-donating amino group and an electron-withdrawing bromo group will modulate the acidity of the carboxylic acid and phenolic hydroxyl group. |
| Analyte Suitability | Potentially selective | The amino group may confer selectivity towards certain analyte classes, such as glycans or specific peptides, possibly enhanced by cation adduction. Its performance with lipids is less predictable but warrants investigation. |
| Sensitivity | Moderate to High | The combination of functional groups could lead to efficient ionization, but this is highly analyte-dependent and requires empirical validation. |
| Background Interference | Low to Moderate | As a benzoic acid derivative, it is expected to have a relatively clean background in the higher mass range, but potential for matrix clusters in the low mass region exists. |
Experimental Protocols for Benchmarking
To empirically validate the performance of this compound, a rigorous benchmarking study is required. Below are standardized protocols for preparing common matrices and analytes for comparison.
Protocol 1: Matrix Solution Preparation
-
Standard Matrices (DHB, CHCA):
-
Prepare a 10 mg/mL solution of DHB in 50% acetonitrile (ACN) / 0.1% trifluoroacetic acid (TFA).
-
Prepare a saturated solution of CHCA in 50% ACN / 0.1% TFA.
-
-
Novel Matrix (ClCCA):
-
Prepare a 10 mg/mL solution of ClCCA in 50% ACN / 0.1% TFA.
-
-
Candidate Matrix (this compound):
-
Prepare a 10 mg/mL solution in 50% ACN / 0.1% TFA. Sonication may be required to aid dissolution.
-
Protocol 2: Analyte Preparation
-
Peptide Standard:
-
Prepare a 1 pmol/µL solution of a standard peptide mixture (e.g., bradykinin, angiotensin II, substance P) in 0.1% TFA.
-
-
Lipid Standard:
-
Prepare a 1 mg/mL solution of a representative lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine) in chloroform/methanol (2:1, v/v).
-
Protocol 3: Sample Deposition (Dried-Droplet Method)
-
Mix the analyte solution and matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis using an internal standard in MALDI-MS.
Conclusion and Future Outlook
While direct experimental data for this compound as a MALDI matrix is currently scarce, a systematic evaluation based on its structural features and comparison with analogous compounds provides a strong foundation for predicting its performance. The presence of amino, bromo, and hydroxy-benzoic acid functionalities suggests a potentially versatile matrix with possible selectivity for certain analyte classes.
Future work should focus on the empirical validation of these predictions. Key experiments should include:
-
Determination of UV-Vis absorption spectra to confirm its suitability for common MALDI lasers.
-
Systematic evaluation of its performance for a wide range of analytes, including peptides, proteins, lipids, and glycans, in comparison to standard and novel matrices.
-
Investigation of its utility in MALDI imaging mass spectrometry , where matrix properties such as crystal size and homogeneity are critical.
By undertaking such a structured and scientifically rigorous approach, the true potential of this compound as a valuable tool in the mass spectrometrist's arsenal can be fully elucidated.
References
-
Spectroscopy Online. CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Available from: [Link]
- Journal of the American Society for Mass Spectrometry.
-
Journal of the American Society for Mass Spectrometry. Quantitative Analysis of Polymer Additives with MALDI-TOF MS Using an Internal Standard Approach. Available from: [Link]
Sources
A Senior Application Scientist's Guide to MALDI-TOF MS Matrices in Proteomics: A Comparative Analysis and a Look into Substituted Benzoic Acids
For researchers, scientists, and drug development professionals venturing into the world of proteomics, the choice of a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a critical decision that significantly impacts the quality and reliability of experimental data. This guide provides an in-depth technical comparison of commonly used matrices, offers detailed experimental protocols, and explores the potential of novel substituted benzoic acids, specifically hypothesizing the characteristics of 3-Amino-5-bromo-4-hydroxybenzoic acid.
The Pivotal Role of the Matrix in MALDI-TOF MS
In MALDI-TOF MS, the matrix is a low-molecular-weight, UV-absorbing organic compound that co-crystallizes with the analyte (peptides or proteins). Its primary function is to absorb the energy from the laser, facilitating a "soft" ionization of the analyte molecules with minimal fragmentation. An ideal matrix should possess several key characteristics:
-
Strong absorption at the laser's wavelength: This ensures efficient energy transfer to the analyte.
-
Good vacuum stability: The matrix should not sublime excessively under the high vacuum of the mass spectrometer.
-
Ability to co-crystallize with the analyte: This isolates and incorporates analyte molecules into the matrix crystals.
-
Promotion of analyte ionization: The matrix facilitates proton transfer to the analyte, leading to the formation of ions.
-
Minimal interference in the mass spectrum: The matrix itself should not generate significant background ions in the mass range of interest.
The chemical properties of the matrix, including its acidity, hydrophobicity, and the presence of specific functional groups, all play a role in its performance for different types of analytes.
Established Matrices: A Tale of Two Cinnamic Acids
Two of the most widely used matrices in proteomics are α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). Their distinct properties make them suitable for different applications.
α-Cyano-4-hydroxycinnamic acid (CHCA): The Peptide Specialist
CHCA is the go-to matrix for the analysis of peptides and smaller proteins (typically < 30 kDa). Its high ionization efficiency and ability to form fine, homogenous crystals contribute to its excellent performance in peptide mass fingerprinting (PMF) and tandem mass spectrometry (MS/MS) experiments.
Advantages of CHCA:
-
High sensitivity for peptides: CHCA provides excellent signal intensity for peptides, enabling the detection of low-abundance species.[1]
-
Good spectral quality: It generally produces spectra with good resolution and minimal background noise in the higher mass range.
-
Compatibility with various sample preparation methods: CHCA can be used with both dried-droplet and thin-layer sample preparation techniques.[2]
Disadvantages of CHCA:
-
Matrix-related ion interference: CHCA can produce significant background ions in the low mass range (< 700 Da), which can interfere with the analysis of small molecules and very small peptides.[3]
-
Suboptimal for large proteins: Its performance tends to decrease for proteins with molecular weights above 30 kDa.
Sinapinic Acid (SA): The Protein Powerhouse
Sinapinic acid is the preferred matrix for the analysis of larger proteins (> 10 kDa). Its ability to effectively desorb and ionize large molecules makes it ideal for determining the molecular weight of intact proteins.
Advantages of Sinapinic Acid:
-
Excellent performance for high-mass proteins: SA is the matrix of choice for analyzing large proteins, providing good signal intensity and resolution.[4]
-
Reduced fragmentation: It is considered a "cooler" matrix, meaning it imparts less internal energy to the analyte, resulting in less fragmentation of large, labile proteins.
-
Good tolerance to salts and contaminants: Compared to CHCA, SA can sometimes provide better results with less pure samples.[5]
Disadvantages of Sinapinic Acid:
-
Lower sensitivity for peptides: SA is generally less effective than CHCA for the analysis of peptides and smaller proteins.
-
Potential for adduct formation: In some cases, covalent adducts between sinapinic acid and lysine residues in proteins have been observed.[6]
Comparative Performance of CHCA and Sinapinic Acid
The choice between CHCA and sinapinic acid ultimately depends on the specific application and the molecular weight of the analyte.
| Feature | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic Acid (SA) |
| Optimal Mass Range | Peptides and proteins < 30 kDa | Proteins > 10 kDa |
| Sensitivity | High for peptides | High for large proteins |
| Resolution | Generally good for peptides | Good for large proteins |
| Background Interference | Significant in low mass range (< 700 Da) | Less interference in low mass range |
| Crystal Morphology | Fine, needle-like crystals | Larger, more robust crystals |
| Primary Applications | Peptide mass fingerprinting, protein identification | Intact protein molecular weight determination |
Experimental Protocols
In-Gel Digestion for Peptide Mass Fingerprinting
This protocol is a standard procedure for preparing protein samples from polyacrylamide gels for MALDI-TOF MS analysis.[7][8][9]
-
Excise Protein Band: Carefully excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.
-
Destaining: Cut the gel piece into smaller cubes (~1x1 mm) and place them in a microcentrifuge tube. Add 200 µL of 50 mM ammonium bicarbonate/50% acetonitrile and vortex for 30 minutes. Remove the solution and repeat until the gel pieces are colorless.
-
Reduction: Add 50 µL of 10 mM dithiothreitol (DTT) in 50 mM ammonium bicarbonate and incubate at 56°C for 1 hour.
-
Alkylation: Remove the DTT solution and add 50 µL of 55 mM iodoacetamide in 50 mM ammonium bicarbonate. Incubate in the dark at room temperature for 45 minutes.
-
Washing and Dehydration: Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.
-
Digestion: Rehydrate the gel pieces in a minimal volume of trypsin solution (10-20 ng/µL in 25 mM ammonium bicarbonate) on ice for 30 minutes. Add additional 25 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.
-
Peptide Extraction: Add 50 µL of 50% acetonitrile/5% formic acid to the gel pieces and sonicate for 15 minutes. Collect the supernatant. Repeat the extraction step once more and combine the supernatants.
-
Sample Cleanup: Use a C18 ZipTip to desalt and concentrate the extracted peptides according to the manufacturer's protocol.
MALDI Sample Preparation and Analysis
Using CHCA Matrix for Peptides: [2]
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Sample Spotting (Dried-Droplet Method): Mix 1 µL of the extracted peptide solution with 1 µL of the CHCA matrix solution directly on the MALDI target plate. Allow the mixture to air dry completely.
-
Data Acquisition: Analyze the sample spots using a MALDI-TOF mass spectrometer in reflector positive ion mode.
Using Sinapinic Acid Matrix for Intact Proteins: [10]
-
Matrix Solution Preparation: Prepare a solution of 10 mg/mL sinapinic acid in 50% acetonitrile/0.1% TFA.
-
Sample Spotting (Dried-Droplet Method): Mix 1 µL of the protein solution (0.5-5 pmol/µL) with 1 µL of the sinapinic acid matrix solution on the MALDI target plate. Allow the mixture to air dry.
-
Data Acquisition: Analyze the sample spots using a MALDI-TOF mass spectrometer in linear positive ion mode.
Visualizing the Workflow
Caption: A typical experimental workflow for protein identification using MALDI-TOF MS.
The Untrodden Path: Hypothesizing the Performance of this compound
While there is no available literature on the use of this compound as a MALDI matrix, we can infer its potential advantages and disadvantages based on the known effects of its functional groups.
Caption: Structure and potential functional group effects of this compound.
Potential Advantages:
-
Versatility: The presence of both an acidic carboxylic group and a basic amino group might make this matrix effective in both positive and negative ion modes, offering greater flexibility in a single matrix.
-
Enhanced Ionization: The electron-donating amino group and the electron-withdrawing bromo group could favorably alter the electronic properties of the aromatic ring, potentially leading to more efficient energy absorption and ionization.
-
Improved Crystal Formation: The substituents may lead to a crystal structure that effectively incorporates a wider range of peptides and proteins, potentially reducing analyte-to-analyte signal variability.
Potential Disadvantages:
-
Increased Chemical Noise: The additional functional groups could lead to more complex matrix-related ions in the low mass range, potentially interfering with the analysis of small peptides.
-
Photochemical Instability: The presence of the amino and bromo groups might make the molecule more susceptible to fragmentation upon laser irradiation, leading to increased background noise.
-
Solubility Issues: The specific combination of substituents could lead to solubility challenges in the standard solvents used for MALDI matrix preparation.
Conclusion and Future Outlook
The selection of an appropriate MALDI matrix is a cornerstone of successful proteomics experiments. While CHCA and sinapinic acid remain the workhorses of the field for peptides and proteins, respectively, the rational design of new matrices holds the promise of improved performance and expanded applications.
The hypothetical analysis of this compound underscores the importance of understanding the fundamental principles of matrix chemistry. While its actual performance remains to be experimentally validated, the exploration of such novel compounds is crucial for advancing the capabilities of MALDI-TOF MS in proteomics research. Future studies should focus on the synthesis and systematic evaluation of this and other substituted benzoic acids to unlock new possibilities in the sensitive and accurate analysis of the proteome.
References
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- BUSM Mass Spectrometry Resource. (2002, February 5).
- Jiménez, C. R., & van der Schors, R. C. (2005). Peptide mass fingerprinting: protein identification using MALDI-TOF mass spectrometry. Methods in molecular biology (Clifton, N.J.), 310, 227–240.
-
In-gel Digestion protocol for Mass Spec Analysis. (n.d.). Retrieved from [Link]
- Dai, Y., Whittal, R. M., & Li, L. (1999). Two-Layer Sample Preparation: A Method for MALDI−MS Analysis of Complex Peptide and Protein Mixtures. Analytical Chemistry, 71(5), 1087–1091.
- Shevchenko, A., Wilm, M., Vorm, O., & Mann, M. (2005). Peptide Mass Fingerprinting. In Protein Structure, Stability, and Folding (pp. 227-240). Humana Press.
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Virtual Labs. (n.d.). To prepare the test and standard samples for the MALDI-TOF MS analysis. Retrieved from [Link]
- Larsen, M. R., Sørensen, G. L., Roepstorff, P., & Højrup, P. (2003). MALDI MS peptide mapping performance by in-gel digestion on a probe with prestructured sample supports. Molecular & Cellular Proteomics, 2(10), 1037–1047.
- Wang, Y., & Li, L. (2010). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy, 25(2), 42-51.
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Mtoz Biolabs. (n.d.). MALDI-TOF Peptide Mass Fingerprinting. Retrieved from [Link]
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Harvard Center for Mass Spectrometry. (n.d.). Matrix Recipes. Retrieved from [Link]
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BioTech TV. (2022, May 25). Peptide Mass Fingerprinting (PMF) Simply Explained [Video]. YouTube. [Link]
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ResearchGate. (n.d.). ( a ) MALDI-TOF mass spectrum for BSA with a sinapinic acid matrix... [Image]. Retrieved from [Link]
- Sannier, F., et al. (2013). Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa. Journal of Visualized Experiments, (79), e50734.
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Cold Spring Harbor Protocols. (2006). General Method for MALDI-MS Analysis of Proteins and Peptides. Retrieved from [Link]
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ResearchGate. (n.d.). (a) MALDI-TOF MS spectra of BSA and NDI-BSA, matrix-sinapinic acid; (b)... [Image]. Retrieved from [Link]
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Protea. (n.d.). MALDI Matrix Selection Guide. Retrieved from [Link]
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MALDI-TOF Sample Preparation. (n.d.). Retrieved from [Link]
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The Bioneer. (2012, May 20). Use of MALDI-TOF in proteomics [Video]. YouTube. [Link]
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Bitesize Bio. (n.d.). How to Choose Your MALDI (Soul) Matrix. Retrieved from [https://bitesizebio.com/22 MALDI-matrix-selection-guide/]([Link] MALDI-matrix-selection-guide/)
- Barker, G. A., et al. (2008). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of Biomolecular Techniques, 19(3), 165–171.
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ResearchGate. (n.d.). MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications. Retrieved from [Link]
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MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]
- Gobom, J., et al. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434–438.
- Gobom, J., et al. (2001). α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. Analytical Chemistry, 73(3), 434-438.
-
ResearchGate. (n.d.). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Retrieved from [Link]
- Grant, D. C., & Helleur, R. J. (2012). Possible evidence of amide bond formation between sinapinic acid and lysine-containing bacterial proteins by matrix-assisted laser desorption/ionization (MALDI) at 355 nm. Journal of the American Society for Mass Spectrometry, 23(10), 1735–1745.
- Angel, P. M., et al. (2012). Optimization of MALDI-TOF MS Detection for Enhanced Sensitivity of Affinity-Captured Proteins Spanning a 100 kDa Mass Range. Journal of Proteome Research, 11(8), 4247–4256.
- Clavijo, C., et al. (2017). Application of Z-sinapinic matrix in peptide MALDI-MS analysis. Journal of Mass Spectrometry, 52(4), 241–248.
- Coombes, K. R., et al. (2005). A noise model for mass spectrometry based proteomics.
- Smirnov, I. P., et al. (2004). Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. Analytical Chemistry, 76(10), 2958–2965.
- Adevirii, C., et al. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 23(19), 11181.
- Gobom, J., et al. (2001). α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. Analytical Chemistry, 73(3), 434-438.
- Wang, Y., et al. (2019). Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry. Analytical Chemistry, 91(21), 13616–13624.
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ResearchGate. (n.d.). MALDI-MS spectra of bovine serum albumin (BSA) when analysed with... [Image]. Retrieved from [Link]
- Chen, J. H., et al. (2019). The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice. PloS one, 14(11), e0225348.
- Mrksich, M., et al. (2019). Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry. Analytical Chemistry, 91(21), 13616–13624.
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Shimadzu. (n.d.). Application News. Retrieved from [Link]
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Safety Operating Guide
3-Amino-5-bromo-4-hydroxybenzoic acid proper disposal procedures
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety and environmental responsibility. Handling and disposing of specialized chemical reagents like 3-Amino-5-bromo-4-hydroxybenzoic acid requires more than just following a checklist; it demands a deep understanding of the compound's nature and the regulatory landscape governing its disposal. This guide is structured to provide you with the essential, immediate safety and logistical information needed to manage this compound responsibly, ensuring the protection of yourself, your colleagues, and the environment.
Hazard Assessment and Waste Characterization
Structural Analysis:
-
Halogenated Aromatic Compound: The presence of a bromine atom on the benzene ring classifies this as a halogenated organic compound.[1][2] This is the single most critical factor for its disposal, as halogenated wastes require specific treatment methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[3]
-
Benzoic Acid Derivative: As a carboxylic acid, it may exhibit acidic properties.
-
Amino and Hydroxyl Groups: These functional groups can influence its reactivity and biological effects.
Inferred Hazards from Analogous Compounds: Based on the SDS for structurally similar compounds like 3-Bromo-5-hydroxybenzoic acid, we must assume this compound is:
-
Acutely Toxic if Swallowed: Poses a significant ingestion hazard.[4]
-
An Irritant: Likely to cause skin and serious eye irritation.[5][6][7][8]
-
Very Toxic to Aquatic Life: Presents a significant environmental hazard if released into drains or waterways.[4]
This initial assessment dictates that this compound must be treated as a hazardous chemical waste .[9][10]
| Property / Classification | Inferred Assessment | Source / Rationale |
| Waste Type | Hazardous Chemical Waste | Presence of halogen (Bromine) and aromatic structure.[1] |
| Primary Hazard Class | Toxic, Environmental Hazard | Based on SDS of analogous compounds (e.g., H301: Toxic if swallowed, H400: Very toxic to aquatic life).[4] |
| Physical Form | Solid / Powder | Assumed based on related benzoic acid derivatives. |
| Disposal Pathway | Incineration | Standard for halogenated organic wastes.[3][11] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases | Common for benzoic acid derivatives.[5] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the pure substance or its waste, ensure the following personal protective equipment is in use to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Use impervious gloves (e.g., nitrile) and change them immediately if contamination occurs.[4]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered. Contaminated clothing must be removed immediately.[4][5]
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dusts.[4][5]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the cornerstone of a safe and compliant waste disposal program.[12] Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
-
Designate a Waste Container:
-
Label the Container:
-
As soon as the first drop of waste is added, the container must be labeled.[9][10]
-
The label must clearly state the words "Hazardous Waste" .[13]
-
List all chemical constituents by their full name, including "this compound" and any solvents or other chemicals present.
-
Indicate the approximate percentages of each component.
-
-
Segregate as Halogenated Organic Waste:
-
This is a critical step. This waste must not be mixed with non-halogenated organic waste.[1][9]
-
Halogenated wastes are significantly more expensive to dispose of, and cross-contamination raises costs for the entire non-halogenated waste stream.[9]
-
Keep this waste stream separate from acids, bases, and oxidizers.[13]
-
-
Add Waste to the Container:
On-Site Storage: The Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for storing hazardous waste before it is collected by your institution's Environmental Health & Safety (EH&S) department. This is known as a Satellite Accumulation Area (SAA).[10][13]
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][14]
-
Secondary Containment: The waste container must be placed within a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills.[14]
-
Accumulation Limits: Regulations limit the amount of waste that can be stored in an SAA (typically up to 55 gallons of total hazardous waste). Once a container is full, it must be removed from the lab by EH&S within three days.[10][13]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Final Disposal Pathway: Incineration
Once collected by your EH&S department, halogenated organic waste like this compound is transported to a licensed hazardous waste disposal facility.[14][15] The required method of disposal is high-temperature incineration.[11] This thermal destruction process operates at temperatures sufficient to break down the halogenated molecules into less harmful components, which are then treated in a scrubbing system to neutralize acidic gases before release.[3][11] Land disposal of this type of waste is not a permissible option.[11][15]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect Yourself: Don appropriate PPE, including respiratory protection if dust is airborne.
-
Containment & Cleanup:
-
For small spills of the solid material, carefully sweep or scoop it up, avoiding dust generation.[5]
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Report: Report the spill to your laboratory supervisor and your institution's EH&S department, regardless of size.
By adhering to these procedures, you contribute to a safe research environment and ensure that your work complies with federal, state, and local regulations.[10][14] Always consult your institution's specific chemical hygiene plan and EH&S professionals for guidance.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]
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Hazardous Waste Segregation. Unknown University Source. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
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Halogenated Waste List. Unknown University Source. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-5-bromo-4-hydroxybenzoic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. 3-Amino-5-bromo-4-hydroxybenzoic acid is a substituted aromatic acid with potential applications in synthesis, but its toxicological properties are not extensively documented.[1][2] This guide provides a comprehensive operational and safety plan, grounded in an analysis of its chemical structure and data from analogous compounds, to ensure its safe handling. Our primary directive is not just to prevent exposure, but to build a culture of safety that validates itself through every procedure.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the potential risks is the foundation of selecting appropriate Personal Protective Equipment (PPE). While specific data for this compound is limited, we can infer a hazard profile from its structure and from safety data sheets (SDS) of closely related brominated and hydroxylated benzoic acids.
-
Acute Toxicity: A structurally similar compound, 3-Bromo-5-hydroxybenzoic acid, is classified as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3).[1] This necessitates stringent measures to prevent ingestion, including prohibiting eating or drinking in the lab and careful handling to avoid hand-to-mouth contamination.
-
Irritation Hazards: Related brominated benzoic acid derivatives are documented as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5] The presence of a phenolic hydroxyl group and a carboxylic acid moiety suggests corrosive or irritant properties. Fine powders of such compounds are easily aerosolized, posing a significant inhalation risk.
-
Environmental Hazards: The compound 3-Bromo-5-hydroxybenzoic acid is classified as very toxic to aquatic life.[1] This mandates careful disposal and spill control to prevent environmental release.
-
Combustion Hazards: In the event of a fire, this compound may decompose to produce hazardous gases, including carbon oxides and hydrogen bromide gas.[1]
Given these potential hazards, a conservative and multi-layered approach to PPE is not just recommended, but essential.
Core PPE Requirements: A Multi-Layered Defense
Effective protection relies on a combination of engineering controls and personal protective equipment. The following outlines the minimum required protection levels.
Primary Engineering Controls (First Line of Defense): Your first and most critical layer of defense is to handle the chemical within a properly functioning and certified containment system.
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a chemical fume hood to contain dusts and potential vapors.
-
Ventilated Balance Enclosure: When weighing the solid powder, a ventilated balance enclosure or a powder containment hood is highly recommended to prevent the release of fine particulates into the laboratory environment.
Tier 1: Foundational PPE (For All Handling Operations) This is the minimum PPE to be worn at all times when handling the compound or its containers.
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.
-
Nitrile Gloves: Disposable nitrile gloves provide good protection against incidental splashes of a broad range of chemicals.[6][7] Always inspect gloves for tears or holes before use.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing.
Tier 2: Enhanced PPE (For High-Risk Operations) Certain procedures increase the risk of exposure and require an escalation in PPE.
-
Chemical Splash Goggles: When preparing solutions, performing liquid transfers, or any activity with a splash hazard, chemical splash goggles must be worn in place of safety glasses for a full seal around the eyes.[6]
-
Face Shield: For procedures with a significant risk of splashing or energetic reaction (e.g., adding reagents quickly, heating), a face shield should be worn over chemical splash goggles.[6][8]
-
Double Gloving: Wearing two pairs of nitrile gloves provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. This is strongly recommended when handling solutions.
-
Respiratory Protection: If engineering controls are insufficient to control dusts (e.g., during a large-scale transfer outside of a containment hood), a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[5][6] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[6]
Operational Protocols and PPE Selection
The specific tasks you are performing dictate the precise combination of PPE required.
Table 1: Task-Specific PPE Requirements
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Weighing Solid Powder | Ventilated Balance Enclosure or Fume Hood | Single pair of Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat |
| Preparing Stock Solutions | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat |
| Running Reactions / Work-up | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles (Face shield if splash/exotherm risk) | Lab Coat |
| Small Spill Cleanup (<5g) | Chemical Fume Hood | Double Nitrile Gloves (or heavier Butyl/Neoprene) | Chemical Splash Goggles & Face Shield | Lab Coat (Consider disposable coveralls) / NIOSH-approved respirator |
Diagram 1: PPE Selection Workflow The following decision tree provides a logical workflow for selecting the appropriate level of personal protective equipment.
Caption: PPE selection decision tree for handling this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol integrates safety and procedural steps for preparing a common stock solution.
-
Preparation and Pre-Donning: Before entering the lab, ensure you are wearing long pants and closed-toe shoes. In the lab, don a lab coat and safety glasses.
-
Gather Materials: Collect your vial of this compound, DMSO, appropriate glassware, and pipettes. Place all materials inside the chemical fume hood.
-
Don Gloves: Don the first pair of nitrile gloves.
-
Tare Vessel: Place a clean, dry beaker or vial on the analytical balance inside the ventilated enclosure and tare the balance.
-
Weighing: Carefully weigh the target amount of this compound powder into the tared vessel. Use a spatula and handle the solid gently to minimize dust generation.
-
Transfer and Don Second Gloves: Close the primary container securely. Transfer the vessel containing the weighed solid back into the chemical fume hood. Don your chemical splash goggles and a second pair of nitrile gloves over the first.
-
Dissolution: Using a calibrated pipette, add the calculated volume of DMSO to the vessel to achieve a 10 mM concentration. Gently swirl or stir the mixture until the solid is fully dissolved.
-
Storage: Clearly label the container with the chemical name, concentration, solvent, date, and your initials. Store in a locked and designated cabinet.
-
Doffing and Decontamination: Remove the outer pair of gloves and dispose of them in the solid halogenated waste container. Remove the inner gloves and dispose of them similarly.
-
Final Cleanup: Wipe down the work surface in the fume hood with an appropriate solvent. Wash hands thoroughly with soap and water after exiting the lab.
Spill and Disposal Plan
Spill Management: For a small spill (<5g) inside a fume hood:
-
Alert others in the area.
-
Ensure your PPE is appropriate (Tier 2 minimum).
-
Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Gently sweep the material into a designated hazardous waste bag or container. Do not generate dust.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste bag.
-
Dispose of all contaminated materials and PPE as halogenated organic waste.
Waste Disposal: As a brominated organic compound, all waste streams must be treated as hazardous halogenated waste.[9][10]
-
Solid Waste: Unused chemical, contaminated gloves, weigh boats, and absorbent materials must be collected in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, clearly labeled, sealed container for "Halogenated Organic Liquid Waste."
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
Never dispose of this chemical or its solutions down the drain.[1] All waste must be disposed of through your institution's environmental health and safety office, likely via high-temperature incineration.[11][12]
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the environment, enabling your critical research to proceed with confidence and integrity.
References
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- Personal Protective Equipment. U.S. Environmental Protection Agency.
- Safety Data Sheet for 3-Bromo-4-hydroxybenzaldehyde. Sigma-Aldrich.
- Safety Data Sheet for 3,5-Dibromo-4-hydroxybenzoic acid. Thermo Fisher Scientific.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
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- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Halogenated Waste List. University of Alabama in Huntsville.
- 3-Bromo-4-hydroxybenzoic Acid Product Inform
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
